molecular formula C25H24NO7P B556959 Fmoc-L-4-Phosphonomethylphenylalanine CAS No. 229180-64-7

Fmoc-L-4-Phosphonomethylphenylalanine

Numéro de catalogue: B556959
Numéro CAS: 229180-64-7
Poids moléculaire: 481.4 g/mol
Clé InChI: OBRYXGOVBZKHLL-QHCPKHFHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Fmoc-L-4-Phosphonomethylphenylalanine, also known as this compound, is a useful research compound. Its molecular formula is C25H24NO7P and its molecular weight is 481.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(phosphonomethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24NO7P/c27-24(28)23(13-16-9-11-17(12-10-16)15-34(30,31)32)26-25(29)33-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-23H,13-15H2,(H,26,29)(H,27,28)(H2,30,31,32)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBRYXGOVBZKHLL-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)CP(=O)(O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)CP(=O)(O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375798
Record name Fmoc-L-4-Phosphonomethylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

229180-64-7
Record name Fmoc-L-4-Phosphonomethylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Fmoc-L-4-Phosphonomethylphenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-4-Phosphonomethylphenylalanine is a non-proteinogenic amino acid derivative that has garnered significant interest in the fields of peptide chemistry and drug discovery. Its unique structure, featuring a phosphonomethyl group on the phenyl ring, allows for the introduction of a stable phosphate mimic into peptide sequences. This modification can enhance the biological activity and stability of peptides, making it a valuable tool for the development of novel therapeutics, including enzyme inhibitors and receptor antagonists. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amine enables its direct use in standard solid-phase peptide synthesis (SPPS) protocols. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and application of this compound.

Core Chemical Properties

This compound is a white to yellow powder or solid.[1] Its key chemical identifiers and properties are summarized in the table below for easy reference.

PropertyValueReference(s)
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(phosphonomethyl)phenyl]propanoic acid[2][3]
Synonyms Fmoc-L-Phe(4-CH2PO3H2)-OH, Fmoc-4-(phosphonomethyl)-L-phenylalanine, N-α-(9-Fluorenylmethoxycarbonyl)-4-phosphonomethyl-L-phenylalanine[4]
CAS Number 229180-64-7[2][4]
Molecular Formula C25H24NO7P[2][4]
Molecular Weight 481.43 g/mol [4]
Purity ≥98% (HPLC)[5]
Appearance White to yellow powder/solid[1]
Optical Rotation [α]D25 = -12 ± 9° (c=1 in DMF)[1]
Storage Conditions 2-8°C, Sealed in dry, Keep in dark place[5][6]

Spectroscopic Data

While detailed spectral assignments are not widely published, a representative ¹H NMR spectrum is available.

¹H NMR Spectrum:

A reference ¹H NMR spectrum for this compound is provided by ChemicalBook.[7] Detailed peak assignments and coupling constants would require experimental determination.

Mass Spectrometry:

  • [M+H]⁺: 482.14 m/z

  • [M-H]⁻: 480.13 m/z

Experimental Protocols

Synthesis of this compound

A simple and efficient synthesis for N(α)-Fmoc-4-(phosphonomethyl)-L-phenylalanine has been described, starting from the commercially available L-phenylalanine. The general approach involves the introduction of the phosphonomethyl group onto the phenyl ring, followed by the protection of the α-amino group with the Fmoc moiety.

A generalized experimental workflow for the synthesis is as follows:

G cluster_synthesis Synthesis Workflow L-Phenylalanine L-Phenylalanine Intermediate_1 Side-chain functionalization (e.g., bromination) L-Phenylalanine->Intermediate_1 Intermediate_2 Arbuzov reaction with triethyl phosphite Intermediate_1->Intermediate_2 Intermediate_3 Hydrolysis of phosphonate ester Intermediate_2->Intermediate_3 L-4-Phosphonomethylphenylalanine L-4-Phosphonomethylphenylalanine Intermediate_3->L-4-Phosphonomethylphenylalanine Fmoc_Protection Reaction with Fmoc-OSu or Fmoc-Cl in base L-4-Phosphonomethylphenylalanine->Fmoc_Protection Fmoc-L-4-Phosphonomethylphenylalanine_Crude Crude Product Fmoc_Protection->Fmoc-L-4-Phosphonomethylphenylalanine_Crude Purification Purification (e.g., recrystallization or chromatography) Fmoc-L-4-Phosphonomethylphenylalanine_Crude->Purification Final_Product This compound Purification->Final_Product G cluster_coupling SPPS Coupling Workflow Resin_Swell Swell Resin in DMF Fmoc_Deprotect Fmoc Deprotection (20% Piperidine/DMF) Resin_Swell->Fmoc_Deprotect Wash_1 Wash with DMF Fmoc_Deprotect->Wash_1 Couple_to_Resin Couple to Resin Wash_1->Couple_to_Resin Activate_AA Activate Fmoc-L-4-Pmp-OH (Coupling Reagent/Base in DMF) Activate_AA->Couple_to_Resin Wash_2 Wash with DMF Couple_to_Resin->Wash_2 Kaiser_Test Kaiser Test (Optional) Wash_2->Kaiser_Test Next_Cycle Proceed to Next Cycle Kaiser_Test->Next_Cycle G cluster_pathway Investigating Phosphorylation-Dependent Signaling Peptide_Pmp Peptide containing L-4-Phosphonomethylphenylalanine Binding Binding/ Interaction Peptide_Pmp->Binding Target_Protein Target Protein (e.g., Kinase, Phosphatase, Receptor) Target_Protein->Binding Modulation Modulation of Protein Activity Binding->Modulation Downstream_Signaling Downstream Signaling Events Modulation->Downstream_Signaling Biological_Response Cellular/Biological Response Downstream_Signaling->Biological_Response

References

An In-depth Technical Guide to Fmoc-L-4-Phosphonomethylphenylalanine: Structure, Synthesis, and Biological Role

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-4-Phosphonomethylphenylalanine (Fmoc-Pmp-OH) is a crucial synthetic amino acid derivative that serves as a non-hydrolyzable analog of phosphotyrosine. Its structural similarity to phosphorylated tyrosine, combined with its resistance to phosphatases, makes it an invaluable tool in the design and synthesis of peptide-based inhibitors of signal transduction pathways. This technical guide provides a comprehensive overview of the structure, synthesis, and biological applications of this compound, with a focus on its role in modulating protein-protein interactions within cellular signaling cascades.

Structure and Properties

This compound is characterized by an L-phenylalanine core, functionalized at the para position of the phenyl ring with a phosphonomethyl group (-CH₂PO(OH)₂). The α-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is labile to basic conditions, making it ideal for solid-phase peptide synthesis (SPPS).

The key structural features include:

  • L-Phenylalanine backbone: Provides the core amino acid structure for incorporation into peptide chains.

  • Phosphonomethyl group: Mimics the phosphate group of phosphotyrosine, enabling interaction with phosphotyrosine-binding domains such as SH2 domains. The methylene bridge (-CH₂-) between the phenyl ring and the phosphorus atom renders the group resistant to enzymatic hydrolysis by phosphatases.

  • Fmoc protecting group: Allows for the stepwise and controlled assembly of peptides using standard Fmoc-based solid-phase synthesis protocols.

Chemical Structure:

Quantitative Data Summary

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(phosphonomethyl)phenyl]propanoic acid[1]
Molecular Formula C₂₅H₂₄NO₇P[1][2]
Molecular Weight 481.43 g/mol [3]
CAS Number 229180-64-7[1][2]
Appearance White to yellow powder/solid[2]
Purity ≥ 98% (HPLC)[2]
Optical Rotation [α]D²⁵ = -12 ± 9° (c=1 in DMF)[2]
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N--INVALID-LINK--C(=O)O[1]

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the introduction of the phosphonomethyl group onto a phenylalanine precursor, followed by the protection of the α-amino group with the Fmoc moiety. A representative synthetic workflow is illustrated below.

Synthesis_Workflow cluster_0 Stage 1: Phosphonate Formation cluster_1 Stage 2: Asymmetric Synthesis of Amino Acid cluster_2 Stage 3: Deprotection and Fmoc Protection start 4-Bromobenzyl bromide intermediate1 Diethyl (4-bromobenzyl)phosphonate start->intermediate1 Arbuzov Reaction phosphite Triethyl phosphite phosphite->intermediate1 intermediate2 Diethyl (4-(bromomethyl)benzyl)phosphonate intermediate1->intermediate2 Bromination intermediate3 Diethyl (4-(azidomethyl)benzyl)phosphonate intermediate2->intermediate3 Azide Substitution intermediate4 Diethyl (4-(aminomethyl)benzyl)phosphonate intermediate3->intermediate4 Reduction intermediate5 Protected L-4-(Phosphonomethyl)phenylalanine (diethyl ester) intermediate4->intermediate5 Alkylation chiral_aux Chiral Glycine Equivalent chiral_aux->intermediate5 intermediate6 L-4-Phosphonomethylphenylalanine (diethyl ester) intermediate5->intermediate6 Auxiliary Removal intermediate7 L-4-Phosphonomethylphenylalanine intermediate6->intermediate7 Ester Hydrolysis final_product This compound intermediate7->final_product Fmoc Protection fmoc_reagent Fmoc-OSu fmoc_reagent->final_product

Caption: Synthetic workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of Diethyl (4-bromobenzyl)phosphonate (Arbuzov Reaction)

This initial step introduces the phosphonate group onto the aromatic ring precursor.

  • Materials: 4-Bromobenzyl bromide, triethyl phosphite.

  • Procedure:

    • Combine 4-bromobenzyl bromide (1.0 eq) and an excess of triethyl phosphite (e.g., 10 eq).

    • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux (typically 150-160 °C) for several hours.[4]

    • Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the excess triethyl phosphite by vacuum distillation.[4][5]

    • Purify the crude product by column chromatography on silica gel to yield diethyl (4-bromobenzyl)phosphonate.[5]

Stage 2: Enantioselective Synthesis of L-4-(Phosphonomethyl)phenylalanine

This stage involves the asymmetric formation of the amino acid backbone. Various methods for enantioselective synthesis of α-amino acids can be employed. A common strategy involves the alkylation of a chiral glycine enolate equivalent with a suitable electrophile derived from the product of Stage 1.

  • Materials: Diethyl (4-bromobenzyl)phosphonate, a chiral glycine equivalent (e.g., a Schiff base derived from glycine and a chiral auxiliary), a strong base (e.g., LDA or n-BuLi), and an electrophile precursor.

  • Procedure (General Outline):

    • The diethyl (4-bromobenzyl)phosphonate is converted to a suitable electrophile, such as diethyl (4-(bromomethyl)benzyl)phosphonate.

    • The chiral glycine equivalent is deprotonated with a strong base at low temperature (e.g., -78 °C) to form the chiral enolate.

    • The electrophile is added to the enolate solution, and the reaction is allowed to proceed to form the protected amino acid derivative.

    • The reaction is quenched, and the product is isolated and purified.

    • The chiral auxiliary is cleaved to yield the L-amino acid ester.

    • The phosphonate esters are hydrolyzed to the corresponding phosphonic acid.

Stage 3: Fmoc Protection of L-4-Phosphonomethylphenylalanine (Schotten-Baumann Reaction)

The final step is the protection of the α-amino group with the Fmoc moiety.

  • Materials: L-4-Phosphonomethylphenylalanine, 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), a base (e.g., sodium bicarbonate or triethylamine), and a suitable solvent system (e.g., dioxane/water or acetone/water).

  • Procedure:

    • Dissolve L-4-Phosphonomethylphenylalanine (1.0 eq) in an aqueous solution of the base (e.g., 10% sodium bicarbonate).[6][7]

    • In a separate flask, dissolve Fmoc-OSu or Fmoc-Cl (a slight excess, e.g., 1.05-1.1 eq) in a water-miscible organic solvent like dioxane or acetone.[6][7]

    • Slowly add the Fmoc reagent solution to the stirring amino acid solution at room temperature.

    • Stir the reaction mixture for several hours to overnight, monitoring completion by TLC.

    • Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1 M HCl) to precipitate the Fmoc-protected amino acid.[6]

    • Filter the precipitate, wash thoroughly with water, and dry under vacuum to obtain the crude product.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Biological Role and Application

This compound is primarily utilized as a phosphotyrosine mimetic in the study of signal transduction pathways. Phosphorylation of tyrosine residues on proteins is a critical event in many signaling cascades, creating binding sites for proteins containing Src Homology 2 (SH2) domains. These interactions are often transient due to the action of protein tyrosine phosphatases (PTPs). By incorporating the non-hydrolyzable Pmp residue into peptides, researchers can create stable probes and inhibitors to study these pathways.

A key application is in the development of antagonists for the Grb2-SH2 domain. Grb2 is an adaptor protein that plays a crucial role in the Ras signaling pathway, which is frequently dysregulated in cancer. Upon activation of receptor tyrosine kinases (RTKs), Grb2 binds to specific phosphotyrosine residues on the receptor via its SH2 domain. This interaction recruits the guanine nucleotide exchange factor SOS1 to the plasma membrane, leading to the activation of Ras and subsequent downstream signaling.

By incorporating L-4-Phosphonomethylphenylalanine into a peptide sequence that mimics the Grb2 binding site on an activated receptor, it is possible to create a competitive inhibitor that blocks the Grb2-RTK interaction, thereby inhibiting the Ras signaling pathway.

Signaling_Pathway cluster_0 Normal Signaling Pathway cluster_1 Inhibition by Fmoc-Pmp-OH containing Peptide RTK Receptor Tyrosine Kinase (RTK) (Inactive) pRTK Activated RTK (Phosphorylated) RTK->pRTK Dimerization & Autophosphorylation Ligand Growth Factor Ligand->RTK Binds Grb2 Grb2 pRTK->Grb2 Binds via SH2 Domain SOS1 SOS1 Grb2->SOS1 Recruits Ras_GDP Ras-GDP (Inactive) SOS1->Ras_GDP Promotes GDP/GTP Exchange Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP Downstream Downstream Signaling (e.g., MAPK Pathway) Ras_GTP->Downstream Activates Inhibitor Peptide containing L-4-Phosphonomethylphenylalanine BlockedGrb2 Grb2 Inhibitor->BlockedGrb2 Competitively Binds to SH2 Domain pRTK_inhibited Activated RTK

Caption: Inhibition of the Grb2-SOS1-Ras signaling pathway.

Conclusion

This compound is a synthetically accessible and highly valuable building block for chemical biology and drug discovery. Its ability to act as a stable mimic of phosphotyrosine allows for the creation of potent and specific inhibitors of protein-protein interactions that are dependent on tyrosine phosphorylation. The detailed synthetic protocols and understanding of its biological role provided in this guide are intended to facilitate its application in the development of novel research tools and therapeutic agents targeting a wide range of diseases driven by aberrant signal transduction.

References

The Role of Fmoc-L-4-Phosphonomethylphenylalanine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-4-Phosphonomethylphenylalanine (Fmoc-Pmp-OH) is a non-natural amino acid derivative that has become an invaluable tool in peptide chemistry and drug discovery. Its unique structure, featuring a phosphonomethyl group in place of the hydroxyl group of phosphotyrosine, offers a stable and non-hydrolyzable mimic of this critical post-translational modification. This technical guide provides an in-depth overview of the applications of this compound, focusing on its use in the synthesis of peptide-based inhibitors of protein-protein interactions, particularly those mediated by SH2 domains. We will delve into the synthetic protocols, quantitative data, and the underlying biological pathways, offering a comprehensive resource for researchers in the field.

Core Applications of this compound

The primary application of this compound lies in its role as a building block for solid-phase peptide synthesis (SPPS).[1][2] The presence of the N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for its seamless integration into standard Fmoc-based SPPS protocols.[3][4] The key advantage of incorporating this amino acid into a peptide sequence is the introduction of a phosphotyrosine isostere that is resistant to phosphatases.[5] This property is crucial for the development of stable and effective therapeutic peptides that can modulate signaling pathways within a cellular environment.

The main areas of application include:

  • Drug Development: The phosphonomethyl group enhances the bioactivity and stability of peptides, making it a valuable component in the design of novel drugs targeting diseases where protein phosphorylation is a key signaling event.[1][6]

  • Cancer Research: Many oncogenic signaling pathways are driven by receptor tyrosine kinases and their downstream effectors, which often rely on phosphotyrosine-SH2 domain interactions. Peptides containing phosphonomethylphenylalanine can act as competitive inhibitors of these interactions, offering a promising avenue for cancer therapy.[1][7]

  • Signal Transduction Research: By providing a stable mimic of phosphotyrosine, this compound allows researchers to dissect the roles of specific phosphorylation events in complex signaling networks without the complication of rapid dephosphorylation.

  • Bioconjugation: The unique chemical properties of the phosphonate group can be leveraged for bioconjugation applications, enabling the attachment of peptides to other biomolecules for targeted therapies and diagnostics.[1]

Quantitative Data: Binding Affinities of Phosphonomethylphenylalanine-Containing Peptides

The efficacy of a peptide inhibitor is determined by its binding affinity to the target protein. The incorporation of phosphonomethylphenylalanine has been shown to yield peptides with significant binding affinities to various SH2 domains. Below is a summary of reported dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50) for peptides containing phosphonomethylphenylalanine (Pmp) and related analogs.

Target SH2 DomainPeptide Sequence/InhibitorBinding Affinity (Kd)Half-Maximal Inhibitory Concentration (IC50)Reference
Grb2Not Specified0.53 µMNot Reported[1]
p56lckA-urea-pYEELPNot Reported118 nM[8]
p56lckD-urea-pYRTFGNot Reported285 nM[8]
Crkp130Cas Tyr(P)-3620.35 µMNot Reported[9]
STAT45-carboxyfluorescein-GpYLPQNID34 ± 4 nMNot Reported[10][11]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Phosphonomethylphenylalanine-Containing Peptide

This protocol is adapted from standard Fmoc-SPPS methodologies and provides a general guideline for the incorporation of this compound. Optimization may be required based on the specific peptide sequence and synthesis scale.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • This compound

  • Other required Fmoc-protected amino acids

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), or DIC (N,N'-Diisopropylcarbodiimide)/HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Washing solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Solid-phase peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Shake for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF solution and shake for another 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (for standard amino acids):

    • Dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 2.9 equivalents) in DMF.

    • Add the base (e.g., DIPEA, 6 equivalents).

    • Add the activated amino acid solution to the resin.

    • Shake for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. A negative test (yellow beads) indicates complete coupling.

    • If the Kaiser test is positive, a second coupling may be necessary.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Coupling of this compound:

    • Activation: In a separate vessel, dissolve this compound (3 equivalents) and a suitable coupling reagent such as HATU (2.9 equivalents) or HBTU (2.85 equivalents) in DMF. Add DIPEA (6 equivalents) and allow to pre-activate for 1-2 minutes.

    • Coupling: Add the activated Fmoc-Pmp-OH solution to the deprotected resin.

    • Shake for 2-4 hours at room temperature. The phosphonate group may require a longer coupling time compared to standard amino acids.

    • Monitoring: Perform a Kaiser test to check for completion. Due to the nature of the phosphonate group, a longer reaction time or a double coupling may be required to achieve a negative Kaiser test.

    • Washing: Once coupling is complete, wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Final Deprotection: After the last amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin.

    • Gently agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet under vacuum.

  • Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.

Fluorescence Polarization (FP) Assay for SH2 Domain Binding

This protocol outlines a general procedure for a competitive fluorescence polarization assay to determine the binding affinity of a Pmp-containing peptide inhibitor to an SH2 domain.

Materials:

  • Purified SH2 domain protein

  • Fluorescently labeled probe peptide (a known binder to the SH2 domain)

  • Pmp-containing inhibitor peptide

  • Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20)

  • 384-well black microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the SH2 domain in the assay buffer.

    • Prepare a stock solution of the fluorescently labeled probe peptide in the assay buffer.

    • Prepare a serial dilution of the Pmp-containing inhibitor peptide in the assay buffer.

  • Assay Setup:

    • In the 384-well plate, add a constant concentration of the SH2 domain and the fluorescently labeled probe peptide to each well. The concentration of the probe should be in the low nanomolar range and optimized for a stable FP signal.

    • Add the serially diluted inhibitor peptide to the wells. Include control wells with no inhibitor (maximum polarization) and wells with no SH2 domain (minimum polarization).

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 1 hour) to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using the plate reader.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that displaces 50% of the fluorescent probe.

    • The binding affinity (Ki) of the inhibitor can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Kd of the fluorescent probe is known.

Visualizing the Molecular Context

To better understand the application of this compound, the following diagrams illustrate a key signaling pathway where it can be used and a typical experimental workflow.

Grb2 Signaling Pathway

The Growth factor receptor-bound protein 2 (Grb2) is a critical adaptor protein in many receptor tyrosine kinase (RTK) signaling pathways. Its SH2 domain binds to phosphotyrosine residues on activated receptors, initiating downstream signaling cascades, such as the Ras/MAPK pathway, which is often dysregulated in cancer.[6][7][9][12][13][14][15] Peptides containing phosphonomethylphenylalanine can be designed to competitively inhibit the Grb2-SH2 domain interaction.

Grb2_Signaling_Pathway cluster_membrane Cell Membrane RTK RTK Grb2 Grb2 RTK->Grb2 pTyr-SH2 binding SOS SOS Grb2->SOS SH3-Proline binding Pmp-Peptide Pmp-Peptide Ras Ras SOS->Ras GEF Activity Downstream Signaling Downstream Signaling Ras->Downstream Signaling Activation Ligand Ligand Ligand->RTK Activation

Caption: Grb2 signaling pathway and its inhibition by a Pmp-peptide.

Experimental Workflow for SH2 Domain Inhibitor Development

The development of a peptide-based SH2 domain inhibitor involves a multi-step process, from the initial synthesis of the peptide to its final biological evaluation.

Experimental_Workflow cluster_synthesis Peptide Preparation cluster_testing Biological Evaluation SPPS SPPS Cleavage Cleavage Purification Purification Cleavage->Purification 2. Isolation Characterization Characterization Purification->Characterization 3. QC Binding_Assay Binding_Assay Characterization->Binding_Assay 4. In vitro test Cell-based_Assay Cell-based_Assay Characterization->Cell-based_Assay 6. Cellular test Data_Analysis Data_Analysis Binding_Assay->Data_Analysis 5. Affinity

References

Fmoc-L-4-Phosphonomethylphenylalanine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical data on Fmoc-L-4-Phosphonomethylphenylalanine, a key reagent in peptide synthesis and drug discovery.

Physicochemical Properties

This compound is a derivative of the amino acid phenylalanine. The defining feature of this compound is the phosphonomethyl group attached to the phenyl ring, which allows for the introduction of a phosphonate moiety into peptides. The N-terminus is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, making it suitable for solid-phase peptide synthesis.

Below is a summary of its key quantitative data:

PropertyValueCitations
Molecular Formula C25H24NO7P[1][2][3][4]
Molecular Weight 481.43 g/mol [3][4]
CAS Number 229180-64-7[1][2][3]

Structural Information

To visualize the relationships between the different chemical identifiers and the core compound, the following logical diagram is provided.

G Logical Relationships of Chemical Identifiers This compound This compound Molecular_Formula Molecular Formula C25H24NO7P This compound->Molecular_Formula has Molecular_Weight Molecular Weight 481.43 g/mol This compound->Molecular_Weight has CAS_Number CAS Number 229180-64-7 This compound->CAS_Number is identified by

References

An In-depth Technical Guide to Fmoc-L-4-Phosphonomethylphenylalanine (CAS: 229180-64-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-L-4-Phosphonomethylphenylalanine, a key building block in modern peptide chemistry and drug discovery. Its unique structure, incorporating a phosphonomethyl group, allows for the synthesis of non-hydrolyzable phosphopeptide mimics, making it an invaluable tool for studying and targeting key cellular signaling pathways.

Core Compound Properties

This compound is a derivative of the amino acid phenylalanine, featuring a phosphonomethyl group on the phenyl ring and an Fmoc protecting group on the alpha-amino group. This design makes it ideal for use in Fluorenylmethyloxycarbonyl (Fmoc) based solid-phase peptide synthesis (SPPS).

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 229180-64-7[1][2][3][4]
Molecular Formula C₂₅H₂₄NO₇P[1][2][3][4]
Molecular Weight 481.41 g/mol [1][2][3][4]
Appearance White to off-white powder or crystals[1][3]
Purity ≥98% (HPLC/TLC)[1][2][3]
Solubility Soluble in DMF and NMP; insoluble in water.
Storage Temperature 2-8°C[1][3]
Synonyms Fmoc-L-Phe(4-CH2PO3H2)-OH, Fmoc-Pmp-OH[1][4]

Table 2: Spectroscopic and Analytical Data

Data TypeValueReference(s)
Optical Rotation [α]²⁵/D -12 ± 9° (c=1 in DMF)[1]
InChI Key OBRYXGOVBZKHLL-QHCPKHFHSA-N[3]
SMILES String OC(=O)--INVALID-LINK--NC(=O)OCC2c3ccccc3-c4ccccc24[3]

Synthesis and Experimental Protocols

Synthesis of this compound

An efficient synthesis for this compound has been reported, utilizing commercially available L-phenylalanine as a starting material. While the full detailed protocol from the primary literature is not provided here, the general strategy involves the introduction of the phosphonomethyl group onto the phenyl ring followed by the protection of the alpha-amino group with the Fmoc moiety. For a detailed experimental procedure, researchers are encouraged to consult the original publication:

  • Liu, B., & Zhan, J. (1999). An efficient synthesis of N(α)-FMOC-4(phosphonomethyl)-L- and D- phenylalanine. Synthetic Communications, 29(13), 2293-2299.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound is readily incorporated into peptide chains using standard Fmoc-SPPS protocols. The phosphonic acid group is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine) and the acidic conditions for final cleavage from the resin (e.g., trifluoroacetic acid).

Representative Protocol for Manual Fmoc-SPPS:

This protocol outlines the manual incorporation of this compound into a peptide sequence on a 0.1 mmol scale using a standard resin (e.g., Rink Amide for C-terminal amides or Wang resin for C-terminal acids).

Materials:

  • Fmoc-protected resin (e.g., Rink Amide, 0.1 mmol)

  • This compound (0.5 mmol, 5 eq.)

  • Coupling reagent (e.g., HBTU, 0.45 mmol, 4.5 eq.)

  • Base (e.g., DIPEA, 1.0 mmol, 10 eq.)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection solution: 20% piperidine in DMF

  • Washing solvents: DMF, DCM, Isopropanol (IPA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve this compound and HBTU in DMF.

    • Add DIPEA to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate at room temperature for 1-2 hours.

    • Perform a qualitative test (e.g., Kaiser test) to monitor for complete coupling. If the test is positive (indicating free amines), repeat the coupling step.

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step (step 2).

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry it.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold ether.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Applications in Research and Drug Development

The primary utility of this compound lies in its ability to act as a non-hydrolyzable mimic of phosphotyrosine (pTyr). This property is crucial for the development of inhibitors and probes for enzymes and protein domains that recognize pTyr residues.

Key Application Areas:

  • Protein Tyrosine Phosphatase (PTP) Inhibitors: PTPs are a family of enzymes that remove phosphate groups from tyrosine residues, playing a critical role in regulating cellular signaling. Dysregulation of PTPs is implicated in diseases such as cancer, diabetes, and autoimmune disorders. Peptides containing 4-phosphonomethylphenylalanine can act as potent and selective inhibitors of PTPs like PTP1B and SHP2 by binding to their active sites without being dephosphorylated.

  • SH2 Domain Antagonists: Src Homology 2 (SH2) domains are protein modules that bind to specific pTyr-containing sequences, mediating the assembly of signaling complexes. By incorporating 4-phosphonomethylphenylalanine into peptides that mimic the binding motifs of SH2 domains, researchers can develop antagonists that disrupt these protein-protein interactions. A key example is the inhibition of the Grb2-Sos complex, which is crucial for activating the Ras-MAPK pathway downstream of receptor tyrosine kinases (RTKs).

  • Probing Signaling Pathways: The stability of the phosphonomethyl group allows for the creation of robust molecular probes to study the dynamics and regulation of phosphorylation-dependent signaling pathways.

Visualization of Target Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways that can be targeted with peptides containing 4-phosphonomethylphenylalanine and a typical experimental workflow for their application.

G cluster_0 Receptor Tyrosine Kinase (RTK) Signaling RTK RTK Grb2 Grb2 RTK->Grb2 pTyr binding via SH2 domain Sos Sos Grb2->Sos constitutive binding Ras Ras Sos->Ras GEF activity MAPK_Pathway MAPK Pathway (Proliferation, Survival) Ras->MAPK_Pathway Pmp_Peptide Peptide with 4-Phosphonomethyl- phenylalanine Pmp_Peptide->Grb2 Inhibition

Caption: Inhibition of the Grb2-Sos interaction in RTK signaling.

G cluster_1 Insulin Signaling Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS (pTyr) IR->IRS Phosphorylation PI3K_AKT PI3K/AKT Pathway IRS->PI3K_AKT GLUT4 GLUT4 Translocation (Glucose Uptake) PI3K_AKT->GLUT4 PTP1B PTP1B PTP1B->IR Dephosphorylation PTP1B->IRS Dephosphorylation Pmp_Peptide Peptide with 4-Phosphonomethyl- phenylalanine Pmp_Peptide->PTP1B Inhibition

Caption: Inhibition of PTP1B in the insulin signaling pathway.

G cluster_2 Workflow for SPPS and Biological Evaluation Start Start: Define Target Peptide SPPS Fmoc-SPPS using Fmoc-L-4-Pmp-OH Start->SPPS Cleavage Cleavage & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spec & Analytical HPLC Purification->Characterization Bio_Assay Biological Assays (e.g., Enzyme Inhibition, Cell-based assays) Characterization->Bio_Assay Data_Analysis Data Analysis & Interpretation Bio_Assay->Data_Analysis End End: Lead Optimization Data_Analysis->End

Caption: General workflow for peptide synthesis and evaluation.

Conclusion

This compound is a powerful and versatile tool for chemical biologists and medicinal chemists. Its ability to mimic phosphotyrosine in a stable form provides a unique advantage for the design of potent and selective modulators of phosphorylation-dependent signaling pathways. The straightforward incorporation of this building block using standard Fmoc-SPPS protocols further enhances its utility, enabling the rapid synthesis of novel peptide-based probes and therapeutic candidates. This guide provides the foundational knowledge for researchers to effectively utilize this important compound in their drug discovery and development efforts.

References

The Core of Modern Peptide Synthesis: An In-depth Technical Guide to Fmoc Protection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Solid-Phase Peptide Synthesis (SPPS) employing the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is the cornerstone of contemporary peptide synthesis.[1] Its prevalence is due to the milder reaction conditions compared to the historically significant Boc/Bzl chemistry, allowing for the synthesis of complex and modified peptides with high fidelity.[2][3] This guide provides a comprehensive technical overview of the principles, protocols, and challenges associated with Fmoc protection in peptide synthesis.

The Principle of Orthogonal Protection in Fmoc Chemistry

The success of Fmoc-SPPS is predicated on the principle of orthogonality. This refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions without affecting other protecting groups.[4] The standard Fmoc/tBu (tert-butyl) strategy exemplifies this:

  • α-Amino Protection: The N-terminal α-amino group of the incoming amino acid is temporarily protected by the base-labile Fmoc group.

  • Side-Chain Protection: Reactive amino acid side chains are protected by acid-labile groups, most commonly derived from tert-butyl alcohol (e.g., Boc, tBu, Trt).[2]

This orthogonality ensures that the side-chain protecting groups remain intact during the iterative cycles of N-terminal Fmoc deprotection with a mild base, typically piperidine. The side-chain protecting groups are only removed at the final step, concurrently with cleavage of the peptide from the solid support, using a strong acid like trifluoroacetic acid (TFA).[4]

Orthogonal_Protection cluster_spps_cycle SPPS Cycle (Repetitive) cluster_final_cleavage Final Step Resin Resin-NH-Peptide-(AA)n Deprotection Fmoc Deprotection (Base: Piperidine) Resin->Deprotection Side-Chain-PG (Stable) Final_Peptide_Resin Resin-NH-Peptide-(AA)n+1-(SideChain-PG) Fmoc_AA Fmoc-AA-(SideChain-PG) Coupling Coupling Fmoc_AA->Coupling Deprotection->Coupling Coupling->Resin Chain Elongation Cleavage Cleavage & Side-Chain Deprotection (Acid: TFA) Final_Peptide_Resin->Cleavage Free_Peptide Free Peptide NH2-Peptide-COOH Cleavage->Free_Peptide

Figure 1: Principle of Orthogonal Protection in Fmoc SPPS.

The Fmoc Solid-Phase Peptide Synthesis Cycle

Fmoc-SPPS is a cyclical process involving four main stages: resin preparation, chain elongation, cleavage and deprotection, and finally, purification and analysis.[5] The chain elongation phase is iterative and consists of deprotection, washing, coupling, and further washing steps.[6]

SPPS_Workflow cluster_cycle Peptide Chain Elongation Cycle Start Start: Resin Selection (e.g., Wang, Rink Amide) Swell 1. Resin Swelling (e.g., in DMF) Start->Swell Load 2. First Amino Acid Loading Swell->Load Fmoc_Deprotection 3. Fmoc Deprotection (20% Piperidine in DMF) Load->Fmoc_Deprotection Wash1 4. Washing (DMF) Fmoc_Deprotection->Wash1 Coupling 5. Amino Acid Coupling (Fmoc-AA, Activator, Base) Wash1->Coupling Wash2 6. Washing (DMF, DCM) Coupling->Wash2 Monitor Monitoring (e.g., Kaiser Test) Wash2->Monitor Monitor->Fmoc_Deprotection Next cycle Final_Cleavage 7. Final Cleavage & Deprotection (TFA Cocktail) Monitor->Final_Cleavage Final cycle complete Purification 8. Purification & Analysis (e.g., HPLC, Mass Spec) Final_Cleavage->Purification End End: Purified Peptide Purification->End

Figure 2: High-level workflow of Fmoc solid-phase peptide synthesis.

The Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a critical step and is typically achieved with a 20% solution of piperidine in N,N-dimethylformamide (DMF).[7] The reaction proceeds via a β-elimination mechanism. The secondary amine, piperidine, abstracts the acidic proton on the fluorenyl ring, leading to the elimination of dibenzofulvene (DBF) and carbon dioxide. The highly reactive DBF electrophile is then scavenged by excess piperidine to form a stable adduct, which is washed away.[8]

Fmoc_Deprotection_Mechanism Fmoc_Peptide Intermediate Fmoc_Peptide->Intermediate + Piperidine (Base) Products Intermediate->Products β-elimination Adduct Products->Adduct + Piperidine (Scavenger) caption Mechanism of Fmoc group removal by piperidine.

Figure 3: The mechanism of Fmoc group removal using piperidine.

Experimental Protocols

Resin Preparation and First Amino Acid Loading

The choice of resin is critical as it dictates the C-terminal functionality of the final peptide (e.g., carboxylic acid or amide).[7]

Protocol 1: Loading of Wang Resin (for C-terminal acid)

  • Resin Swelling: Swell 1g of Wang resin in DMF (10-15 mL) for at least 30 minutes in a reaction vessel with gentle agitation.[9]

  • Amino Acid Activation: In a separate vial, dissolve the first Fmoc-protected amino acid (10 equivalents relative to resin loading) in dry Dichloromethane (DCM). Add a few drops of DMF if necessary for complete dissolution. Cool the solution to 0°C. Add Diisopropylcarbodiimide (DIC) (5 equivalents) and stir for 20 minutes at 0°C.[10]

  • Esterification: Remove the solvent under reduced pressure. Dissolve the residue in a minimal amount of DMF and add it to the swelled resin. Add 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

  • Reaction: Agitate the mixture for 1-6 hours at room temperature.

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x).

  • Capping (Optional but Recommended): To block any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride and a base (e.g., pyridine or DIPEA) in DMF for 30 minutes.[10]

  • Final Wash: Wash the resin as in step 5 and dry under vacuum.

Peptide Chain Elongation Cycle

This cycle is repeated for each amino acid in the sequence.

Protocol 2: Standard Elongation Cycle

  • Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for an initial 3 minutes, drain, and add a fresh portion of the deprotection solution. Continue agitation for another 15-20 minutes.[10]

  • Washing: Drain the deprotection solution and wash the resin extensively with DMF (5-7 times) to completely remove piperidine and the DBF-adduct.

  • Amino Acid Coupling (using HBTU/DIPEA):

    • In a separate vial, dissolve the next Fmoc-amino acid (3-5 equivalents), HBTU (2.9-4.9 equivalents) in DMF.[11]

    • Add Diisopropylethylamine (DIPEA) (6-10 equivalents) to the solution to activate the amino acid.[11]

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 30-120 minutes at room temperature.[9]

  • Washing: Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).[9]

  • Monitoring (Optional): Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating complete coupling. A positive (blue bead) result necessitates a recoupling step.[6]

Final Cleavage and Deprotection

This final step liberates the peptide from the resin and removes the side-chain protecting groups.

Protocol 3: TFA Cleavage

  • Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common general-purpose cocktail is TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v) .[7] TIS acts as a scavenger to trap reactive cations generated during deprotection.

  • Cleavage Reaction: Add the cleavage cocktail to the peptide-resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-4 hours.[6]

  • Peptide Precipitation: Filter the resin and collect the TFA filtrate. Add the filtrate to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[6]

  • Isolation: Collect the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether. Dry the crude peptide under vacuum.

Quantitative Data and Comparisons

The efficiency of Fmoc SPPS can be influenced by the choice of reagents for deprotection and coupling.

Table 1: Comparison of Fmoc Deprotection Reagents

Deprotection ReagentConcentration & SolventTypical TimeEfficacy & Notes
Piperidine 20% in DMF5-20 minThe "gold standard"; highly effective but can promote side reactions like aspartimide formation and racemization.[12][13]
Piperazine 5% in DMF~11 minSlower than piperidine; may reduce aspartimide formation.[8]
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) 2% in DMF/NMPVery fast (< 2 min)A strong, non-nucleophilic base. Requires a nucleophilic scavenger (like 5% piperazine) to trap DBF. Significantly reduces diketopiperazine formation.[8][12][14]
4-Methylpiperidine 20% in DMF5-20 minSimilar kinetics to piperidine, but reported to give higher yields and fewer by-products in some cases.[15]

Table 2: Comparison of Common Coupling Reagents

Coupling ReagentClassRelative EfficiencyNotes
HBTU/TBTU Aminium/Uronium SaltHighWidely used, efficient for most standard couplings.[9]
HATU/HCTU Aminium/Uronium SaltVery HighOften preferred for difficult couplings, such as sterically hindered amino acids or aggregating sequences.[9]
PyBOP Phosphonium SaltHighRapid coupling with low racemization.[9]
DIC/HOBt Carbodiimide/AdditiveGoodA cost-effective option, but can be slower and may lead to more side reactions if not managed carefully.[9]

Management of Side Reactions

Several side reactions can occur during Fmoc-SPPS, leading to impurities. Understanding their mechanisms is key to their prevention.

Aspartimide Formation

This is a major side reaction, particularly in sequences containing an aspartic acid (Asp) residue followed by a small amino acid like glycine (Gly).[16] The peptide backbone nitrogen attacks the side-chain ester of Asp, forming a five-membered succinimide ring (aspartimide). This intermediate can then be opened by piperidine or water to yield a mixture of desired α-aspartyl peptide, undesired β-aspartyl peptide, and their respective racemized D-isomers.[17]

Prevention Strategies:

  • Use of sterically hindered side-chain protecting groups for Asp, such as O-2-PhiPr (2-phenylisopropyl).

  • Addition of an acidic additive like HOBt to the piperidine deprotection solution.[18]

  • Employing milder deprotection conditions (e.g., lower concentration of piperidine or using DBU/piperazine).[12]

Aspartimide_Formation Peptide_Asp Aspartimide Peptide_Asp->Aspartimide Base (Piperidine) Intramolecular cyclization Products Aspartimide->Products Nucleophilic attack (Piperidine or H2O) caption Mechanism of aspartimide formation and subsequent ring-opening.

Figure 4: Mechanism of aspartimide formation.

Diketopiperazine (DKP) Formation

DKP formation is a chain-terminating side reaction that occurs primarily at the dipeptide stage.[19] After deprotection of the second amino acid, the free N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide as a stable six-membered cyclic diketopiperazine. This is especially prevalent when Proline or Glycine are in the first or second position of the sequence.[18]

Prevention Strategies:

  • Use of sterically bulky resins like 2-chlorotrityl chloride resin, which hinders the back-biting attack.[18]

  • Coupling the first two amino acids as a pre-formed dipeptide unit.[18]

  • Employing optimized deprotection conditions, such as 2% DBU/5% piperazine in NMP, which has been shown to drastically reduce DKP formation.[14]

DKP_Formation Dipeptide_Resin DKP Dipeptide_Resin->DKP Intramolecular cyclization & cleavage caption Mechanism of diketopiperazine (DKP) formation.

Figure 5: Mechanism of diketopiperazine (DKP) formation.

Racemization

Epimerization of the chiral α-carbon can occur during the amino acid activation step, particularly for residues like Cysteine and Histidine.[18] The basic conditions of the coupling reaction can facilitate the abstraction of the α-proton, leading to a loss of stereochemical integrity.

Prevention Strategies:

  • Use of additives like HOBt or Oxyma Pure, which suppress racemization by forming less reactive activated esters.[18]

  • Careful control of the amount and type of base used during coupling; sterically hindered bases like DIPEA are generally preferred over less hindered ones.[20]

  • For particularly sensitive residues, using pre-formed active esters or specialized coupling reagents can minimize the risk.

Conclusion

A thorough understanding of the principles of Fmoc protection, coupled with optimized protocols and an awareness of potential side reactions, is fundamental to the successful execution of solid-phase peptide synthesis. The judicious selection of resins, protecting groups, and coupling reagents, tailored to the specific peptide sequence, enables the synthesis of complex and high-purity peptides for a vast range of applications in research and drug development.

References

Fmoc-L-4-Phosphonomethylphenylalanine: A Technical Guide to a Non-Hydrolyzable Phosphotyrosine Mimetic

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protein tyrosine phosphorylation is a cornerstone of cellular signal transduction, governing processes from cell growth and differentiation to metabolism and apoptosis. The transient nature of the phosphate group, rapidly installed by kinases and removed by phosphatases, makes studying these pathways challenging. Phosphotyrosine (pTyr) mimetics, which resist enzymatic cleavage, are invaluable tools for dissecting these complex networks and serve as scaffolds for therapeutic development. This guide provides a comprehensive overview of Fmoc-L-4-phosphonomethylphenylalanine (Fmoc-Pmp-OH), a widely used, non-hydrolyzable pTyr mimetic. We will detail its chemical properties, applications in studying protein-protein interactions, protocols for its incorporation into peptides, and methods for assessing the biological activity of the resulting molecules.

Introduction to Phosphotyrosine Mimetics

Signal transduction cascades are often mediated by protein-protein interactions involving specialized domains that recognize and bind to phosphorylated tyrosine residues.[1] The Src Homology 2 (SH2) domain is the archetypal "reader" of pTyr, binding to specific pTyr-containing sequences and thereby recruiting signaling proteins to activated receptors or scaffolding proteins.[1][2] The inherent instability of the phosphate-ester bond of pTyr in biological systems, due to the action of protein tyrosine phosphatases (PTPs), complicates its study.[3]

To overcome this, non-hydrolyzable pTyr mimetics have been developed.[4] L-4-Phosphonomethylphenylalanine (Pmp) is a prominent example, where the labile P-O bond of phosphotyrosine is replaced with a stable P-C bond.[3][5] This substitution renders Pmp-containing peptides resistant to phosphatase activity, making them excellent tools for structural biology, biochemical assays, and as potential therapeutic agents to inhibit aberrant signaling pathways.[5]

Physicochemical Properties: Pmp vs. pTyr

The efficacy of Pmp as a pTyr mimetic stems from its structural and electronic similarity to the natural amino acid. The key distinction is the methylene bridge replacing the phenolic oxygen, which provides stability against hydrolysis.[3] While Pmp is an effective mimic, related analogs like phosphonodifluoromethyl phenylalanine (F₂Pmp) have also been developed, exhibiting altered acidity and binding properties due to the electron-withdrawing fluorine atoms.[3][6]

Table 1: Comparison of Phosphotyrosine (pTyr) and its Mimetics

PropertyO-Phospho-L-tyrosine (pTyr)L-4-Phosphonomethylphenylalanine (Pmp)L-4-Phosphonodifluoromethylphenylalanine (F₂Pmp)
Structure Contains a P-O-C bondContains a P-CH₂-C bondContains a P-CF₂-C bond
Susceptibility to Phosphatases HydrolyzableNon-hydrolyzable[3][5]Non-hydrolyzable[3][4]
pKa₂ of Phosphate/Phosphonate ~5.6 - 6.0~7.1 - 7.5[3]~5.8[3]
Key Feature Natural signaling residueStable isostere of pTyr[3]Lower pKa₂ more closely mimics pTyr's electronic state; fluorine atoms can form H-bonds[3]

Applications in Studying SH2 Domain Interactions

SH2 domains are crucial modules in pTyr signaling pathways, recognizing specific amino acid sequences C-terminal to the pTyr residue.[1] Peptides incorporating Pmp are powerful tools for inhibiting these interactions and studying their downstream consequences.[5] The binding affinity of Pmp-peptides to SH2 domains is sequence-dependent but often approaches that of their pTyr counterparts, making them effective competitive inhibitors.[5]

However, the mimicry is not universal. The absence of the phosphate ester oxygen in Pmp can lead to a loss of a crucial hydrogen bond with key arginine residues in some SH2 domains, impacting binding affinity.[7] This is notably observed in the C-SH2 domain of the SHP2 phosphatase, where F₂Pmp and Pmp substituted peptides show a significant loss of binding.[7]

Visualizing the SH2-pTyr Interaction

The binding of a pTyr-containing peptide to an SH2 domain is a well-characterized interaction. The SH2 domain features a conserved binding pocket for the phosphotyrosine residue and a more variable specificity pocket that recognizes residues C-terminal to the pTyr.

SH2_pTyr_Interaction cluster_SH2 SH2 Domain cluster_Peptide Peptide Ligand pTyr_Pocket pTyr Binding Pocket (Conserved Arg residues) Specificity_Pocket Specificity Pocket (Variable residues) pTyr pTyr / Pmp pTyr->pTyr_Pocket Electrostatic Interaction Residue1 Residue +1 Residue2 Residue +2 Residue3 Residue +3 Residue3->Specificity_Pocket Hydrophobic/ Specificity

Caption: Canonical interaction between a pTyr-peptide and an SH2 domain.

Quantitative Binding Data

Direct, side-by-side comparisons of dissociation constants (Kd) for identical peptide sequences containing pTyr versus Pmp can be challenging to find in single studies. However, the available data confirms that Pmp is a high-affinity mimetic suitable for inhibiting SH2 domain-mediated interactions.

Table 2: Representative Binding Affinities of pTyr Mimetics

Target SH2 DomainPeptide ContextpTyr-Peptide Affinity (Kd)Pmp-Peptide Affinity (Kd)Reference
STAT3Peptidomimetic ScaffoldHigh Affinity (nM range)High Affinity (nM range)[2]
SHP2 (N-SH2)ITSM MotifHigh AffinityReduced Binding[7]
SHP2 (C-SH2)ITSM MotifHigh AffinityAbolished Binding[7]
PTP1B (Active Site)General PeptideN/A (Substrate)Micromolar Ki[3][3]

Note: The data indicates that while Pmp is a potent mimetic, its effectiveness can be context-dependent, particularly with certain SH2 domains like that of SHP2.[7]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Pmp-Containing Peptides

The incorporation of Fmoc-Pmp-OH into peptides is achieved using standard Fmoc/tBu solid-phase peptide synthesis (SPPS).[8] The phosphonic acid moiety is typically protected with tert-butyl (tBu) groups, which are cleaved simultaneously with other side-chain protecting groups and resin cleavage using trifluoroacetic acid (TFA).

Materials:

  • Resin: Wang or Rink Amide resin, depending on the desired C-terminus (acid or amide).[9]

  • Amino Acids: Fmoc-protected amino acids with acid-labile side-chain protection (e.g., tBu, Trt, Pbf).[10]

  • Specialty Amino Acid: Fmoc-L-Pmp(OtBu)₂-OH.

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).[11]

  • Deprotection Reagent: 20% piperidine in DMF.[9]

  • Coupling Reagents: HBTU, HCTU, or DIC/Oxyma.[9][11]

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.[12]

  • Cleavage Cocktail: e.g., Reagent K (TFA/water/phenol/thioanisole/EDT, 82.5:5:5:5:2.5).[12]

Procedure:

  • Resin Preparation: Swell the chosen resin in DMF for at least 1 hour in a reaction vessel.[13]

  • First Amino Acid Loading (if applicable): Couple the first Fmoc-amino acid to the resin according to standard protocols for the specific resin type.

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 5-20 minutes.[9][14] Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: a. In a separate vial, dissolve the next Fmoc-amino acid (3-5 equivalents) and a coupling agent (e.g., HBTU, 3-5 eq.) in DMF. b. Add a base (e.g., DIPEA, 6-10 eq.) to activate the amino acid. c. Add the activated amino acid solution to the resin. d. Allow the coupling reaction to proceed for 1-2 hours.[9] e. Wash the resin thoroughly with DMF.

  • Incorporation of Fmoc-Pmp(OtBu)₂-OH: Use the same coupling procedure as in step 4, substituting the standard amino acid with Fmoc-L-Pmp(OtBu)₂-OH.

  • Chain Elongation: Repeat steps 3 and 4 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection: a. After the final coupling and deprotection step, wash the peptide-resin with DCM and dry it. b. Treat the resin with a cleavage cocktail (e.g., Reagent K) for 2-4 hours to cleave the peptide from the resin and remove all side-chain protecting groups, including the tBu groups on the phosphonate.[12] c. Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

Protocol 2: Competitive Fluorescence Polarization (FP) Binding Assay

This protocol determines the ability of a Pmp-containing peptide (inhibitor) to compete with a fluorescently labeled probe peptide for binding to a target protein (e.g., an SH2 domain).

Materials:

  • Target Protein: Purified SH2 domain of interest.

  • Fluorescent Probe: A synthetic peptide corresponding to the known binding partner of the SH2 domain, labeled with a fluorophore (e.g., FITC or TAMRA).

  • Inhibitor Peptide: The unlabeled Pmp-containing peptide.

  • Assay Buffer: e.g., PBS or Tris buffer with 0.01% Tween-20.

  • Microplate Reader: Capable of measuring fluorescence polarization.

Procedure:

  • Determine Probe Binding: First, perform a saturation binding experiment by titrating the target protein against a fixed, low concentration of the fluorescent probe to determine the Kd of the probe and the optimal protein concentration for the competition assay (typically a concentration that gives ~50-80% of maximum polarization).

  • Prepare Reagents: a. Prepare a dilution series of the Pmp-inhibitor peptide in assay buffer. b. Prepare a solution of the target protein at 2x the optimal concentration determined in step 1. c. Prepare a solution of the fluorescent probe at 2x its final desired concentration (e.g., 2 nM).

  • Assay Plate Setup: a. To the wells of a black microplate, add the Pmp-inhibitor dilutions. Include controls for no inhibitor (maximum binding) and no protein (minimum polarization). b. Add the 2x target protein solution to all wells except the minimum polarization control. c. Add the 2x fluorescent probe solution to all wells.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using a microplate reader.

  • Data Analysis: Plot the measured polarization values against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to displace 50% of the bound probe). The Ki can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.

FP_Assay_Workflow Start Prepare Reagents Reagents 1. Protein (SH2 Domain) 2. Fluorescent Probe (pTyr-Peptide-FITC) 3. Inhibitor (Pmp-Peptide) Start->Reagents Plate Mix in Plate: Protein + Probe + Inhibitor Dilutions Reagents->Plate Incubate Incubate to Equilibrium Plate->Incubate Read Measure Fluorescence Polarization Incubate->Read Analyze Plot Data & Calculate IC₅₀/Ki Read->Analyze End Binding Affinity Determined Analyze->End

Caption: Workflow for a competitive fluorescence polarization binding assay.

Case Study: STAT3 Signaling Pathway Inhibition

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor whose activity is frequently dysregulated in cancer.[2] Its activation is a classic example of SH2 domain-mediated signaling.

Canonical STAT3 Activation:

  • A cytokine or growth factor binds to its receptor, causing receptor dimerization and activation of associated Janus kinases (JAKs).

  • JAKs phosphorylate tyrosine residues on the receptor's cytoplasmic tail.

  • The STAT3 protein is recruited to these pTyr sites via its SH2 domain.[2]

  • STAT3 is then phosphorylated by JAKs on a key tyrosine residue (Tyr705).

  • Phosphorylated STAT3 (pSTAT3) proteins dimerize through reciprocal SH2-pTyr interactions.

  • The pSTAT3 dimer translocates to the nucleus, where it binds to DNA and activates the transcription of target genes involved in proliferation and survival.[2]

Pmp-containing peptides designed to mimic the STAT3 SH2 binding motif can act as potent inhibitors. By competitively binding to the STAT3 SH2 domain, these mimetics can block the recruitment of STAT3 to activated receptors or, more commonly, prevent the dimerization of activated pSTAT3, thereby halting the signaling cascade.[2]

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Kinase Receptor->JAK 2. Activation STAT3 STAT3 Receptor->STAT3 4. Recruitment via SH2 JAK->Receptor 3. Phosphorylation (pY) JAK->STAT3 5. STAT3 Phosphorylation pSTAT3 pSTAT3 Dimer pSTAT3 Dimer pSTAT3->Dimer 6. Dimerization (reciprocal SH2-pY) Transcription Gene Transcription Dimer->Transcription 7. Nuclear Translocation & DNA Binding Inhibitor Pmp-Peptide Inhibitor Inhibitor->Dimer BLOCKS Cytokine Cytokine Cytokine->Receptor 1. Binding

Caption: The STAT3 signaling pathway and the site of action for a Pmp-peptide inhibitor.

Conclusion

This compound is a robust and indispensable tool in the study of protein tyrosine phosphorylation. Its inherent stability to enzymatic degradation allows researchers to "freeze" phosphorylation-dependent interactions for detailed biochemical and structural analysis.[5] While its mimicry is not perfect for all SH2 domains, its ability to potently and selectively inhibit many key signaling proteins, such as STAT3, underscores its value in chemical biology and as a foundational element for the rational design of novel therapeutics targeting dysregulated signaling networks. The detailed protocols provided herein offer a practical guide for the synthesis and evaluation of Pmp-containing peptides, enabling further exploration into the complex world of cellular signaling.

References

An In-Depth Technical Guide to Non-Hydrolyzable Phosphotyrosine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of non-hydrolyzable phosphotyrosine (pTyr) analogs, essential tools in the study of signal transduction and the development of novel therapeutics. Due to the labile nature of the phosphate group in native phosphotyrosine, which is readily cleaved by protein tyrosine phosphatases (PTPs), these stable mimics are indispensable for a wide range of applications, from basic research to drug discovery.

Introduction to Phosphotyrosine Signaling and the Need for Non-Hydrolyzable Analogs

Reversible tyrosine phosphorylation is a cornerstone of cellular signaling, governing processes such as cell growth, differentiation, and metabolism.[1] This dynamic process is tightly regulated by the opposing actions of protein tyrosine kinases (PTKs), which add phosphate groups to tyrosine residues, and protein tyrosine phosphatases (PTPs), which remove them.[2] The resulting phosphorylated tyrosine (pTyr) residues serve as docking sites for proteins containing pTyr-binding modules, most notably Src Homology 2 (SH2) and Phosphotyrosine Binding (PTB) domains, thereby propagating downstream signaling cascades.[3]

The inherent instability of the P-O bond in pTyr presents a significant challenge for in vitro and in vivo studies. The rapid dephosphorylation by PTPs complicates the study of pTyr-dependent protein-protein interactions and the development of therapeutic agents that target these pathways.[4] To overcome this limitation, non-hydrolyzable pTyr analogs have been developed. These mimics replace the hydrolyzable phosphate ester oxygen with a more stable linkage, such as a methylene group, rendering them resistant to PTP activity.[5] This stability makes them invaluable tools for inhibiting PTPs, trapping SH2 domain interactions, and for structural biology studies.[5]

Core Non-Hydrolyzable Phosphotyrosine Analogs

A variety of non-hydrolyzable pTyr analogs have been synthesized, with phosphonate-based mimetics being the most extensively studied.

2.1. Phosphonate-Based Analogs

Phosphonate analogs replace the P-O-C linkage of phosphotyrosine with a more stable P-C-C bond.[5]

  • Phosphonomethyl-L-phenylalanine (Pmp): One of the earliest and most fundamental phosphonate analogs, Pmp serves as a basic scaffold for more advanced mimics.

  • Phosphonodifluoromethyl-L-phenylalanine (F₂Pmp): This analog is a significant improvement over Pmp. The inclusion of two fluorine atoms on the methylene bridge lowers the pKa of the phosphonate to more closely match that of the native phosphate group and can participate in hydrogen bonding interactions that mimic the phosphate ester oxygen.[6] F₂Pmp-containing peptides have shown dramatically increased inhibitory potency against PTPs compared to their Pmp counterparts, in some cases by as much as 1000-fold.[6]

2.2. Carboxylate-Based Analogs

These analogs utilize a carboxylate group to mimic the negative charge of the phosphate.

  • p-Carboxymethyl-L-phenylalanine (CMF): CMF is a widely used non-hydrolyzable pTyr analog that can be genetically encoded in mammalian cells, allowing for the study of specific tyrosine phosphorylation events in a cellular context without the complication of dephosphorylation.[7]

2.3. Other Analogs

Researchers have also explored other chemical moieties to mimic phosphotyrosine, including:

  • Sulfono(difluoromethyl)phenylalanine (F₂Smp): A monoanionic analog that has been evaluated as a PTP1B inhibitor.[8]

  • Isoxazole Carboxylic Acid-Based Analogs: These have been incorporated into peptides to target protein-protein interactions, such as those involving STAT3.[9]

Quantitative Data on Analog Binding and Inhibition

The following tables summarize key quantitative data for the interaction of various non-hydrolyzable pTyr analogs with PTPs and SH2 domains. This data is crucial for selecting the appropriate analog for a given research application and for the structure-based design of more potent and selective inhibitors.

Table 1: Inhibitory Activity of Non-Hydrolyzable pTyr Analogs against Protein Tyrosine Phosphatases

Analog/CompoundTarget PTPAssay TypeIC₅₀/KᵢReference(s)
(naphth-2-yl) difluoromethylphosphonic acidPTP1BDephosphorylation of [³²P]insulin receptors40-50 µM (IC₅₀)[10][11]
(napthy-1-yl) difluoromethylphosphonic acidPTP1BDephosphorylation of [³²P]insulin receptors40-50 µM (IC₅₀)[10][11]
F₂Pmp-containing peptidePTP1Dephosphorylation~1000-fold more potent than Pmp-containing peptide[6]
Compound 13 (imidazolidine series)PTP1BpNPP assay80 µM (for 96% inhibition)[10]
Compound 13 (imidazolidine series)SHP-2pNPP assay80 µM (for <20% inhibition)[10]
Shp2-IN-14SHP2DiFMUP assay-[4]
PF-07284892SHP2-21 nM (IC₅₀)[12]
SHP099SHP2-70 nM (IC₅₀)[12]
PHPS1SHP2-14,000 nM (IC₅₀)[12]
1H-2,3-dihydroperimidine derivative (Cmpd 46)PTP1BpNPP/OMFP assay<1 µM (IC₅₀)[13]
1H-2,3-dihydroperimidine derivative (Cmpd 49)PTP1BpNPP/OMFP assay<1 µM (IC₅₀)[13]

Table 2: Binding Affinities of Non-Hydrolyzable pTyr Analogs for SH2 Domains

Analog/Peptide ContextTarget SH2 DomainMethodKᵈ/IC₅₀Reference(s)
pYEEI peptideLckITC-[9]
pYVNV peptideGrb2--[9]
Fluo-Ahx-pYVNQ-NH₂Grb2Fluorescence Polarization76 nM (Kᵈ)[14]
Fluo-Ahx-pYVNQ-NH₂Grb7Fluorescence Polarization>2 µM (Kᵈ)[14]
mAZ-pTyr-(alphaMe)pTyr-Asn-NH₂Grb7Fluorescence PolarizationHigh affinity[1]
5-carboxyfluorescein-GpYLPQNIDSTAT4Fluorescence Polarization34 ± 4 nM (Kᵈ)[9]
FAM-ITSM(pTyr)SHP2 N-SH2Fluorescence Polarization164.0 nM (Kᵈ)[15]
FAM-ITSM(pTyr)SHP2 C-SH2Fluorescence Polarization48.9 nM (Kᵈ)[15]
FAM-ITSM(pTyr)SHP2 N-SH2ITC105.9 nM (Kᵈ)[15]
FAM-ITSM(pTyr)SHP2 C-SH2ITC58.8 nM (Kᵈ)[15]
FAM-peptide 25 (F₂Pmp)SHP2 N-SH2 & C-SH2Fluorescence PolarizationNo binding[15]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving phosphotyrosine and common experimental workflows for studying them with non-hydrolyzable pTyr analogs.

Insulin_Signaling_Pathway receptor receptor adaptor adaptor kinase kinase effector effector p_node P Insulin Insulin IR Insulin Receptor Insulin->IR binds IRS1 IRS-1 IR->IRS1 phosphorylates Grb2 Grb2 IR->Grb2 recruits PI3K PI3K IRS1->PI3K recruits PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 activates Akt Akt PDK1->Akt phosphorylates GLUT4 GLUT4 Translocation Akt->GLUT4 GS Glycogen Synthesis Akt->GS Sos Sos Grb2->Sos Ras Ras Sos->Ras MAPK_cascade MAPK Cascade Ras->MAPK_cascade Gene_expression Gene Expression MAPK_cascade->Gene_expression PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS1 dephosphorylates

Caption: Insulin Receptor Signaling Pathway.[10][16][17][18][19][20][21]

Grb2_Sos_Ras_Pathway receptor receptor adaptor adaptor effector effector p_node P RTK Receptor Tyrosine Kinase (e.g., EGFR) pRTK Phosphorylated RTK RTK->pRTK Ligand binding & Autophosphorylation Grb2 Grb2 pRTK->Grb2 SH2 domain binding Sos1 SOS1 Grb2->Sos1 Ras_GDP Ras-GDP (inactive) Sos1->Ras_GDP GEF activity Ras_GTP Ras-GTP (active) Ras_GDP->Ras_GTP MAPK_Pathway MAPK Pathway Ras_GTP->MAPK_Pathway STAT3_Signaling_Pathway receptor receptor kinase kinase transcription_factor transcription_factor nucleus nucleus p_node P Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor binds JAK JAK Cytokine_Receptor->JAK activates STAT3_inactive STAT3 (inactive) Cytokine_Receptor->STAT3_inactive recruits JAK->Cytokine_Receptor phosphorylates JAK->STAT3_inactive phosphorylates STAT3_active STAT3-P STAT3_inactive->STAT3_active STAT3_dimer STAT3-P Dimer STAT3_active->STAT3_dimer dimerizes via SH2 domain Nucleus Nucleus STAT3_dimer->Nucleus translocates to Target_Genes Target Gene Expression Nucleus->Target_Genes activates PTP PTP PTP->STAT3_active dephosphorylates PTP_Inhibition_Assay_Workflow reagent reagent step step measurement measurement start Start prepare_reagents Prepare Reagents: PTP Enzyme, pNPP Substrate, Inhibitor (e.g., F2Pmp-peptide), Assay Buffer start->prepare_reagents add_inhibitor Add serial dilutions of inhibitor to microplate wells prepare_reagents->add_inhibitor add_enzyme Add PTP enzyme to wells and pre-incubate add_inhibitor->add_enzyme start_reaction Initiate reaction by adding pNPP substrate add_enzyme->start_reaction incubate Incubate at 37°C start_reaction->incubate measure_absorbance Measure absorbance at 405 nm (p-nitrophenol production) incubate->measure_absorbance calculate_ic50 Calculate % inhibition and determine IC50 measure_absorbance->calculate_ic50 end End calculate_ic50->end SH2_Pull_Down_Workflow reagent reagent step step analysis analysis start Start prepare_bait Prepare Bait: Biotinylated F2Pmp-peptide start->prepare_bait prepare_lysate Prepare cell lysate (source of prey proteins) start->prepare_lysate immobilize_bait Immobilize bait on streptavidin beads prepare_bait->immobilize_bait incubate Incubate immobilized bait with cell lysate immobilize_bait->incubate prepare_lysate->incubate wash Wash beads to remove non-specific binders incubate->wash elute Elute bound proteins wash->elute analyze Analyze eluate by SDS-PAGE and Western Blot or Mass Spectrometry elute->analyze end End analyze->end

References

An In-depth Technical Guide on the Core Principles of Incorporating Fmoc-L-4-Phosphonomethylphenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and methodologies for the incorporation of Fmoc-L-4-Phosphonomethylphenylalanine (Fmoc-Pmp-OH) into synthetic peptides. Fmoc-Pmp-OH is a critical building block for the synthesis of non-hydrolyzable phosphotyrosine mimetics, which are invaluable tools in studying signal transduction pathways and in the development of novel therapeutics.

Introduction to this compound (Fmoc-Pmp-OH)

This compound is a synthetic amino acid analogue of phosphotyrosine. The key feature of Pmp is the replacement of the phosphate ester oxygen with a methylene group, rendering the phosphonate group resistant to enzymatic hydrolysis by phosphatases. This stability makes Pmp-containing peptides excellent tools for investigating phosphorylation-dependent signaling events, particularly those mediated by Src Homology 2 (SH2) domains.

For efficient use in Fmoc-based solid-phase peptide synthesis (SPPS), the phosphonate group is typically protected, most commonly as a di-tert-butyl ester (Fmoc-L-Pmp(tBu)₂-OH). This protection strategy prevents side reactions during peptide assembly and allows for the simultaneous deprotection of the phosphonate group and other acid-labile side-chain protecting groups during the final cleavage from the resin.

Core Principles of Incorporation in SPPS

The incorporation of Fmoc-Pmp(tBu)₂-OH into a growing peptide chain follows the standard cycle of Fmoc-SPPS: deprotection, activation, and coupling. However, due to the steric bulk of the Pmp side chain, specific considerations are necessary to ensure high coupling efficiency.

Side-Chain Protection

The phosphonic acid moiety of Pmp must be protected during SPPS to prevent its interference with the coupling reactions. The di-tert-butyl (tBu) ester is the most common protecting group strategy for the phosphonate group of Fmoc-Pmp-OH.[1] These tBu groups are stable to the basic conditions used for Fmoc removal (e.g., piperidine) but are readily cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final cleavage and global deprotection step.[2]

Coupling Activation

Due to the steric hindrance of the bulky side chain, standard coupling reagents may not be sufficient for achieving high coupling yields. The use of a potent activating reagent is crucial. O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is the recommended coupling reagent for the incorporation of Fmoc-Pmp(tBu)₂-OH.[3][4] HATU, in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), forms a highly reactive OAt-ester of the amino acid, which facilitates efficient coupling.[5]

Coupling Strategy: Double Coupling

To overcome the challenge of steric hindrance and ensure a near-quantitative reaction, a "double coupling" strategy is often employed.[3] This involves performing the coupling step twice with a fresh solution of the activated amino acid before proceeding to the next Fmoc deprotection step.

Monitoring the Reaction

The completion of the coupling reaction should be meticulously monitored. The Kaiser test (ninhydrin test) is a common qualitative method to detect the presence of free primary amines on the resin.[6] A negative Kaiser test (yellow beads) indicates that the coupling is complete. For quantitative analysis, a small sample of the resin can be cleaved, and the resulting peptide analyzed by HPLC and mass spectrometry to confirm the successful incorporation of the Pmp residue.[6][7]

Quantitative Data

While specific single-pass coupling yields for Fmoc-Pmp(tBu)₂-OH are not extensively reported in the literature, the recommendation for a double coupling protocol suggests that a single coupling may be insufficient to achieve the >99% efficiency typically desired in SPPS to avoid deletion sequences in the final product. The following table summarizes the key quantitative parameters in a typical Fmoc-SPPS cycle.

ParameterTypical ValueFactors Influencing the Value
Single-Step Coupling Efficiency (Standard Amino Acids) >99%Amino acid steric hindrance, peptide sequence (aggregation), coupling reagents, reaction time.[6]
Single-Step Coupling Efficiency (Fmoc-Pmp(tBu)₂-OH) Not readily available; double coupling recommended for >99% efficiency.Steric bulk of the Pmp side chain, choice of coupling reagent and base, reaction time, temperature.[3][4]
Fmoc Deprotection Time 5-20 minutesSteric hindrance at the N-terminus, peptide aggregation, concentration of piperidine.[5][8]
Overall Yield of a 20-mer Peptide (Theoretical at 99% efficiency per step) ~82%Length of the peptide, cumulative efficiency of each deprotection and coupling step.[6]

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the incorporation of Fmoc-L-Pmp(tBu)₂-OH.

Protocol for Manual Double Coupling of Fmoc-L-Pmp(tBu)₂-OH

This protocol is adapted for a standard 0.1 mmol scale synthesis.

  • Resin Preparation : The N-terminal Fmoc group of the peptide-resin is deprotected using a solution of 20% piperidine in N,N-dimethylformamide (DMF) (2 x 10 min). The resin is then washed thoroughly with DMF (5-7 times).

  • Activation Mixture Preparation (First Coupling) : In a separate vessel, dissolve Fmoc-L-Pmp(tBu)₂-OH (3 equivalents, 0.3 mmol), HATU (2.9 equivalents, 0.29 mmol), and DIPEA (6 equivalents, 0.6 mmol) in DMF.

  • First Coupling : Immediately add the activation mixture to the deprotected peptide-resin. Agitate the reaction vessel at room temperature for 1-2 hours.

  • Washing : Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Activation Mixture Preparation (Second Coupling) : Prepare a fresh activation mixture as described in step 2.

  • Second Coupling : Add the fresh activation mixture to the resin and agitate for another 1-2 hours at room temperature.

  • Washing : Drain the second coupling solution and wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times).

  • Monitoring : Perform a Kaiser test on a small sample of the resin beads. A negative result (yellow beads) indicates complete coupling.[6]

Protocol for Final Cleavage and Deprotection

This protocol simultaneously cleaves the peptide from the resin and removes the tBu protecting groups from the Pmp side chain and other acid-labile side-chain protecting groups.

  • Resin Preparation : Wash the final peptide-resin with DCM and dry it under vacuum.

  • Cleavage Cocktail Preparation : Prepare a cleavage cocktail of TFA/H₂O/triisopropylsilane (TIS) in a ratio of 95:2.5:2.5 (v/v/v). TIS acts as a scavenger to trap the reactive carbocations generated during the cleavage of the tBu groups.

  • Cleavage Reaction : Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation : Filter the resin and collect the filtrate. Precipitate the peptide from the filtrate by adding cold diethyl ether.

  • Peptide Isolation : Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Drying and Purification : Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

Chemical Structure and SPPS Incorporation Workflow

SPPS_Workflow cluster_SPPS_Cycle Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_Final_Steps Final Cleavage and Deprotection Resin Peptide-Resin (Free Amine) Coupling Coupling (Double) Resin->Coupling Fmoc_Pmp Fmoc-Pmp(tBu)2-OH Fmoc_Pmp->Coupling HATU HATU/DIPEA HATU->Coupling Coupled_Resin Fmoc-Pmp-Peptide-Resin Coupling->Coupled_Resin Deprotection Fmoc Deprotection Coupled_Resin->Deprotection Final_Peptide_Resin Final Protected Peptide-Resin Piperidine 20% Piperidine/DMF Piperidine->Deprotection Deprotection->Resin Next Cycle Cleavage Cleavage & Deprotection Final_Peptide_Resin->Cleavage TFA_Cocktail TFA/H2O/TIS TFA_Cocktail->Cleavage Crude_Peptide Crude Pmp-Peptide Cleavage->Crude_Peptide

Caption: Workflow for the incorporation of Fmoc-Pmp(tBu)₂-OH in SPPS.

Signaling Pathway Inhibition by a Pmp-Containing Peptide

L-4-Phosphonomethylphenylalanine-containing peptides are designed to act as competitive inhibitors of SH2 domain-mediated protein-protein interactions. A prominent example is the inhibition of the Grb2-SH2 domain, which is a key component in the Ras-MAPK signaling pathway.

GRB2_Signaling_Inhibition cluster_pathway Grb2-Mediated Ras-MAPK Signaling Pathway cluster_inhibition Inhibition Mechanism RTK Receptor Tyrosine Kinase (RTK) pY Phosphorylated Tyrosine (pY) RTK->pY Autophosphorylation Grb2 Grb2 pY->Grb2 SH2 domain binding SOS1 SOS1 Grb2->SOS1 SH3 domain binding Ras Ras SOS1->Ras Activates Downstream Downstream Signaling (MAPK Cascade) Ras->Downstream Pmp_Peptide Pmp-Containing Peptide (Inhibitor) Grb2_inhibited Grb2 Pmp_Peptide->Grb2_inhibited Binds to SH2 domain Blocked X Grb2_inhibited->Blocked pY_pathway Phosphorylated Tyrosine (pY) pY_pathway->Blocked Binding Blocked

Caption: Inhibition of the Grb2-SH2 domain by a Pmp-containing peptide.

Potential Challenges and Troubleshooting

  • Incomplete Coupling : The primary challenge with Fmoc-Pmp(tBu)₂-OH is incomplete coupling due to its steric bulk.

    • Solution : Employ a double coupling strategy with a potent coupling reagent like HATU. Ensure the use of high-quality, amine-free DMF. Monitoring with the Kaiser test is essential.[3][4]

  • Aggregation : As with any peptide synthesis, aggregation of the growing peptide chain on the resin can hinder both coupling and deprotection steps.

    • Solution : Consider using a lower-load resin or a more swelling-friendly resin like TentaGel. Incorporating pseudoprolines or using solvents known to disrupt aggregation, such as N-methylpyrrolidone (NMP), can also be beneficial.

  • Side Reactions : While specific side reactions for Pmp are not widely documented, general SPPS side reactions like aspartimide formation or diketopiperazine formation should be considered depending on the peptide sequence.[9]

    • Solution : For sequences prone to aspartimide formation, adding HOBt to the piperidine solution for Fmoc deprotection can be helpful.[10] To avoid diketopiperazine formation at the dipeptide stage, especially with Proline, using 2-chlorotrityl chloride resin is recommended.[9]

Conclusion

The incorporation of this compound, primarily as its di-tert-butyl protected form, is a robust method for synthesizing non-hydrolyzable phosphotyrosine peptide mimetics. While its steric bulk presents a challenge, this can be effectively overcome by employing a double coupling strategy with a potent activating reagent such as HATU. These Pmp-containing peptides are invaluable for dissecting phosphorylation-dependent signaling pathways and hold significant promise in the development of targeted therapeutics that modulate these pathways. Careful monitoring and adherence to optimized protocols are key to the successful synthesis of these important research tools.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Fmoc-L-4-Phosphonomethylphenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the manual solid-phase peptide synthesis (SPPS) of peptides incorporating the non-canonical amino acid L-4-Phosphonomethylphenylalanine using Fluorenylmethyloxycarbonyl (Fmoc) chemistry. This phosphonic acid-containing amino acid is a valuable building block for synthesizing peptide-based enzyme inhibitors, therapeutic agents, and research tools.

Core Principles

The synthesis is based on the well-established Fmoc/tBu orthogonal strategy. The temporary Nα-Fmoc protecting group is removed with a mild base (piperidine), while the permanent side-chain protecting groups and the linkage to the solid support are cleaved with a strong acid (trifluoroacetic acid) at the final step. The phosphonic acid moiety of the L-4-Phosphonomethylphenylalanine (Pmp) residue must be protected throughout the synthesis to prevent side reactions. Diethyl or di-tert-butyl esters are commonly used for this purpose. This protocol will assume the use of a diethyl-protected Fmoc-L-4-Phosphonomethylphenylalanine, referred to as Fmoc-Pmp(OEt)₂-OH.

Data Presentation

The efficiency of each step in SPPS is critical for the overall yield and purity of the final peptide. The following table summarizes typical quantitative data for a standard SPPS cycle involving the coupling of a protected amino acid.

ParameterValueNotes
Resin Loading0.1 - 1.0 mmol/gVaries depending on the resin type.
Amino Acid Equivalents3 - 5 eq.Relative to resin loading.
Coupling Reagent Equivalents2.9 - 4.9 eq.For HATU/HBTU.
Base Equivalents (DIPEA)6 - 10 eq.Relative to resin loading.
Coupling Time1 - 4 hoursCan be monitored by Kaiser test.
Deprotection Time5 + 15 minutesTwo-step process with 20% piperidine.
Cleavage Time2 - 3 hoursDependent on peptide sequence and protecting groups.
Crude Peptide Purity>70%Typical purity before purification, assessed by RP-HPLC.
Overall Yield (after purification)10 - 40%Highly dependent on peptide length and sequence.[1]

Experimental Protocols

This section details the step-by-step methodology for the manual solid-phase synthesis of a peptide containing Fmoc-Pmp(OEt)₂-OH.

Materials and Reagents
  • Resin: Rink Amide resin is suitable for synthesizing C-terminally amidated peptides. Wang resin can be used for peptides with a C-terminal carboxylic acid.

  • Fmoc-Amino Acids: Standard protected Fmoc-amino acids and Fmoc-L-4-(diethoxyphosphinylmethyl)phenylalanine (Fmoc-Pmp(OEt)₂-OH).

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine, Diisopropylethylamine (DIPEA), Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and Diethyl ether (cold).

  • Coupling Reagent: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU).

  • Washing Solvents: DMF, DCM.

Protocol

1. Resin Swelling:

  • Place the desired amount of resin in a reaction vessel.

  • Add DMF to cover the resin and allow it to swell for at least 30-60 minutes with gentle agitation.

  • Drain the DMF.

2. Nα-Fmoc Deprotection:

  • Add a 20% (v/v) solution of piperidine in DMF to the resin.

  • Agitate for 5 minutes and drain the solution.

  • Add a fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes.[2]

  • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min), followed by DCM (3 x 1 min), and then DMF (3 x 1 min).

  • Perform a Kaiser test to confirm the presence of free primary amines (a positive test results in a blue color).

3. Amino Acid Coupling:

  • Activation: In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin loading) and HATU (2.9-4.9 equivalents) in DMF. Add DIPEA (6-10 equivalents) to the solution. For the incorporation of Fmoc-Pmp(OEt)₂-OH, using HATU with DIPEA is recommended.[3]

  • Coupling: Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Agitate the mixture for 1-4 hours at room temperature.

  • Monitor the reaction progress with a Kaiser test. A negative test (yellow/colorless beads) indicates complete coupling. If the test is positive, the coupling step can be repeated with a freshly prepared activated amino acid solution.

4. Washing:

  • Drain the coupling solution.

  • Wash the resin thoroughly with DMF (3 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min) to remove excess reagents and byproducts.

5. Peptide Chain Elongation:

  • Repeat steps 2-4 for each subsequent amino acid to be incorporated into the peptide sequence.

6. Final Fmoc Deprotection:

  • After the final amino acid has been coupled, perform the Nα-Fmoc deprotection as described in step 2.

7. Cleavage and Side-Chain Deprotection:

  • Wash the peptide-resin with DCM (3 x 1 min) and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Prepare a cleavage cocktail. A standard and effective cocktail for most peptides is Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol; 82.5:5:5:5:2.5 v/v/v/v/v) or a simpler mixture of TFA/TIS/Water (95:2.5:2.5 v/v/v).[4]

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

8. Deprotection of the Phosphonate Group:

  • The diethyl protecting groups on the phosphonic acid are typically stable to the standard TFA cleavage cocktail. A subsequent deprotection step is required.

  • Evaporate the TFA from the filtrate under a stream of nitrogen.

  • Treat the residue with a solution of bromotrimethylsilane (TMSBr) in DCM or neat TFA at room temperature for 2-4 hours to cleave the ethyl esters.

  • Quench the reaction carefully by adding water.

9. Peptide Precipitation and Isolation:

  • Add the TFA filtrate (after phosphonate deprotection) dropwise to a large volume of cold diethyl ether (at least 10 times the volume of the filtrate) with gentle stirring.

  • A white precipitate of the crude peptide should form.

  • Centrifuge the mixture and carefully decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and organic impurities.

  • Dry the crude peptide pellet under vacuum.

10. Purification and Analysis:

  • Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[5]
  • Analyze the purified peptide by analytical RP-HPLC and mass spectrometry to confirm its identity and purity.

Visualizations

The following diagrams illustrate the key workflows and relationships in the described protocol.

SPPS_Workflow start Start: Resin resin_swelling 1. Resin Swelling (DMF) start->resin_swelling fmoc_deprotection 2. Nα-Fmoc Deprotection (20% Piperidine/DMF) resin_swelling->fmoc_deprotection coupling 3. Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) fmoc_deprotection->coupling washing 4. Washing (DMF, DCM) coupling->washing elongation Repeat for each Amino Acid washing->elongation elongation->fmoc_deprotection Next cycle final_deprotection Final Nα-Fmoc Deprotection elongation->final_deprotection Final cycle cleavage 7. Cleavage & Side-Chain Deprotection (TFA Cocktail) final_deprotection->cleavage phosphonate_deprotection 8. Phosphonate Deprotection (TMSBr) cleavage->phosphonate_deprotection precipitation 9. Precipitation (Cold Diethyl Ether) phosphonate_deprotection->precipitation purification 10. Purification (RP-HPLC) precipitation->purification end End: Purified Peptide purification->end

Figure 1. Experimental Workflow for SPPS of a Pmp-containing peptide.

Orthogonal_Protection Peptide Peptide Chain Nα-Fmoc Side-Chain (tBu, Trt) Pmp(OEt)₂ Resin Linker Fmoc_Cleavage Mild Base (e.g., 20% Piperidine) Peptide:n->Fmoc_Cleavage Removed during each cycle SideChain_Cleavage Strong Acid (TFA) Peptide:sc->SideChain_Cleavage Removed at final cleavage Peptide:r->SideChain_Cleavage Cleaved from resin Pmp_Cleavage Lewis Acid (TMSBr) Peptide:pmp->Pmp_Cleavage Removed post-cleavage

Figure 2. Orthogonal protection strategy in Fmoc-SPPS.

References

Application Notes and Protocols for Incorporating Fmoc-L-4-Phosphonomethylphenylalanine into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-4-Phosphonomethylphenylalanine (Fmoc-Pmp-OH) is a non-hydrolyzable phosphotyrosine (pTyr) mimetic used in solid-phase peptide synthesis (SPPS). Its incorporation into peptides is of significant interest for developing inhibitors of protein tyrosine phosphatases (PTPs) and modulators of SH2 domain-containing proteins, which are crucial in various signaling pathways implicated in diseases such as cancer, diabetes, and autoimmune disorders. The phosphonomethyl group provides a stable isostere of the phosphate group in phosphotyrosine, resisting enzymatic cleavage. This document provides detailed protocols and application notes for the efficient incorporation of Fmoc-Pmp-OH into peptides.

Data Presentation

Table 1: Comparison of Coupling Reagents for Fmoc-Pmp-OH Incorporation
Coupling ReagentReagent TypeTypical Equivalents (AA:Reagent:Base)Recommended Use for Fmoc-Pmp-OHExpected Coupling EfficiencyPotential Side Reactions
HATU Aminium/Uronium Salt1:0.95:2Highly Recommended High (>99%)Minimal racemization.
HBTU Aminium/Uronium Salt1:0.95:2RecommendedHigh (>98%)Slightly higher risk of racemization compared to HATU.
DIC/HOBt Carbodiimide/Additive1:1:1Use with cautionModerate to HighSlower reaction times; potential for side reactions if coupling is sluggish.
Table 2: Representative Cleavage Cocktails for Pmp-Containing Peptides
Cleavage CocktailComposition (v/v)ScavengersRecommended for Peptides ContainingCleavage TimeExpected Purity (Crude)
TFA/TIS/H₂O 95:2.5:2.5Triisopropylsilane (TIS)Most sequences without sensitive residues2-3 hoursGood
Reagent K TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5)Phenol, Thioanisole, Ethanedithiol (EDT)Peptides with sensitive residues (e.g., Cys, Met, Trp)2-4 hoursGood to High

Experimental Protocols

Protocol 1: Incorporation of Fmoc-Pmp-OH using HATU

This protocol describes the manual coupling of Fmoc-Pmp-OH to a resin-bound peptide using HATU as the activating agent.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound (Fmoc-Pmp-OH)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine, 20% in DMF

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

    • Perform a Kaiser test to confirm the presence of a free primary amine.

  • Coupling Reaction:

    • In a separate vial, dissolve Fmoc-Pmp-OH (3 eq.) and HATU (2.9 eq.) in DMF.

    • Add DIPEA (6 eq.) to the solution and vortex briefly.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours. Due to the potential for sluggish coupling, an extended coupling time is recommended.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Confirmation of Coupling:

    • Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.

    • If the Kaiser test is positive, a second coupling (double coupling) is recommended. Repeat steps 3 and 4.

Protocol 2: Cleavage and Deprotection

This protocol describes the cleavage of the Pmp-containing peptide from the solid support and removal of side-chain protecting groups using a standard TFA cocktail.

Materials:

  • Peptide-resin with the fully synthesized Pmp-containing peptide

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM (5 x 1 min) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail by mixing TFA, TIS, and water in a 95:2.5:2.5 (v/v/v) ratio. Prepare approximately 10 mL of cocktail per gram of resin.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin.

    • Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the cleavage mixture into a cold centrifuge tube.

    • Wash the resin with a small amount of fresh TFA (2 x 1 mL) and combine the filtrates.

    • Add the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

  • Peptide Isolation:

    • Centrifuge the precipitated peptide at 3000-4000 rpm for 5 minutes.

    • Decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 3: Analysis of Crude Peptide

Materials:

  • Crude Pmp-containing peptide

  • HPLC system with a C18 column

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude peptide (approx. 1 mg/mL) in Mobile Phase A.

  • HPLC Analysis:

    • Inject the sample onto the C18 column.

    • Elute with a linear gradient of Mobile Phase B (e.g., 5-65% over 30 minutes).

    • Monitor the absorbance at 214 nm and 280 nm.

    • Calculate the purity of the crude peptide based on the peak area of the main product relative to the total peak area.[1]

  • Mass Spectrometry Analysis:

    • Analyze the crude peptide by mass spectrometry to confirm the molecular weight of the desired product.

    • The fragmentation pattern in MS/MS can confirm the incorporation of the Pmp residue. The mass of the Pmp residue (Fmoc-Pmp-OH) is 495.45 g/mol , and the residue mass within a peptide is 227.15 g/mol .

Visualizations

Signaling Pathway Diagrams

SH2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) pRTK Phosphorylated RTK (pY) RTK->pRTK 2. Dimerization & Autophosphorylation SH2_Protein SH2 Domain- Containing Protein (e.g., Grb2) pRTK->SH2_Protein 3. SH2 Domain Binding to pY Downstream_Effector Downstream Effector (e.g., Sos) SH2_Protein->Downstream_Effector 4. Recruitment Signaling_Cascade Signaling Cascade (e.g., Ras-MAPK) Downstream_Effector->Signaling_Cascade 5. Activation Ligand Growth Factor Ligand->RTK 1. Ligand Binding

Caption: SH2 Domain Signaling Pathway.

PTP1B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IR Insulin Receptor (IR) pIR Phosphorylated IR (pY) IR->pIR 2. Autophosphorylation IRS Insulin Receptor Substrate (IRS) pIR->IRS 3. IRS Docking pIRS Phosphorylated IRS (pY) IRS->pIRS 4. IRS Phosphorylation PI3K PI3K pIRS->PI3K 5. PI3K Activation Akt Akt PI3K->Akt 6. Akt Activation GLUT4 GLUT4 Vesicle Translocation Akt->GLUT4 7. Glucose Uptake PTP1B PTP1B PTP1B->pIR Dephosphorylation (Signal Termination) PTP1B->pIRS Dephosphorylation Pmp_Inhibitor Pmp-Containing Peptide Inhibitor Pmp_Inhibitor->PTP1B Inhibition Insulin Insulin Insulin->IR 1. Insulin Binding

Caption: PTP1B in Insulin Signaling and Inhibition.

Experimental Workflow

SPPS_Workflow cluster_synthesis Peptide Synthesis Cycle cluster_cleavage Cleavage & Purification Start Start with Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Coupling Couple Fmoc-AA-OH (e.g., Fmoc-Pmp-OH with HATU) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Kaiser_Test Kaiser Test Wash2->Kaiser_Test Kaiser_Test->Coupling Positive (Recouple) Repeat Repeat Cycle Kaiser_Test->Repeat Negative Repeat->Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final Amino Acid Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

References

Application Notes and Protocols: Fmoc-L-4-Phosphonomethylphenylalanine in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. The design of specific and potent kinase inhibitors is therefore a major focus of therapeutic research. A common strategy in kinase inhibitor design is to target the substrate binding site, often involving the recognition of phosphorylated amino acid residues. However, peptides containing natural phosphotyrosine (pTyr) are susceptible to hydrolysis by phosphatases in vivo, limiting their therapeutic potential.

Fmoc-L-4-Phosphonomethylphenylalanine (Fmoc-Pmp-OH) is a non-hydrolyzable analogue of phosphotyrosine.[1] Its phosphonic acid group mimics the phosphate group of pTyr, while being resistant to phosphatase activity. This key feature makes it an invaluable building block for the synthesis of more stable and effective peptide-based kinase inhibitors. These application notes provide a comprehensive overview of the use of Fmoc-Pmp-OH in the design of inhibitors targeting the Growth factor receptor-bound protein 2 (Grb2) SH2 domain, a critical node in oncogenic signaling pathways, particularly in erbB2-overexpressing breast cancer.

Application: Grb2-SH2 Domain Inhibitors

The Grb2 protein is an adaptor protein that links activated receptor tyrosine kinases (RTKs), such as erbB2 (HER2), to downstream signaling cascades, most notably the Ras/MAPK pathway.[1] This interaction is mediated by the binding of the Grb2 Src homology 2 (SH2) domain to specific phosphotyrosine-containing sequences on the activated receptor. By blocking this interaction, Grb2-SH2 inhibitors can effectively attenuate oncogenic signaling. The incorporation of Fmoc-Pmp-OH into peptide scaffolds has proven to be a successful strategy for developing potent and stable Grb2-SH2 domain antagonists.

Data Presentation: Inhibitor Potency

The following table summarizes the binding affinities of various peptide and peptidomimetic inhibitors for the Grb2-SH2 domain. The data highlights the significant contribution of phosphonomethylphenylalanine derivatives to inhibitor potency.

Inhibitor/Peptide SequenceModificationBinding Affinity (Kd) for Grb2-SH2
G1TE (Cyclic Peptide)Thioether Linkage25 µM
Ac-pTyr-Val-Asn-Val-NH2Phosphotyrosine1.8 µM
Ac-Pmp-Val-Asn-Val-NH2Phosphonomethylphenylalanine0.8 µM
mAZ-pTyr-(αMe)pTyr-Asn-NH2α-Methylphosphotyrosine10-100 nM
mAZ-pTyr-(αMe)Pmp-Asn-NH2α-MethylphosphonomethylphenylalanineSub-nanomolar to low nanomolar range

Data compiled from multiple sources.

Signaling Pathway

The diagram below illustrates the Grb2-mediated signaling pathway in erbB2-overexpressing breast cancer and the point of intervention for Grb2-SH2 inhibitors.

Grb2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus erbB2 erbB2 (HER2) Receptor pY Phosphorylated Tyrosine (pY) erbB2->pY Autophosphorylation Grb2 Grb2 pY->Grb2 Recruits SH2 SH2 Domain Grb2->SH2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates MAPK MAPK MEK->MAPK Activates MAPK_nuc MAPK MAPK->MAPK_nuc Translocates Inhibitor Pmp-containing Inhibitor Inhibitor->SH2 Blocks Binding TF Transcription Factors (e.g., c-Jun, c-Fos) MAPK_nuc->TF Activates Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Promotes

Caption: Grb2-mediated signaling pathway in erbB2-positive breast cancer.

Experimental Protocols

This section provides detailed protocols for the synthesis and evaluation of Pmp-containing peptide inhibitors.

Solid-Phase Peptide Synthesis (SPPS) of a Pmp-Containing Peptide

This protocol outlines the manual synthesis of a linear peptide incorporating Fmoc-Pmp(tBu)2-OH using standard Fmoc/tBu chemistry. The di-tert-butyl (tBu) protected form of Fmoc-Pmp-OH is recommended for SPPS to prevent side reactions.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-L-4-(di-tert-butylphosphonomethyl)phenylalanine)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

  • Reaction vessel with a sintered glass filter

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF and add the 20% piperidine in DMF solution.

    • Agitate for 5 minutes, drain, and repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the activation mixture.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours. A Kaiser test can be performed to monitor reaction completion.

  • Iterative Synthesis: Repeat steps 2 and 3 for each amino acid in the peptide sequence, including the coupling of Fmoc-Pmp(tBu)2-OH.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry (MS) and analytical RP-HPLC.

SPPS_Workflow cluster_loop start Start: Fmoc-Rink Amide Resin swell 1. Resin Swelling (DMF) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF) deprotect->wash1 couple 3. Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) wash1->couple wash2 Wash (DMF) couple->wash2 loop Repeat n-1 times wash2->loop final_deprotect 4. Final Fmoc Deprotection loop->final_deprotect cleave 5. Cleavage & Deprotection (TFA/TIS/H2O) final_deprotect->cleave purify 6. Purification (RP-HPLC) cleave->purify end End: Purified Peptide purify->end deprotect2 Fmoc Deprotection wash3 Wash deprotect2->wash3 couple2 Amino Acid Coupling wash3->couple2 wash4 Wash couple2->wash4

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Grb2-SH2 Domain Binding Assay (ELISA)

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to determine the IC50 value of a Pmp-containing inhibitor.

Materials:

  • Recombinant Grb2-SH2 domain protein

  • Biotinylated phosphopeptide ligand for Grb2-SH2 (e.g., Biotin-pYVNV)

  • Streptavidin-HRP (Horseradish Peroxidase)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 1 M H2SO4)

  • 96-well microtiter plates

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Pmp-containing inhibitor and control peptides

Procedure:

  • Coating: Coat the wells of a 96-well plate with the recombinant Grb2-SH2 domain protein overnight at 4°C.

  • Blocking: Wash the plate with wash buffer and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.

  • Competition:

    • Prepare serial dilutions of the Pmp-containing inhibitor and control peptides.

    • Add the inhibitor dilutions to the wells, followed by a constant concentration of the biotinylated phosphopeptide ligand.

    • Incubate for 1-2 hours at room temperature to allow for competitive binding.

  • Detection:

    • Wash the plate thoroughly.

    • Add Streptavidin-HRP to each well and incubate for 1 hour at room temperature.

    • Wash the plate.

    • Add TMB substrate and incubate in the dark until a blue color develops.

  • Measurement: Stop the reaction with the stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

ELISA_Workflow coat 1. Coat Plate (Grb2-SH2 Protein) block 2. Block (BSA) coat->block compete 3. Competition (Inhibitor + Biotin-pYVNV) block->compete detect 4. Detection (Streptavidin-HRP) compete->detect develop 5. Develop (TMB Substrate) detect->develop read 6. Read Absorbance (450 nm) develop->read analyze 7. Analyze Data (Calculate IC50) read->analyze

Caption: Workflow for the Grb2-SH2 Domain Binding ELISA.

Cellular Activity Assay (Immunoprecipitation and Western Blot)

This protocol is designed to assess the ability of a Pmp-containing inhibitor to disrupt the interaction between erbB2 and Grb2 in a cellular context.

Materials:

  • erbB2-overexpressing breast cancer cell line (e.g., SK-BR-3)

  • Pmp-containing inhibitor

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protein A/G agarose beads

  • Anti-Grb2 antibody

  • Anti-phosphotyrosine (pY) antibody

  • Anti-erbB2 antibody

  • SDS-PAGE gels and Western blot apparatus

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) substrate

Procedure:

  • Cell Treatment: Treat the erbB2-overexpressing cells with varying concentrations of the Pmp-containing inhibitor for a specified time.

  • Cell Lysis: Lyse the cells with ice-cold lysis buffer.

  • Immunoprecipitation (IP):

    • Incubate the cell lysates with an anti-Grb2 antibody overnight at 4°C.

    • Add protein A/G agarose beads to pull down the Grb2-containing protein complexes.

    • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution and SDS-PAGE: Elute the immunoprecipitated proteins from the beads and separate them by SDS-PAGE.

  • Western Blotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer.

    • Probe the membrane with primary antibodies (anti-erbB2 and anti-pY) to detect the co-immunoprecipitated proteins. Use an anti-Grb2 antibody as a loading control for the IP.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using an ECL substrate and an imaging system. A decrease in the amount of co-immunoprecipitated erbB2 with Grb2 in the presence of the inhibitor indicates its cellular activity.

IP_Western_Workflow treat 1. Cell Treatment (Inhibitor) lyse 2. Cell Lysis treat->lyse ip 3. Immunoprecipitation (Anti-Grb2 Antibody) lyse->ip sds 4. SDS-PAGE ip->sds wb 5. Western Blot (Transfer to Membrane) sds->wb probe 6. Antibody Probing (Anti-erbB2, Anti-pY) wb->probe detect 7. Detection (ECL) probe->detect

Caption: Workflow for Immunoprecipitation and Western Blotting.

Conclusion

This compound is a crucial tool for the design of potent and stable kinase inhibitors. Its ability to mimic phosphotyrosine while resisting phosphatase degradation makes it an ideal building block for developing peptide-based therapeutics targeting protein-protein interactions within kinase signaling pathways. The protocols and data presented here provide a framework for the synthesis, evaluation, and application of Pmp-containing inhibitors, specifically for the Grb2-SH2 domain, offering a promising avenue for the development of novel anti-cancer agents.

References

Application Notes and Protocols for the Synthesis of Phosphopeptides using Fmoc-L-4-Phosphonomethylphenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein phosphorylation is a critical post-translational modification that governs a vast array of cellular processes, including signal transduction, cell cycle regulation, and apoptosis. The study of these processes often requires synthetic phosphopeptides for use as probes, inhibitors, or standards. Fmoc-L-4-Phosphonomethylphenylalanine (Fmoc-Pmp-OH) is a non-hydrolyzable phosphotyrosine mimetic used in solid-phase peptide synthesis (SPPS) to create peptides that can mimic the phosphorylated state of a protein, offering enhanced stability against phosphatases.[1][2] These synthetic phosphopeptides are invaluable tools for investigating the structure and function of protein kinases, phosphatases, and other signaling proteins.

This document provides detailed application notes and protocols for the successful synthesis of phosphopeptides incorporating this compound using Fmoc-based solid-phase peptide synthesis.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₅H₂₄NO₇P
Molecular Weight 481.43 g/mol
Appearance White to off-white powder
Solubility Soluble in DMF, NMP, and other common SPPS solvents
Storage Store at 2-8°C

Experimental Protocols

The synthesis of phosphopeptides using this compound follows the general principles of Fmoc solid-phase peptide synthesis.[2] The following protocols provide a representative methodology that may require optimization based on the specific peptide sequence and scale of the synthesis.

Materials and Reagents
  • Resin: Rink Amide resin (for C-terminal amides) or Wang resin (for C-terminal acids).

  • Amino Acids: Fmoc-protected amino acids, including this compound.

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine, Diisopropylethylamine (DIPEA).

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or DIC (N,N'-Diisopropylcarbodiimide) with OxymaPure.

  • Deprotection Solution: 20% (v/v) Piperidine in DMF.[3]

  • Cleavage Cocktail: Reagent K (TFA/Water/Phenol/Thioanisole/EDT; 82.5:5:5:5:2.5 v/v) or a standard mixture of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v).[4]

  • Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column.[5][6]

  • Analysis: Mass spectrometer (e.g., MALDI-TOF or ESI-MS).[6]

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a phosphopeptide on a 0.1 mmol scale.

  • Resin Swelling:

    • Place the appropriate resin in a reaction vessel.

    • Add DMF and allow the resin to swell for at least 30 minutes with gentle agitation.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes and drain.

    • Add a fresh portion of the deprotection solution and agitate for an additional 15-20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).

    • Perform a Kaiser test to confirm the presence of free primary amines (a positive test results in a blue color).

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vessel, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm complete coupling (a negative test results in a yellow/colorless solution). If the test is positive, the coupling step can be repeated.

    • Wash the resin with DMF (3 times).

  • Incorporation of this compound:

    • Due to the potential for steric hindrance and the presence of the phosphonic acid group, a more potent coupling reagent and potentially longer coupling times are recommended.

    • In a separate vessel, dissolve this compound (2-3 equivalents), HATU (1.9-2.9 equivalents), and DIPEA (4-6 equivalents) in DMF.

    • Pre-activate for 1-5 minutes before adding to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours.

    • Monitor the coupling reaction using the Kaiser test. A double coupling (repeating the coupling step with fresh reagents) may be necessary to ensure high efficiency.

    • Wash the resin thoroughly with DMF (5 times).

  • Peptide Chain Elongation:

    • Repeat steps 2 and 3 (or 4 for the phosphonomethylphenylalanine residue) for each subsequent amino acid in the desired sequence.

  • Final Fmoc Deprotection:

    • After the final amino acid has been coupled, perform a final deprotection step as described in step 2.

Protocol 2: Cleavage and Deprotection
  • Resin Preparation:

    • After the final Fmoc deprotection and washing, thoroughly wash the peptide-resin with DCM and dry under a high vacuum for at least 1 hour.

  • Cleavage Reaction:

    • Place the dried resin in a reaction vessel.

    • Add the cleavage cocktail (e.g., Reagent K or TFA/TIS/Water). A common ratio is 10 mL of cleavage cocktail per gram of resin.

    • Allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.

  • Peptide Precipitation and Collection:

    • Filter the cleavage mixture to separate the resin from the TFA solution containing the peptide.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • In a separate centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).

    • Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing to precipitate the crude peptide.

    • Centrifuge the mixture to pellet the crude peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide pellet under vacuum.

Protocol 3: Purification and Analysis
  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile containing 0.1% TFA).

    • Purify the phosphopeptide by preparative RP-HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[5][6]

    • Collect fractions and analyze their purity by analytical RP-HPLC.

  • Analysis:

    • Pool the pure fractions and confirm the identity of the peptide by mass spectrometry (MALDI-TOF or ESI-MS).[6]

    • Lyophilize the pure fractions to obtain the final phosphopeptide as a white powder.

Data Presentation

The following tables provide representative data for the synthesis of a model phosphopeptide containing 4-Phosphonomethylphenylalanine. Actual results will vary depending on the specific peptide sequence, synthesis scale, and optimization of the protocols.

Table 1: Representative Coupling Efficiency for a Model Peptide

Amino AcidCoupling ReagentCoupling Time (h)Estimated Efficiency (%)
Standard Fmoc-AAHBTU/DIPEA1.5>99
Fmoc-L-4-Pmp-OHHATU/DIPEA3 (single couple)~95
Fmoc-L-4-Pmp-OHHATU/DIPEA2 x 2 (double couple)>98

*Note: These are estimated values based on typical outcomes for sterically hindered or modified amino acids. Optimization may be required.

Table 2: Representative Yield and Purity of a Model Phosphopeptide

Peptide SequenceCrude Yield (mg)Purity after HPLC (%)Final Yield (mg)
Ac-Asp-Ala-Asp-Glu-Pmp-Leu-NH₂75>9535

*Note: Yields are highly sequence-dependent and are influenced by the efficiency of each coupling and cleavage step, as well as losses during purification.

Visualizations

Chemical Structure of this compound

cluster_Fmoc Fmoc Group cluster_Phe Phenylalanine Backbone cluster_Pmp Phosphonomethyl Group Fmoc Fmoc Phe L-Phenylalanine Fmoc->Phe N-terminal protection Pmp CH₂-P(O)(OH)₂ Phe->Pmp Side-chain modification

Caption: Structure of this compound.

General Workflow for Phosphopeptide Synthesis

Resin Resin Swelling Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 Amino Acid Coupling Deprotection1->Coupling1 Wash1 Washing Coupling1->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling_Pmp Fmoc-Pmp-OH Coupling (Optimized Conditions) Deprotection2->Coupling_Pmp Wash2 Washing Coupling_Pmp->Wash2 Elongation Repeat Deprotection/ Coupling Cycles Wash2->Elongation Final_Deprotection Final Fmoc Deprotection Elongation->Final_Deprotection Cleavage Cleavage from Resin & Side-chain Deprotection Final_Deprotection->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis Mass Spectrometry & Lyophilization Purification->Analysis

Caption: Workflow of Fmoc-SPPS for phosphopeptides.

Representative Signaling Pathway Application

Receptor Receptor Tyrosine Kinase SH2_Protein SH2 Domain Protein (e.g., Grb2) Receptor->SH2_Protein Recruits via pTyr interaction Ligand Growth Factor Ligand->Receptor Binds & Activates Downstream Downstream Signaling (e.g., Ras/MAPK Pathway) SH2_Protein->Downstream Activates Peptide Synthetic Pmp-Peptide (Competitive Inhibitor) Peptide->SH2_Protein Blocks Interaction

Caption: Inhibition of SH2 domain interactions.

References

Application Notes and Protocols for Studying SH2 Domain Binding Using Fmoc-L-4-Phosphonomethylphenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Src Homology 2 (SH2) domains are crucial protein-protein interaction modules that recognize and bind to specific phosphotyrosine (pTyr) motifs, playing a pivotal role in a myriad of cellular signal transduction pathways.[1][2][3] The dysregulation of SH2 domain-mediated signaling is implicated in numerous diseases, including cancer and autoimmune disorders, making them attractive targets for therapeutic intervention.[2][4] The development of specific inhibitors targeting these interactions is a key focus in drug discovery.[4][5]

Fmoc-L-4-Phosphonomethylphenylalanine (Fmoc-Pmp-OH) is a non-hydrolyzable analogue of phosphotyrosine.[5] Its incorporation into synthetic peptides offers a significant advantage for studying SH2 domain binding as it is resistant to phosphatases, which are prevalent in cellular extracts and in vivo.[5] This property ensures the stability of the phosphopeptide mimics, making them robust tools for binding assays and as potential therapeutic leads.[5] These application notes provide detailed protocols for utilizing peptides containing L-4-Phosphonomethylphenylalanine to investigate SH2 domain interactions and for screening potential inhibitors.

Signaling Pathway Context: The Grb2-SOS-Ras Pathway

SH2 domains are integral components of many signaling pathways. A classic example is the pathway involving the Growth factor receptor-bound protein 2 (Grb2), which links receptor tyrosine kinases (RTKs) to the Ras signaling cascade. Grb2 contains a central SH2 domain that binds to specific phosphotyrosine residues on activated RTKs.[6][7] This binding event recruits the guanine nucleotide exchange factor Son of sevenless (SOS) to the plasma membrane, where it activates Ras, leading to the downstream activation of pathways like the MAPK cascade, which promotes cell proliferation and survival.[6] Peptides containing Fmoc-Pmp-OH can be designed to competitively inhibit the Grb2-SH2 domain, thereby blocking this signaling pathway.

Grb2_SOS_Ras_Pathway cluster_cytoplasm Cytoplasm RTK_inactive RTK (inactive) RTK_active pY-RTK (active) RTK_inactive->RTK_active 2. Dimerization & Autophosphorylation Grb2 Grb2 RTK_active->Grb2 3. Grb2 SH2 domain binding to pY SOS SOS Ras_GDP Ras-GDP (inactive) SOS->Ras_GDP 5. GDP-GTP Exchange Ras_GTP Ras-GTP (active) Ras_GDP->Ras_GTP MAPK_cascade MAPK Cascade Ras_GTP->MAPK_cascade 6. Downstream Signaling Grb2->SOS 4. SOS Recruitment Pmp_Peptide Pmp-Peptide Inhibitor Pmp_Peptide->Grb2 Inhibition Proliferation Cell Proliferation & Survival MAPK_cascade->Proliferation Growth_Factor Growth Factor Growth_Factor->RTK_inactive 1. Binding

Diagram 1: Grb2-mediated signal transduction pathway and its inhibition.

Quantitative Data: SH2 Domain Binding Affinities

The binding affinity of phosphopeptides and their mimics to SH2 domains is a critical parameter for evaluating their potential as research tools or therapeutic agents. Affinities are typically expressed as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). Lower values indicate higher affinity.

SH2 DomainPeptide/Inhibitor SequenceAssay TypeAffinity (Kd / IC50)Reference
SrcpYEEIITC600 nM (Kd)[1]
PI3K (p85 N-term)pYVNVQITC300 nM (Kd)[1]
LckTATEGQpYQPQPITC4 µM (Kd)[1]
STAT45-carboxyfluorescein-GpYLPQNIDFP34 ± 4 nM (Kd)[8][9]
Grb2mAZ-pTyr-(alphaMe)pTyr-Asn-NH2FPPotent affinity reported[10]
Grb2G1TE(A1Pmp3Ach4NPG8)S=O(R)ELISAHigh affinity reported[11]
Stat3Ac-pYLKTKFP7.3 µM (IC50)[12]
Stat3Hydrocinnamoyl-pYL-cis-3,4-methanoPro-Gln-NHBnFP125 nM (IC50)[12]

Note: Data for peptides containing the specific this compound modification is often presented within broader studies on SH2 domain inhibitors. The table includes examples of phosphopeptide binding affinities to provide context for the expected range of values.

Experimental Protocols

The following are generalized protocols for common assays used to measure the binding of Pmp-containing peptides to SH2 domains. Researchers should optimize these protocols for their specific SH2 domain, peptide, and available instrumentation.

Fluorescence Polarization (FP) Competition Assay

This assay measures the displacement of a fluorescently labeled phosphopeptide probe from an SH2 domain by an unlabeled competitor peptide (e.g., a Pmp-containing peptide).[4][8][13][14]

Workflow for FP Competition Assay:

FP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_read Data Acquisition & Analysis A1 Prepare Assay Buffer B1 Add SH2 Domain and Fluorescent Probe to Wells A1->B1 A2 Prepare SH2 Domain Stock A2->B1 A3 Prepare Fluorescent Probe Stock A3->B1 A4 Prepare Unlabeled Competitor (Pmp-Peptide) Serial Dilution B2 Add Unlabeled Competitor (or buffer for controls) A4->B2 B1->B2 B3 Incubate at Room Temp (e.g., 30-60 min) B2->B3 C1 Read Fluorescence Polarization (mP) B3->C1 C2 Plot mP vs. [Competitor] C1->C2 C3 Calculate IC50/Ki C2->C3

Diagram 2: Workflow for a fluorescence polarization competition assay.

Materials:

  • Purified SH2 domain protein

  • Fluorescently labeled high-affinity phosphopeptide probe (e.g., FAM-pYVNV)

  • Unlabeled Pmp-containing competitor peptide

  • Assay Buffer: e.g., 100 mM NaCl, 20 mM NaH2PO4/Na2HPO4, 2 mM DTT, pH 7.4[15]

  • Black, low-volume 96- or 384-well microplates

  • Plate reader capable of measuring fluorescence polarization

Method:

  • Determine Probe Concentration: First, perform a saturation binding experiment by titrating the SH2 domain against a fixed, low concentration (e.g., 1-10 nM) of the fluorescent probe to determine the Kd of the probe-SH2 interaction and the optimal SH2 domain concentration to use (typically 2-3 times the Kd).

  • Prepare Reagents:

    • Prepare a serial dilution of the unlabeled Pmp-containing competitor peptide in assay buffer. The concentration range should span at least three orders of magnitude above and below the expected IC50.

    • Prepare a working solution of the SH2 domain and the fluorescent probe in assay buffer. The final concentration of the SH2 domain should be fixed (as determined in step 1), and the probe concentration should be at or below its Kd.

  • Assay Setup (per well):

    • Add the SH2 domain/fluorescent probe mixture to each well.

    • Add the serially diluted unlabeled competitor peptide.

    • Include control wells:

      • Positive Control (Maximum Polarization): SH2 domain + fluorescent probe (no competitor).

      • Negative Control (Minimum Polarization): Fluorescent probe only (no SH2 domain).

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 30-60 minutes) to allow the binding to reach equilibrium. The plate should be protected from light.

  • Measurement: Read the fluorescence polarization (in millipolarization units, mP) on a compatible plate reader.

  • Data Analysis:

    • Subtract the background mP value (negative control) from all readings.

    • Plot the mP values against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that displaces 50% of the bound fluorescent probe.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[1][16]

Materials:

  • Purified SH2 domain protein (in the calorimeter cell)

  • Purified Pmp-containing peptide (in the injection syringe)

  • Identical dialysis buffer for both protein and peptide (e.g., PBS or HEPES buffer)

  • Isothermal titration calorimeter

Method:

  • Sample Preparation:

    • Dialyze both the SH2 domain protein and the Pmp-peptide extensively against the same buffer to minimize heat signals from buffer mismatch.

    • Determine the accurate concentrations of the protein and peptide solutions using a reliable method (e.g., UV-Vis spectroscopy). A typical concentration for the protein in the cell is 10-50 µM, and for the peptide in the syringe is 100-500 µM (generally 10-20 times the protein concentration).

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Set the injection volume (e.g., 2-10 µL per injection) and the number of injections (e.g., 20-30).

  • Titration:

    • Load the SH2 domain solution into the sample cell and the Pmp-peptide solution into the injection syringe.

    • Perform the titration experiment, injecting the peptide into the protein solution at set intervals.

  • Data Analysis:

    • Integrate the heat signal for each injection peak.

    • Plot the heat change per mole of injectant against the molar ratio of peptide to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH.

Enzyme-Linked Immunosorbent Assay (ELISA)

This is a plate-based assay that can be configured to measure competitive binding to an SH2 domain.[11][15]

Materials:

  • Biotinylated phosphopeptide (or Pmp-peptide)

  • Streptavidin-coated 96-well plates

  • GST-tagged SH2 domain protein

  • Anti-GST antibody conjugated to an enzyme (e.g., HRP)

  • Enzyme substrate (e.g., TMB)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., Wash Buffer with 3% BSA)

  • Unlabeled Pmp-containing competitor peptide

Method:

  • Plate Coating:

    • Add a solution of biotinylated phosphopeptide to streptavidin-coated wells and incubate for 1-2 hours at room temperature.

    • Wash the wells multiple times with Wash Buffer to remove unbound peptide.

  • Blocking: Add Blocking Buffer to each well and incubate for 1-2 hours to prevent non-specific binding. Wash again.

  • Competitive Binding:

    • Prepare a mixture containing a fixed concentration of the GST-SH2 domain and a serial dilution of the unlabeled Pmp-containing competitor peptide.

    • Add these mixtures to the wells and incubate for 1-2 hours.

    • Wash thoroughly to remove unbound protein.

  • Detection:

    • Add the anti-GST-HRP antibody to each well and incubate for 1 hour.

    • Wash thoroughly.

    • Add the HRP substrate and allow the color to develop.

  • Measurement: Stop the reaction with a stop solution (e.g., 1 M H2SO4) and read the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: The signal is inversely proportional to the concentration of the competitor peptide. Plot absorbance against the log of the competitor concentration and fit to a dose-response curve to determine the IC50.

Application Logic: Developing SH2 Domain Inhibitors

The use of Fmoc-Pmp-OH is a logical strategy for developing peptide-based inhibitors of SH2 domains. The non-hydrolyzable nature of the Pmp residue provides a stable scaffold that can be further modified to enhance affinity and selectivity.

Inhibitor_Development_Logic A Identify Target SH2 Domain (e.g., Grb2, STAT3) B Determine Native Binding Sequence (pY-X-N-X for Grb2) A->B C Synthesize Peptide Library B->C D Incorporate Fmoc-Pmp-OH in place of pTyr C->D E Introduce Modifications to Flanking Residues for Improved Affinity/Selectivity C->E D->E F Screen Peptides using Binding Assays (FP, ITC, ELISA) D->F E->F G Identify Lead Peptide with High Affinity (Low Kd/IC50) F->G H Further Optimization (Cell Permeability, Stability) G->H I Potential Therapeutic Candidate H->I

Diagram 3: Logical workflow for developing Pmp-based SH2 domain inhibitors.

References

The Role of Fmoc-L-4-Phosphonomethylphenylalanine in Advancing Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fmoc-L-4-Phosphonomethylphenylalanine (Fmoc-Pmp-OH) is a non-hydrolyzable amino acid analogue of phosphotyrosine, playing a pivotal role in the development of peptide-based therapeutics, particularly in cancer research. Its unique chemical properties allow for the synthesis of phosphopeptide mimics with enhanced stability, making it an invaluable tool for targeting key signaling proteins implicated in cancer, such as the Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2).[1][2] This document provides detailed application notes and experimental protocols for the utilization of this compound in the study of cancer biology and the development of novel anti-cancer agents.

Application Notes

A Stable Phosphotyrosine Mimetic for SHP2 Inhibition

The protein tyrosine phosphatase SHP2 is a critical signaling node and a well-validated cancer drug target.[2][3] It is implicated in the activation of the RAS-MAPK pathway, promoting cell survival and proliferation.[2] Many signaling proteins interact with SHP2 through its SH2 domains, which recognize and bind to specific phosphotyrosine (pTyr) motifs on partner proteins.[4][5]

This compound serves as a crucial building block in solid-phase peptide synthesis (SPPS) to create peptide-based inhibitors that can mimic these pTyr-containing binding motifs.[1][2] Unlike natural phosphotyrosine, the phosphonomethyl group of Fmoc-Pmp-OH is resistant to cleavage by phosphatases, leading to peptide inhibitors with improved stability and a longer half-life in biological systems.[1][2]

Key Advantages:

  • Enhanced Stability: The phosphonomethyl group is non-hydrolyzable, preventing dephosphorylation by endogenous phosphatases.[1][2]

  • High-Affinity Binding: Peptides incorporating this mimetic can be designed to bind with high affinity to the SH2 domains of SHP2, disrupting its downstream signaling.[1][2][4][5]

  • Specificity: The peptide sequence can be tailored to achieve selective binding to the SH2 domains of SHP2 over other SH2 domain-containing proteins.[4][5]

Probing SHP2-Protein Interactions

Peptides synthesized with this compound can be used as molecular probes to investigate the intricate network of SHP2-protein interactions. By designing peptides that correspond to the binding motifs of specific SHP2-interacting proteins, researchers can:

  • Elucidate the structural determinants of SHP2-substrate recognition.[4][5]

  • Identify novel SHP2-binding partners.

  • Validate the functional consequences of disrupting specific SHP2-protein interactions in cancer cell lines.

These studies are essential for understanding the context-specific roles of SHP2 in different cancer types and for identifying patient populations that are most likely to respond to SHP2-targeted therapies.

Quantitative Data Summary

The following table summarizes the binding affinities of various phosphopeptides and their mimics to the SH2 domains of SHP2, highlighting the utility of phosphotyrosine analogues in achieving high-affinity interactions.

Peptide/CompoundTarget DomainBinding Affinity (Kd)Measurement MethodReference
pY-containing peptide from PD-1 ITSMSHP2 C-SH2Nanomolar rangeFluorescence Polarization[1]
Peptide with l-O-malonyltyrosine (l-OMT)SHP2 C-SH2Robust binding affinityNot specified[1][2]
Peptide with phosphonodifluoromethyl phenylalanine (F2Pmp)SHP2 C-SH2Abolished bindingNot specified[1][2]
Various phosphopeptidesSHP2 N-SH2Varies (sequence dependent)Not specified[4][5]
YEEI-P phosphopeptideSrc SH24 nMFree-peptide competition assay[6]
Src-derived phosphopeptide (Tyr-527)Src SH2~40 µM (104-fold lower than YEEI-P)Free-peptide competition assay[6]
Src-derived phosphopeptide (Tyr-416)Src SH2~40 µM (104-fold lower than YEEI-P)Free-peptide competition assay[6]
PDGF-R phosphopeptide (Tyr-751)Src SH2~400 nM (100-fold lower than YEEI-P)Free-peptide competition assay[6]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a SHP2-Targeting Peptide using this compound

This protocol describes the manual synthesis of a hypothetical SHP2 C-SH2 domain-targeting peptide, "CSIP-Pmp" (C-SH2 Inhibitor Peptide with Pmp), based on a known inhibitor sequence where the phosphotyrosine is replaced by phosphonomethylphenylalanine.[1][2]

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including this compound)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Protocol:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Shake for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and shake for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the first Fmoc-amino acid (4 equivalents relative to resin loading) and OxymaPure® (4 equivalents) in DMF.

    • Add DIC (4 equivalents) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake for 2 hours at room temperature.

    • To ensure complete coupling, perform a Kaiser test. If the test is positive, repeat the coupling step.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, incorporating this compound at the desired position.

  • Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold ether and air dry.

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final peptide.

Fluorescence Polarization (FP) Assay for Peptide Binding to SHP2 SH2 Domains

This protocol outlines a method to quantify the binding affinity of the synthesized peptide inhibitor to a specific SHP2 SH2 domain.

Materials:

  • Purified recombinant SHP2 SH2 domain (N-SH2 or C-SH2)

  • Fluorescently labeled tracer peptide (a known binder to the SH2 domain)

  • Synthesized inhibitor peptide (CSIP-Pmp)

  • Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 1 mM DTT, pH 7.5)

  • 384-well black microplates

  • Plate reader capable of measuring fluorescence polarization

Protocol:

  • Preparation of Reagents:

    • Prepare a serial dilution of the inhibitor peptide in the assay buffer.

    • Prepare a constant concentration of the SHP2 SH2 domain and the fluorescently labeled tracer peptide in the assay buffer. The concentration of the SH2 domain should be in the range of the expected Kd of the tracer peptide.

  • Assay Setup:

    • In a 384-well plate, add the SHP2 SH2 domain to all wells (except for blanks).

    • Add the serially diluted inhibitor peptide to the respective wells.

    • Add the fluorescently labeled tracer peptide to all wells.

    • Include control wells:

      • Tracer only (for minimum polarization).

      • Tracer + SH2 domain (for maximum polarization).

    • Bring the final volume in each well to the desired amount with assay buffer.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the inhibitor peptide concentration.

    • Fit the data to a suitable binding model (e.g., sigmoidal dose-response) to determine the IC50 value.

    • The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizations

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) P_RTK Phosphorylated RTK RTK->P_RTK GrowthFactor Growth Factor GrowthFactor->RTK Grb2 Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SHP2_inactive SHP2 (inactive) SHP2_active SHP2 (active) SHP2_inactive->SHP2_active SHP2_active->Ras Dephosphorylates inhibitory sites P_RTK->Grb2 P_RTK->SHP2_inactive Recruitment & Activation Inhibitor Peptide Inhibitor (with Fmoc-Pmp-OH) Inhibitor->P_RTK Blocks SHP2 Binding

Caption: SHP2 signaling pathway and the mechanism of inhibition.

SPPS_Workflow Start Start with Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Repeat Repeat for each Amino Acid Wash2->Repeat n-1 cycles FinalDeprotection Final Fmoc Deprotection Wash2->FinalDeprotection Repeat->Deprotection Cleavage Cleavage from Resin (TFA Cocktail) FinalDeprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification End Final Peptide Purification->End

Caption: Workflow for Fmoc-based solid-phase peptide synthesis.

References

Application Notes and Protocols: Fmoc-L-4-Phosphonomethylphenylalanine in Signal Transduction Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein tyrosine phosphorylation is a fundamental cellular signaling mechanism, meticulously regulated by the interplay of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs). Dysregulation of this process is implicated in a multitude of diseases, including cancer and autoimmune disorders. The study of these signaling pathways often requires tools that can mimic the phosphorylated state while resisting enzymatic degradation. Fmoc-L-4-Phosphonomethylphenylalanine (Fmoc-Pmp-OH) is a non-hydrolyzable phosphotyrosine (pTyr) mimetic that serves as an invaluable tool for such investigations.[1]

Incorporated into peptides via solid-phase peptide synthesis (SPPS), the Pmp residue provides a stable analog of pTyr, enabling the development of potent and specific inhibitors of PTPs and probes for Src homology 2 (SH2) and other phosphotyrosine-binding (PTB) domains.[1] Unlike the natural phosphate ester bond in pTyr, the methylene-phosphonate linkage in Pmp is resistant to cleavage by phosphatases, making Pmp-containing peptides ideal for in vitro and cell-based assays.[2][3]

These application notes provide a comprehensive guide to the use of this compound in signal transduction studies, including detailed protocols for peptide synthesis, purification, and characterization, as well as its application in PTP inhibition and SH2 domain binding assays.

Data Presentation

The utility of this compound as a phosphotyrosine mimetic is demonstrated by the binding affinities and inhibitory activities of Pmp-containing peptides. The following tables summarize key quantitative data, comparing the performance of Pmp-containing peptides to their phosphotyrosine (pTyr) and other mimetic counterparts.

Peptide SequenceTarget ProteinAssay TypeIC50 (µM)Reference
Ac-TEGQ-Pmp-QPQP-NH₂CD45 PTPPTP Inhibition~100[1]
Ac-TEGQ-Pmp-QPQP-NH₂TCPTPPTP Inhibition>120 (no inhibition)[1]

Table 1: Inhibitory Activity of a Pmp-Containing Peptide Against Protein Tyrosine Phosphatases. This table illustrates the moderate and selective inhibitory potential of a Pmp-containing peptide against the CD45 protein tyrosine phosphatase.

Peptide SequenceTarget PTPMimeticKi (µM)Fold-Difference vs. PmpReference
Ac-Asp-Ala-Asp-Glu-X-Leu-NH₂PTP1Pmp180 ± 201[2][3]
Ac-Asp-Ala-Asp-Glu-X-Leu-NH₂PTP1F₂Pmp0.18 ± 0.021000x stronger[2][3]
Ac-Asp-X-Val-Pro-Met-Leu-NH₂PTP1Pmp120 ± 101[2]
Ac-Asp-X-Val-Pro-Met-Leu-NH₂PTP1F₂Pmp0.12 ± 0.011000x stronger[2]

Table 2: Comparison of Inhibition Constants (Ki) for Pmp and F₂Pmp-Containing Peptides against PTP1. This table highlights the significantly higher potency of the difluorinated phosphonomethylphenylalanine (F₂Pmp) mimetic compared to Pmp in inhibiting PTP1, demonstrating the impact of subtle structural changes on binding affinity.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Pmp-Containing Peptide

This protocol outlines the manual synthesis of a peptide incorporating this compound using standard Fmoc-based solid-phase chemistry.

Materials:

  • Rink Amide resin (for C-terminal amides) or Wang resin (for C-terminal carboxylic acids)

  • Fmoc-protected amino acids, including this compound

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

  • Reaction vessel with a sintered glass filter

Procedure:

  • Resin Swelling: Swell the resin in DMF in the reaction vessel for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF and agitate for another 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate tube, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and HBTU/HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution to pre-activate the amino acid.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel at room temperature for 1-2 hours.

    • Wash the resin with DMF (3-5 times).

    • (Optional) Perform a Kaiser test to confirm the completion of the coupling reaction.

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence, incorporating this compound at the desired position.

  • Final Fmoc Deprotection: After the final amino acid coupling, perform a final deprotection step (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it.

    • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.[4]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Isolation:

    • Precipitate the peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide.

    • Decant the ether and wash the pellet with cold ether 2-3 times.

    • Dry the peptide pellet.

Protocol 2: Purification and Characterization of the Pmp-Containing Peptide

A. Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • Materials: Crude peptide, HPLC-grade water with 0.1% TFA (Solvent A), HPLC-grade acetonitrile with 0.1% TFA (Solvent B), C18 reverse-phase HPLC column.

  • Procedure:

    • Dissolve the crude peptide in a minimal amount of Solvent A/B mixture.

    • Filter the sample through a 0.22 µm filter.

    • Inject the sample onto the equilibrated C18 column.

    • Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 95% over 30 minutes).

    • Monitor the elution at 214 nm and 280 nm.

    • Collect fractions corresponding to the major peak.

    • Analyze the purity of the fractions by analytical HPLC.

    • Pool the pure fractions and lyophilize to obtain the purified peptide.[5][6]

B. Characterization by Mass Spectrometry:

  • Method: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) Mass Spectrometry.

  • Procedure:

    • Prepare the purified peptide sample according to the instrument's requirements.

    • Acquire the mass spectrum.

    • Compare the observed molecular weight with the calculated theoretical mass of the Pmp-containing peptide to confirm its identity.[7][8]

Protocol 3: Protein Tyrosine Phosphatase (PTP) Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of a Pmp-containing peptide using p-nitrophenyl phosphate (pNPP) as a substrate.

Materials:

  • Purified PTP enzyme (e.g., PTP1B, CD45)

  • PTP assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • p-Nitrophenyl phosphate (pNPP) solution

  • Pmp-containing peptide inhibitor solution (at various concentrations)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Add the PTP enzyme to the wells of the 96-well plate.

  • Add the Pmp-containing peptide inhibitor at various concentrations to the wells and incubate for 10-15 minutes at 37°C.

  • Initiate the reaction by adding the pNPP substrate to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).

  • Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[9]

Protocol 4: SH2 Domain Binding Assay using Fluorescence Polarization (FP)

This protocol describes a competitive fluorescence polarization assay to measure the binding affinity of a Pmp-containing peptide to an SH2 domain.

Materials:

  • Purified SH2 domain protein

  • Fluorescently labeled phosphopeptide probe with known affinity for the SH2 domain

  • Pmp-containing peptide (unlabeled competitor)

  • Binding buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl, 0.05% Tween-20)

  • Black, low-volume 384-well microplate

  • Fluorescence polarization plate reader

Procedure:

  • To the wells of the microplate, add a fixed concentration of the SH2 domain and the fluorescently labeled probe.

  • Add the unlabeled Pmp-containing peptide at a range of serial dilutions.

  • Incubate the plate at room temperature for 30-60 minutes to reach binding equilibrium.

  • Measure the fluorescence polarization of each well using the plate reader.

  • Plot the fluorescence polarization values against the logarithm of the competitor peptide concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation to determine the binding affinity of the Pmp-containing peptide.[10]

Visualizations

SPPS_Workflow Resin Resin Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Couple Fmoc-AA (HBTU/DIPEA) Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Repeat Repeat for each AA (including Fmoc-Pmp-OH) Wash2->Repeat Repeat->Deprotect Cleave Cleave from Resin (TFA Cocktail) Repeat->Cleave Purify Purify (HPLC) Cleave->Purify Characterize Characterize (MS) Purify->Characterize

Caption: Workflow for Solid-Phase Peptide Synthesis of a Pmp-Containing Peptide.

PTP_Inhibition_Pathway Substrate Phosphorylated Substrate (pY) PTP Protein Tyrosine Phosphatase (PTP) Substrate->PTP Binds to active site Dephosphorylated Dephosphorylated Substrate (Y) PTP->Dephosphorylated Dephosphorylates Signal_Off Signal Termination Dephosphorylated->Signal_Off Inhibitor Pmp-Peptide Inhibitor Inhibitor->PTP Competitively Inhibits

Caption: Mechanism of PTP Inhibition by a Pmp-Containing Peptide.

SH2_Binding_Assay cluster_bound Binding SH2 SH2 Domain Fluor_Peptide Fluorescently Labeled pTyr-Peptide SH2->Fluor_Peptide Pmp_Peptide Pmp-Containing Peptide (Competitor) Pmp_Peptide->SH2 FP_Low Low Fluorescence Polarization Pmp_Peptide->FP_Low leads to displacement and FP_High High Fluorescence Polarization cluster_bound cluster_bound cluster_bound->FP_High results in

Caption: Principle of the Competitive Fluorescence Polarization Assay for SH2 Domain Binding.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of a Synthetic Peptide Containing Fmoc-L-4-Phosphonomethylphenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic peptides are crucial in various fields, including drug discovery, proteomics, and diagnostics. The incorporation of modified amino acids, such as Fmoc-L-4-Phosphonomethylphenylalanine, can introduce unique properties, including enhanced biological activity or stability. Following solid-phase peptide synthesis (SPPS), the crude product is a heterogeneous mixture containing the desired peptide alongside impurities like truncated or deletion sequences and by-products from cleavage and deprotection steps.[1][2] High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is the gold standard for purifying synthetic peptides due to its high resolution and the use of volatile mobile phases, which simplifies the recovery of the purified product.[1]

This document provides a comprehensive application note and a detailed protocol for the purification of a synthetic peptide containing the modified amino acid this compound using RP-HPLC. The phosphonate group on this amino acid introduces significant polarity, which requires careful optimization of the purification method.

Principles of RP-HPLC for Peptides Containing this compound

RP-HPLC separates molecules based on their hydrophobicity. The stationary phase is typically a non-polar material, such as silica chemically modified with C18 alkyl chains, while the mobile phase is a polar solvent system, usually a mixture of water and an organic solvent like acetonitrile (ACN).[1] Peptides are loaded onto the column in a highly aqueous environment, promoting their binding to the hydrophobic stationary phase. A gradient of increasing organic solvent concentration is then applied to elute the bound peptides in order of increasing hydrophobicity.[1]

The presence of the phosphonomethylphenylalanine residue makes the peptide more hydrophilic. Generally, phosphopeptides elute earlier than their non-phosphorylated counterparts in RP-HPLC.[3] However, the presence of the bulky, hydrophobic Fmoc group on the side chain of this specific amino acid will significantly increase its retention time. The purification strategy must therefore balance the polarity of the phosphonate group with the hydrophobicity of the Fmoc group and the rest of the peptide sequence.

Ion-pairing reagents, such as trifluoroacetic acid (TFA), are commonly added to the mobile phase.[2][4] TFA protonates the carboxyl groups and the phosphonate group, minimizing ionic interactions with the stationary phase and improving peak shape.[2]

Experimental Protocol

This protocol outlines the steps for the purification of a synthetic peptide containing this compound.

Materials and Reagents
  • Crude synthetic peptide containing this compound (lyophilized powder)

  • Ultrapure water (18.2 MΩ·cm)

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), sequencing grade

  • HPLC system with a preparative pump, autosampler, UV detector, and fraction collector

  • Analytical and preparative C18 RP-HPLC columns

  • Lyophilizer

  • 0.45 µm syringe filters

Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 0.1% (v/v) TFA in ultrapure water. To prepare 1 L, add 1 mL of TFA to 999 mL of water. Degas the solution before use.[1]

  • Mobile Phase B (Organic): 0.1% (v/v) TFA in acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of ACN. Degas the solution before use.[1]

Sample Preparation
  • Dissolve the crude lyophilized peptide in a small amount of Mobile Phase A. The concentration will depend on whether you are performing an analytical or preparative run (see table below).

  • Ensure the peptide is fully dissolved. Sonication may be used if necessary.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.[1]

Step 1: Analytical Method Development

Before proceeding to preparative purification, it is essential to develop an analytical method to determine the retention time of the target peptide and to profile the impurities.[4]

  • Column: Use an analytical C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Flow Rate: Set the flow rate to 1.0 mL/min.

  • Injection Volume: Inject 10-20 µL of the prepared sample.

  • Initial Gradient: Start with a broad, linear gradient to determine the approximate elution point of the target peptide. A good starting point is 5% to 95% Mobile Phase B over 30 minutes.

  • Detection: Monitor the elution profile at 220 nm and 280 nm. The Fmoc group has a strong absorbance around 265 nm and 300 nm, which can also be monitored.

  • Analysis: Identify the peak corresponding to the target peptide. This can be confirmed by mass spectrometry (LC-MS) if available.

  • Gradient Optimization: Optimize the gradient to achieve the best possible separation between the target peptide and major impurities. A shallower gradient around the elution point of the target peptide will generally improve resolution.[1]

Step 2: Preparative RP-HPLC Purification

Once an optimized analytical method is established, scale up to a preparative column.

  • Column: Use a preparative C18 column with the same stationary phase chemistry as the analytical column (e.g., 21.2 x 250 mm, 10 µm).

  • Flow Rate: Adjust the flow rate according to the column diameter to maintain a similar linear velocity to the analytical method (e.g., 18-20 mL/min for a 21.2 mm ID column).

  • Sample Loading: Dissolve the crude peptide in Mobile Phase A at a higher concentration for preparative runs (see table below). The maximum loading amount will depend on the column size and the separation efficiency.

  • Optimized Gradient: Apply the optimized gradient from the analytical method development, adjusting the segment times to account for the different column volume and flow rate.

  • Fraction Collection: Collect fractions corresponding to the peak of the target peptide. It is advisable to collect narrow fractions across the entire peak to isolate the purest portions.

  • Purity Analysis: Analyze the purity of each collected fraction using the optimized analytical HPLC method.

  • Pooling and Lyophilization: Pool the fractions that meet the desired purity level. Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white, fluffy powder.[1][4]

Data Presentation

The following tables summarize the key parameters for both analytical and preparative HPLC purification.

Table 1: HPLC System and Column Specifications

ParameterAnalytical HPLCPreparative HPLC
Column Type C18 Reversed-PhaseC18 Reversed-Phase
Particle Size 3-5 µm5-10 µm
Column Dimensions 4.6 x 150 mm21.2 x 250 mm
Pore Size 100-300 Å100-300 Å

Table 2: Method Parameters for HPLC Purification

ParameterAnalytical HPLCPreparative HPLC
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min18-20 mL/min
Initial Gradient 5-95% B over 30 minBased on analytical optimization
Optimized Gradient Shallow gradient around target peakScaled from analytical method
Detection Wavelength 220 nm, 280 nm, (optional: 265 nm, 300 nm)220 nm, 280 nm
Sample Concentration 1-2 mg/mL5-20 mg/mL
Injection Volume 10-20 µL1-5 mL
Expected Purity >95% (for analytical standard)>95% (application dependent)
Expected Yield N/A50-70% (highly dependent on crude purity)

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC purification of the synthetic peptide.

G cluster_0 Preparation cluster_1 Method Development cluster_2 Purification and Analysis sp_synthesis Solid-Phase Peptide Synthesis cleavage Cleavage from Resin sp_synthesis->cleavage crude_peptide Crude Peptide cleavage->crude_peptide sample_prep_analytical Sample Preparation (Analytical) crude_peptide->sample_prep_analytical sample_prep_prep Sample Preparation (Preparative) crude_peptide->sample_prep_prep analytical_hplc Analytical HPLC sample_prep_analytical->analytical_hplc method_optimization Gradient Optimization analytical_hplc->method_optimization prep_hplc Preparative HPLC method_optimization->prep_hplc sample_prep_prep->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_analysis Purity Analysis of Fractions fraction_collection->purity_analysis pooling Pooling of Pure Fractions purity_analysis->pooling lyophilization Lyophilization pooling->lyophilization purified_peptide Purified Peptide lyophilization->purified_peptide

Caption: Workflow for the HPLC purification of a synthetic peptide.

Logical Relationships in RP-HPLC

This diagram shows the key relationships between the components in the RP-HPLC system.

G cluster_0 Mobile Phase cluster_1 HPLC System cluster_2 Output A Mobile Phase A (Aqueous) pump Pump A->pump B Mobile Phase B (Organic) B->pump injector Injector pump->injector column C18 Column injector->column peptide Peptide Sample injector->peptide Injects detector UV Detector column->detector column->peptide Separates chromatogram Chromatogram detector->chromatogram fractions Collected Fractions detector->fractions

Caption: Logical relationships of components in RP-HPLC purification.

References

Application Note: Mass Spectrometry Characterization of Peptides Containing Fmoc-L-4-Phosphonomethylphenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-4-Phosphonomethylphenylalanine (Fmoc-Pmp-OH) is a non-hydrolyzable phosphotyrosine mimetic that is increasingly utilized in the synthesis of peptide-based probes and therapeutics.[1][2] Its resistance to phosphatases makes it a valuable tool for studying protein tyrosine phosphatase (PTP) activity and for the development of enzyme inhibitors.[2][3] Accurate characterization of peptides incorporating this modified amino acid by mass spectrometry is crucial for confirming sequence identity, purity, and for subsequent biological assays.

This application note provides detailed protocols for the mass spectrometric analysis of peptides containing Fmoc-Pmp-OH, including sample preparation, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis, and interpretation of fragmentation data.

Mass Spectrometric Behavior of Fmoc-Pmp-OH Peptides

The presence of the bulky, aromatic Fmoc group and the phosphonomethyl moiety influences the ionization and fragmentation of Pmp-containing peptides. Electrospray ionization (ESI) is the preferred method, typically generating protonated molecules [M+H]+ in positive ion mode.

Fragmentation Characteristics:

  • Fmoc Group: The Fmoc group itself is a prominent site for fragmentation, often resulting in a characteristic neutral loss.

  • Peptide Backbone: Standard b- and y-type ions are generated from cleavage along the peptide backbone, which are essential for sequence confirmation.[4]

  • Phosphonomethyl Group: Unlike natural phosphoserine or phosphothreonine residues which readily lose H3PO4 (98 Da) upon collision-induced dissociation (CID), the phosphonomethyl group is more stable.[5] However, some fragmentation of the side chain may still be observed.

Experimental Protocols

I. Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide

This protocol outlines the manual synthesis of a model peptide, Ac-Tyr-(Pmp)-Ala-NH2, using Fmoc chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-Ala-OH

  • This compound (Fmoc-Pmp-OH)

  • Fmoc-Tyr(tBu)-OH

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Acetic Anhydride

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash with DMF (5x).

  • Amino Acid Coupling:

    • Pre-activate Fmoc-Ala-OH (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF for 1 minute.

    • Add the activated amino acid solution to the resin and couple for 2 hours.

    • Wash with DMF (5x).

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for Fmoc-Pmp-OH and Fmoc-Tyr(tBu)-OH.

  • N-terminal Acetylation:

    • Following the final Fmoc deprotection, wash the resin with DMF.

    • Treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.

    • Wash with DMF (5x) and Dichloromethane (DCM) (3x).

  • Cleavage and Deprotection:

    • Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5 v/v/v) for 2 hours.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and lyophilize.

II. Peptide Purification by Reverse-Phase HPLC (RP-HPLC)

Instrumentation and Materials:

  • Preparative RP-HPLC system with a C18 column (e.g., 10 µm, 250 x 22 mm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

Procedure:

  • Dissolve the lyophilized crude peptide in a minimal amount of Mobile Phase A.

  • Purify the peptide using a linear gradient, for example, 10-60% Mobile Phase B over 40 minutes at a flow rate of 10 mL/min.

  • Monitor the elution at 220 nm and collect fractions corresponding to the major peak.

  • Analyze the purity of the collected fractions by analytical RP-HPLC and pool the pure fractions.

  • Lyophilize the pooled fractions to obtain the purified peptide.

III. Mass Spectrometry Analysis

Sample Preparation:

Dissolve the purified peptide in a solution of 50:50 acetonitrile:water with 0.1% formic acid to a concentration of approximately 1 pmol/µL.

LC-MS/MS Parameters (Example):

These are starting parameters and may require optimization for your specific instrument and peptide.

ParameterSetting
LC System
ColumnC18 analytical column (e.g., 2.1 mm x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5-50% B over 15 minutes
Flow Rate0.3 mL/min
Column Temperature40 °C
Mass Spectrometer
Ionization ModePositive Electrospray Ionization (ESI+)
MS1 Scan Rangem/z 150-1500
MS/MSData-Dependent Acquisition (Top 3 most intense ions)
Collision EnergyNormalized Collision Energy (NCE) stepped at 20, 30, 40
Activation TypeCollision-Induced Dissociation (CID)

Data Presentation

The following table summarizes the expected m/z values for the model peptide Ac-Tyr-(Pmp)-Ala-NH2 and its major fragment ions.

Ion TypeSequenceCalculated m/z (monoisotopic)
[M+H]+ Ac-Y(Pmp)A-NH2523.18
b-ions
b1Ac-Y206.08
b2Ac-Y(Pmp)435.13
y-ions
y1A-NH289.07
y2(Pmp)A-NH2318.12

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_analysis Analysis s1 Resin Swelling s2 Fmoc Deprotection s1->s2 s3 Amino Acid Coupling s2->s3 s4 Cleavage & Deprotection s3->s4 p1 RP-HPLC s4->p1 Crude Peptide a1 LC-MS/MS p1->a1 Purified Peptide a2 Data Analysis a1->a2

Caption: Experimental workflow for synthesis, purification, and analysis.

fragmentation_pathway cluster_peptide cluster_b b-ions cluster_y y-ions p [Ac-Y(Pmp)A-NH2+H]+ b1 b1 Ac-Y p->b1 N-terminal fragments b2 b2 Ac-Y(Pmp) p->b2 N-terminal fragments y1 y1 A-NH2 p->y1 C-terminal fragments y2 y2 (Pmp)A-NH2 p->y2 C-terminal fragments

Caption: Peptide fragmentation pathway.

References

Application Notes and Protocols for the Use of Fmoc-L-4-Phosphonomethylphenylalanine in the Development of PTPase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein tyrosine phosphatases (PTPases) are a large family of enzymes that play a critical role in cellular signaling by catalyzing the dephosphorylation of tyrosine residues on proteins. Dysregulation of PTPase activity is implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders. Consequently, PTPases have emerged as attractive therapeutic targets. A key strategy in the development of PTPase inhibitors is the use of non-hydrolyzable phosphotyrosine (pTyr) mimetics. Fmoc-L-4-Phosphonomethylphenylalanine (Fmoc-Pmp-OH) is a commercially available building block that serves as a stable analogue of pTyr, making it an invaluable tool in the solid-phase peptide synthesis (SPPS) of potent and selective PTPase inhibitors.

These application notes provide a comprehensive overview of the use of Fmoc-Pmp-OH in the design and development of PTPase inhibitors, including quantitative data on inhibitor potency, detailed experimental protocols for peptide synthesis and enzymatic assays, and visualizations of relevant signaling pathways and experimental workflows.

Data Presentation: Inhibitory Activity of Pmp-Containing Peptides

The inhibitory potency of peptides incorporating L-4-Phosphonomethylphenylalanine (Pmp) is typically evaluated against a panel of PTPases to determine their activity and selectivity. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are common metrics used to quantify inhibitor efficacy.

Peptide SequenceTarget PTPaseIC50 (µM)Ki (µM)Notes
Ac-Asp-Ala-Asp-Glu-Pmp-Leu-NH₂PTP1B200-A well-characterized Pmp-containing peptide inhibitor.
Ac-Asp-Ala-Asp-Glu-F₂Pmp-Leu-NH₂PTP1B0.2-The difluorinated analogue (F₂Pmp) shows significantly increased potency.
Ac-Asp-Ala-Asp-Glu-OMT-Leu-NH₂PTP1B1013 ± 0.9O-malonyltyrosine (OMT) is another pTyr mimetic.[1]
Cyclic Heptamer (OMT-containing)PTP1B-25.2 ± 3.9Cyclization can impact potency.[1]
Cyclic Octamer (OMT-containing)PTP1B-2.60 ± 0.11Increased ring size in this case led to enhanced potency.[1]
Sulfide Bridge Cyclized Peptide (OMT)PTP1B-0.73 ± 0.03The method of cyclization influences inhibitory activity.[1]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Ac-Asp-Ala-Asp-Glu-Pmp-Leu-NH₂

This protocol outlines the manual Fmoc solid-phase peptide synthesis of a model Pmp-containing peptide inhibitor.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-Leu-OH

  • Fmoc-Pmp(diethyl)-OH

  • Fmoc-Glu(OtBu)-OH

  • Fmoc-Asp(OtBu)-OH

  • Fmoc-Ala-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • DMF

  • Dichloromethane (DCM)

  • Acetic anhydride

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • First Amino Acid Coupling (Fmoc-Leu-OH):

    • Deprotect the resin by treating with 20% piperidine in DMF for 20 minutes.

    • Wash the resin thoroughly with DMF and DCM.

    • Activate Fmoc-Leu-OH (3 eq.) with DIC (3 eq.) and OxymaPure (3 eq.) in DMF for 10 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • Chain Elongation (Iterative Cycles): Repeat the following steps for each subsequent amino acid (Fmoc-Pmp(diethyl)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Ala-OH, Fmoc-Asp(OtBu)-OH):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes.

    • Washing: Wash the resin with DMF and DCM.

    • Amino Acid Coupling: Activate the corresponding Fmoc-amino acid (3 eq.) with DIC (3 eq.) and OxymaPure (3 eq.) in DMF for 10 minutes. Add to the resin and shake for 2 hours.

    • Washing: Wash the resin with DMF and DCM.

  • N-terminal Acetylation:

    • After the final Fmoc deprotection, wash the resin with DMF.

    • Treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.

    • Wash the resin with DMF and DCM.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

  • Purification and Characterization:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Protocol 2: In Vitro PTP1B Inhibition Assay using pNPP

This protocol describes a colorimetric assay to determine the inhibitory activity of a Pmp-containing peptide against PTP1B using p-nitrophenyl phosphate (pNPP) as a substrate.

Materials:

  • Recombinant human PTP1B (catalytic domain)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM Dithiothreitol (DTT)

  • p-Nitrophenyl phosphate (pNPP) stock solution (100 mM in water)

  • Pmp-containing peptide inhibitor stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dilute the PTP1B enzyme to a 2x working concentration (e.g., 50 nM) in assay buffer. Keep on ice.

    • Prepare a series of dilutions of the Pmp-containing peptide in assay buffer.

    • Prepare a 2x pNPP substrate solution (e.g., 2 mM) in assay buffer.

  • Assay Setup (in a 96-well plate):

    • Add 25 µL of assay buffer to the "blank" wells.

    • Add 25 µL of the PTP1B enzyme solution to the "control" and "inhibitor" wells.

    • Add 25 µL of the various peptide inhibitor dilutions to the "inhibitor" wells. Add 25 µL of assay buffer to the "control" wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the Reaction:

    • Add 50 µL of the 2x pNPP substrate solution to all wells. The final volume in each well should be 100 µL.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 15-30 minutes.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the "blank" wells from all other wells.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the "control" (100% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

PTP1B Signaling Pathway in Insulin Regulation

PTP1B_Insulin_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds pIR Phosphorylated IR (pY) IR->pIR Autophosphorylation IRS1 IRS-1 pIR->IRS1 phosphorylates PTP1B PTP1B pIR->PTP1B dephosphorylates pIRS1 Phosphorylated IRS-1 (pY) IRS1->pIRS1 PI3K PI3K pIRS1->PI3K activates pIRS1->PTP1B dephosphorylates Akt Akt PI3K->Akt activates GLUT4 GLUT4 Vesicle Akt->GLUT4 promotes translocation

Caption: PTP1B negatively regulates the insulin signaling pathway by dephosphorylating the insulin receptor and IRS-1.

Experimental Workflow for PTPase Inhibitor Development

PTPase_Inhibitor_Workflow cluster_design Design & Synthesis cluster_screening Screening & Validation cluster_optimization Lead Optimization cluster_preclinical Preclinical Development Target Target PTPase Selection Library Peptide Library Design (incorporating Fmoc-Pmp-OH) Target->Library Synthesis Solid-Phase Peptide Synthesis Library->Synthesis Primary Primary Screening (e.g., pNPP Assay) Synthesis->Primary HitID Hit Identification Primary->HitID DoseResponse Dose-Response & IC50 Determination HitID->DoseResponse SAR Structure-Activity Relationship (SAR) Studies DoseResponse->SAR SAR->Library Iterative Design Selectivity Selectivity Profiling (against other PTPases) SAR->Selectivity CellAssay Cell-Based Assays Selectivity->CellAssay InVivo In Vivo Efficacy Studies CellAssay->InVivo

Caption: A typical workflow for the development of peptide-based PTPase inhibitors, from initial design to in vivo studies.

Logical Relationship of Pmp and its Analogs in PTPase Inhibition

Pmp_Analogs cluster_mimetics Non-Hydrolyzable Mimetics pTyr Phosphotyrosine (pTyr) (Natural Substrate) Pmp Pmp (Phosphonomethylphenylalanine) pTyr->Pmp is mimicked by OMT OMT (O-malonyltyrosine) pTyr->OMT is mimicked by F2Pmp F₂Pmp (Difluorophosphonomethylphenylalanine) Pmp->F2Pmp fluorination enhances potency F2Pmp->Pmp more potent than

Caption: Relationship between the natural pTyr residue and its non-hydrolyzable mimetics used in PTPase inhibitor design.

References

Troubleshooting & Optimization

Technical Support Center: Fmoc-L-4-Phosphonomethylphenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding solubility issues of Fmoc-L-4-Phosphonomethylphenylalanine in Dimethylformamide (DMF) for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing difficulty dissolving this compound in DMF?

A1: The solubility of this compound in DMF can be challenging due to a combination of factors. The presence of the polar and acidic phosphonic acid group, in addition to the carboxylic acid, can lead to the formation of a zwitterionic species. This zwitterionic nature, along with the potential for intermolecular hydrogen bonding and aggregation of the hydrophobic Fmoc groups, can significantly reduce its solubility in DMF, a polar aprotic solvent.

Q2: Is there a standard concentration at which this compound should be soluble in DMF?

Q3: Can the quality of DMF affect the solubility of this compound?

A3: Absolutely. The purity of DMF is critical for successful peptide synthesis.[2] Over time, DMF can degrade to form dimethylamine and formic acid.[3] Dimethylamine is basic and can prematurely cleave the Fmoc group, while the presence of impurities can alter the solvent polarity and hinder the dissolution of your amino acid. It is always recommended to use high-purity, fresh, or properly stored DMF.

Q4: How does the phosphonic acid group influence solubility in organic solvents?

A4: The phosphonic acid group is highly polar and can engage in strong hydrogen bonding. Its acidity means it can be deprotonated, leading to an anionic charge.[4][5] In an amphiprotic molecule like this compound, which also has a carboxylic acid, the formation of an internal salt (zwitterion) is likely. Zwitterionic compounds often exhibit reduced solubility in many organic solvents compared to their neutral or fully protonated/deprotonated forms.[6][7]

Troubleshooting Guide

Issue: this compound does not fully dissolve in DMF at the desired concentration.
  • Question: What are the initial steps to take when the compound is not dissolving?

    • Answer:

      • Verify DMF Quality: Ensure you are using high-purity, anhydrous DMF. If the DMF is old or has been opened for an extended period, consider using a fresh bottle.[3]

      • Sonication: Place the vial in an ultrasonic bath for 10-15 minute intervals. This can help break up aggregates and improve dissolution.

      • Gentle Warming: Gently warm the solution to 30-40°C. Do not overheat, as this can cause degradation of the Fmoc-amino acid.

  • Question: What can I add to the DMF to improve solubility?

    • Answer:

      • Co-solvents: Add a small percentage (e.g., 5-10% v/v) of a more polar, aprotic solvent like Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP).[8] These solvents can disrupt intermolecular interactions and improve solvation.

      • Addition of a Base: The addition of a hindered base, such as N,N-Diisopropylethylamine (DIPEA), is typically done during the activation step prior to coupling.[9] However, adding a small amount of base during dissolution can deprotonate the carboxylic and phosphonic acid groups, which may alter the ionic character of the molecule and improve its solubility in DMF. It is crucial to add the base just before the coupling reaction to avoid unwanted side reactions.

  • Question: Could aggregation be the cause of poor solubility, and how can I address it?

    • Answer: Yes, aggregation of the Fmoc groups is a common cause of poor solubility.[8]

      • Chaotropic Salts: While typically used to disrupt on-resin aggregation, preparing the amino acid solution with a low concentration of a chaotropic salt like Lithium Chloride (LiCl) (e.g., 0.1 M) in DMF might help disrupt intermolecular hydrogen bonding and improve solubility. Note that the salt will need to be washed away from the resin after coupling.

Issue: The dissolved this compound solution appears cloudy or forms a precipitate over time.
  • Question: Why is my initially clear solution becoming cloudy?

    • Answer: This is likely due to the compound slowly precipitating out of the solution as it reaches its saturation limit at that temperature, or due to aggregation over time.

    • Solution: Prepare the solution immediately before use. If it becomes cloudy, try gentle warming and sonication to redissolve the precipitate before proceeding with the coupling reaction. It is best practice to use the solution as quickly as possible after preparation.

Data Presentation

Table 1: Qualitative and Estimated Solubility of this compound and Related Compounds

CompoundSolventEstimated SolubilityRemarks
This compound DMFSparingly to Moderately SolubleSolubility is highly dependent on purity and preparation method. May require additives or co-solvents for higher concentrations.
DMSOModerately to Highly SolubleDMSO is a more potent solvent for many polar and zwitterionic compounds.
NMPSparingly to Moderately SolubleSimilar to DMF, but may offer slightly better solvation in some cases.[2]
Fmoc-Phe(4-F)-OHDMF~100 mg/mLA structurally similar, but non-phosphonated, derivative with good solubility.
Fmoc-Ser-OHDMF"Clearly soluble" at 0.5 MA polar amino acid derivative that is readily soluble in DMF.

Experimental Protocols

Protocol for Dissolving this compound in DMF for SPPS

Materials:

  • This compound

  • High-purity, anhydrous DMF

  • Small, clean vial with a cap

  • Vortex mixer

  • Ultrasonic bath

  • Heating block or water bath (optional)

  • Co-solvents (DMSO or NMP, optional)

  • DIPEA (optional, for pre-activation/dissolution)

Procedure:

  • Preparation: Weigh the required amount of this compound into a clean, dry vial.

  • Initial Dissolution Attempt:

    • Add the calculated volume of high-purity DMF to achieve the desired concentration.

    • Cap the vial and vortex thoroughly for 1-2 minutes.

    • Observe the solution. If it is not fully dissolved, proceed to the next steps.

  • Sonication:

    • Place the vial in an ultrasonic bath for 15 minutes.

    • After sonication, vortex the vial again and check for dissolution.

  • Gentle Heating (if necessary):

    • If the compound is still not dissolved, gently warm the vial to 30-40°C using a heating block or water bath for 5-10 minutes.

    • Vortex intermittently during warming.

    • Caution: Avoid prolonged or excessive heating to prevent degradation.

  • Use of Co-solvents (if necessary):

    • If solubility is still an issue, prepare a fresh solution.

    • Create a solvent mixture of DMF with 5-10% (v/v) DMSO or NMP.

    • Repeat steps 2-4 with this new solvent mixture.

  • Pre-activation and Dissolution (for immediate use in coupling):

    • If the above steps are insufficient, and the solution is for immediate use in a coupling reaction, you can proceed with a method that incorporates the activation base.

    • To the vial containing the this compound and DMF, add the coupling agent (e.g., HBTU, HATU).

    • Just before adding the solution to the resin, add the required equivalents of DIPEA. The formation of the salt of the carboxylic and phosphonic acids upon addition of the base may aid in dissolution.

  • Final Check and Use:

    • Ensure the solution is clear and free of particulate matter before adding it to the synthesis vessel.

    • Use the prepared solution immediately to prevent precipitation.

Mandatory Visualization

TroubleshootingWorkflow Troubleshooting Workflow for this compound Solubility start Start: Dissolve Fmoc-L-4-Pmp-OH in DMF check_dissolved Is it fully dissolved? start->check_dissolved sonicate Sonicate for 15 min check_dissolved->sonicate No success Solution ready for coupling check_dissolved->success Yes check_dissolved_2 check_dissolved_2 sonicate->check_dissolved_2 Check again gentle_heat Gently warm to 30-40°C check_dissolved_3 check_dissolved_3 gentle_heat->check_dissolved_3 Check again use_cosolvent Use DMF with 5-10% DMSO or NMP check_dissolved_4 check_dissolved_4 use_cosolvent->check_dissolved_4 Check again preactivate Pre-activate with coupling agent and DIPEA check_dissolved_5 check_dissolved_5 preactivate->check_dissolved_5 Check again fail Consider alternative strategies (e.g., different coupling reagents, lower concentration) check_dissolved_2->gentle_heat No check_dissolved_2->success Yes check_dissolved_3->use_cosolvent No check_dissolved_3->success Yes check_dissolved_4->preactivate No check_dissolved_4->success Yes check_dissolved_5->success Yes check_dissolved_5->fail No

Caption: Troubleshooting workflow for dissolving this compound.

SignalingPathway Hypothetical Signaling Pathway with Phosphophenylalanine cluster_0 Membrane cluster_1 Cytosol receptor Receptor Tyrosine Kinase pmp_protein Protein with Pmp Residue receptor->pmp_protein Phosphorylation Mimesis sh2_domain SH2 Domain Protein pmp_protein->sh2_domain Binding downstream_effector Downstream Effector sh2_domain->downstream_effector Activation cellular_response Cellular Response downstream_effector->cellular_response Signal Transduction

Caption: Hypothetical signaling pathway with a phosphophenylalanine-containing protein.

References

Technical Support Center: Optimizing Coupling Efficiency of Fmoc-L-4-Phosphonomethylphenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of coupling reactions involving Fmoc-L-4-Phosphonomethylphenylalanine (Fmoc-Pmp-OH). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to navigate common challenges during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when coupling this compound?

A1: The main challenges associated with coupling Fmoc-Pmp-OH in SPPS include:

  • Low Coupling Efficiency: The bulky nature of the phosphonomethylphenylalanine side chain can cause steric hindrance, leading to incomplete coupling reactions.[1][2]

  • Side Reactions: The phosphonate group can potentially undergo side reactions, particularly with certain types of coupling reagents. For instance, phosphonium-based reagents may react with the unprotected phosphoryl side chain.[3]

  • Peptide Aggregation: As the peptide chain elongates, aggregation can occur, making the N-terminal amine less accessible for coupling.[2][4]

  • Poor Solubility: The protected amino acid may have limited solubility in standard SPPS solvents like DMF.[2][5]

Q2: Which coupling reagents are recommended for Fmoc-Pmp-OH?

A2: For sterically hindered amino acids like Fmoc-Pmp-OH, highly efficient coupling reagents are recommended. Aminium/uronium salts such as HATU, HBTU, and HCTU are known for their high reactivity and rapid coupling times.[6] Phosphonium salts like PyBOP are also a good option, offering a balance of reactivity and stability.[6] However, caution is advised with phosphonium reagents due to potential side reactions with the phosphate group.[3] Carbodiimides like DIC in the presence of an additive such as OxymaPure® or HOBt can be a cost-effective choice for less challenging couplings.[6][7]

Q3: How can I monitor the completion of the coupling reaction?

A3: The Kaiser test is a common qualitative method to detect the presence of free primary amines on the resin.[4][8] A positive result (blue beads) indicates an incomplete coupling, while a negative result (yellow or colorless beads) suggests the reaction is complete.[4][8] For quantitative analysis, a small sample of the resin can be cleaved, and the resulting peptide analyzed by HPLC-MS to identify the desired product and any truncated sequences.[4]

Q4: What are common side reactions to be aware of, and how can they be minimized?

A4: Key side reactions include:

  • Racemization: The chiral integrity of the amino acid can be compromised during activation. To minimize this, use of additives like HOBt or Oxyma Pure is recommended, and prolonged pre-activation times should be avoided.[8] Using a weaker base like N-methylmorpholine (NMM) or sym-collidine instead of DIPEA can also reduce racemization.[9]

  • Guanidinylation: This can occur when using an excess of aminium-based coupling reagents (e.g., HBTU, HATU), leading to the capping of the N-terminus.[6][10] Using phosphonium-based reagents like PyBOP can avoid this issue.[2]

  • Diketopiperazine Formation: This is a common side reaction at the dipeptide stage, leading to cleavage of the dipeptide from the resin.[10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low Coupling Efficiency (Positive Kaiser Test) Incomplete activation of the amino acid.Optimize the coupling reagent by switching to a more potent one like HATU or HCTU.[1][2] Allow for a short pre-activation time (1-5 minutes) of the amino acid, coupling reagent, and base before adding to the resin.[1]
Steric hindrance from the bulky side chain.Perform a "double coupling" by repeating the coupling step with fresh reagents.[1][2] Increase the coupling reaction time or perform the reaction at a slightly elevated temperature (e.g., 30-40°C), being mindful of potential racemization.[1]
Peptide aggregation on the resin.Switch from DMF to a solvent with better solvating properties like N-Methyl-2-pyrrolidone (NMP).[4][5] Add chaotropic salts like LiCl to the coupling mixture to disrupt hydrogen bonding.[1] Consider using microwave-assisted SPPS to reduce aggregation and shorten reaction times.[1]
Formation of Deletion Sequences Incomplete Fmoc deprotection.Ensure complete Fmoc removal by using a fresh solution of 20% piperidine in DMF and potentially extending the deprotection time.[2][4] Confirm complete deprotection with a positive Kaiser test before proceeding to the coupling step.[4]
Incomplete coupling of Fmoc-Pmp-OH.Implement a double coupling protocol as a standard procedure for this sterically demanding amino acid.[2]
Poor Solubility of Fmoc-Pmp-OH The solvent is not optimal for dissolving the protected amino acid.Switch to a stronger solvent like NMP or use a solvent mixture, for example, by adding a co-solvent like DMSO.[5] Gentle sonication of the solution can also aid in dissolution.[5]

Quantitative Data Summary

Table 1: Performance Comparison of Common Coupling Reagents

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Yield (%)Representative Purity (%)Level of Racemization
HATU Aminium/Uronium Salt15-45 minutes>99>95Very Low
HBTU Aminium/Uronium Salt20-60 minutes>98>95Low
HCTU Aminium/Uronium Salt15-45 minutes>99>95Very Low
PyBOP Phosphonium Salt30-120 minutes>98>95Low
DIC/HOBt Carbodiimide/Additive60-180 minutes>95>95Low to Moderate
DIC/OxymaPure® Carbodiimide/Additive30-120 minutes>98>95Very Low

Data compiled from various scientific sources for general Fmoc-amino acid coupling and may serve as a starting point for optimizing Fmoc-Pmp-OH coupling.[6]

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-Pmp-OH using HATU
  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for at least 30 minutes.[6]

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF. This is typically done in two steps: a brief treatment for 1-3 minutes followed by a longer treatment of 15-20 minutes.[6]

  • Washing: Thoroughly wash the resin with DMF to remove all traces of piperidine.

  • Kaiser Test (Optional but Recommended): Perform a Kaiser test to confirm the presence of free primary amines (successful deprotection).[4]

  • Reagent Preparation: Prepare a solution of this compound (3 eq.), HATU (2.9 eq.), and a hindered base such as N,N-Diisopropylethylamine (DIPEA) (6 eq.) in DMF.

  • Pre-activation: Gently mix the reagent solution for 1-2 minutes to pre-activate the amino acid.[8]

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-4 hours.[8]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).[1]

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), a second coupling (double coupling) is recommended.[1][8]

Protocol 2: Kaiser Test for Monitoring Coupling Completion
  • Sample Preparation: Take a small sample of resin beads (5-10 mg) and place them in a small glass test tube.[8]

  • Washing: Wash the beads with DMF and then with ethanol to remove any residual reagents.[5]

  • Reagent Addition: Add 2-3 drops of each of the three Kaiser test solutions (ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine) to the beads.[5]

  • Heating: Heat the test tube at 100-110°C for 3-5 minutes.[4][8]

  • Interpretation of Results:

    • Dark blue beads and/or solution: Positive result, indicating the presence of free primary amines (incomplete coupling).[4][8]

    • Yellow or colorless beads and solution: Negative result, indicating complete coupling.[4][8]

Visualizations

G cluster_prep Resin Preparation cluster_coupling Coupling Cycle Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash with DMF Deprotect->Wash1 Kaiser_Pre Kaiser Test (Optional) Wash1->Kaiser_Pre Activate Prepare & Pre-activate: Fmoc-Pmp-OH + Coupling Reagent + Base Kaiser_Pre->Activate Free Amines Confirmed Couple Add to Resin Couple for 1-4h Activate->Couple Wash2 Wash with DMF Couple->Wash2 Kaiser_Post Kaiser Test Wash2->Kaiser_Post Kaiser_Post->Couple Positive Result (Incomplete) Perform Double Coupling Next_Cycle Proceed to Next Amino Acid or Final Cleavage Kaiser_Post->Next_Cycle Negative Result (Complete)

Caption: General workflow for this compound coupling.

G Start Low Coupling Efficiency (Positive Kaiser Test) DoubleCouple Action: Perform Double Coupling Start->DoubleCouple Immediate Strategy CheckDeprotection Check: Was Fmoc Deprotection Complete? DoubleCouple->CheckDeprotection If still failing ChangeReagent Action: Switch to More Potent Reagent (e.g., HATU, HCTU) IncreaseTime Action: Increase Coupling Time / Temp IncreaseTime->ChangeReagent If still failing ChangeSolvent Action: Switch to NMP or Add Chaotropic Salts CheckDeprotection->ChangeReagent Yes CheckAggregation Consider: Is Peptide Aggregation Likely? CheckDeprotection->CheckAggregation No CheckAggregation->IncreaseTime No CheckAggregation->ChangeSolvent Yes

Caption: Troubleshooting decision tree for low coupling efficiency.

References

Technical Support Center: Fmoc-L-4-Phosphonomethylphenylalanine (Fmoc-Pmp-OH) in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and preventing side reactions when using Fmoc-L-4-Phosphonomethylphenylalanine (Fmoc-Pmp-OH) in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the recommended protection strategy for the phosphonate group of Fmoc-Pmp-OH during Fmoc-based SPPS?

A1: The most common and recommended strategy is to use tert-butyl (tBu) protecting groups for the phosphonic acid moiety. The resulting building block, Fmoc-L-4-(di-tert-butylphosphonomethyl)phenylalanine (Fmoc-Pmp(OtBu)₂-OH), is compatible with standard Fmoc-SPPS conditions. The tBu groups are stable to the basic conditions of Fmoc deprotection (piperidine) but are readily cleaved during the final trifluoroacetic acid (TFA) cleavage step.

Q2: Are there any known side reactions specific to the phosphonate group of Fmoc-Pmp-OH during SPPS?

A2: While the di-tert-butyl protected phosphonate group is generally robust, users should be aware of the following potential issues:

  • Incomplete Deprotection: The tert-butyl groups on the phosphonate require strong acidic conditions for complete removal. Incomplete deprotection can lead to a final peptide with one or both tert-butyl groups remaining.

  • Alkylation of the Phosphonic Acid: During TFA cleavage, the generated tert-butyl cations can potentially re-alkylate the deprotected phosphonic acid. The use of appropriate scavengers is crucial to minimize this.

  • Hydrolysis of Phosphonate Esters: Although generally stable, prolonged exposure to strong basic or acidic conditions could potentially lead to hydrolysis of the phosphonate esters, though this is less common with the sterically hindered tert-butyl esters under standard SPPS protocols.[1]

Q3: Which coupling reagents are recommended for incorporating Fmoc-Pmp(OtBu)₂-OH into a peptide sequence?

A3: Due to the bulky nature of the Pmp(OtBu)₂ side chain, highly efficient coupling reagents are recommended to ensure complete and rapid amide bond formation, thereby minimizing the risk of side reactions such as racemization.[2] Aminium/uronium salt-based reagents like HATU, HBTU, and HCTU are excellent choices.[1][2] Phosphonium salt reagents such as PyBOP can also be effective.[1][2] For challenging couplings, a double coupling strategy may be beneficial.

Q4: How can I monitor the coupling efficiency of Fmoc-Pmp(OtBu)₂-OH?

A4: The coupling efficiency can be monitored using standard qualitative or quantitative methods:

  • Kaiser Test (Ninhydrin Test): A qualitative test to detect the presence of free primary amines on the resin after the coupling step. A negative result (yellow beads) indicates a complete coupling reaction.

  • HPLC-MS Analysis of a Small Cleavage Sample: A small amount of the peptide-resin can be cleaved, and the resulting peptide analyzed by HPLC-MS to confirm the successful incorporation of the Pmp residue.

Q5: What is the recommended procedure for the final cleavage and deprotection of a Pmp-containing peptide?

A5: A standard TFA cleavage cocktail containing scavengers is used to cleave the peptide from the resin and remove all acid-labile protecting groups, including the tert-butyl groups from the phosphonate. A typical cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v). The inclusion of triisopropylsilane (TIS) as a scavenger is critical to quench the tert-butyl cations generated during deprotection.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Coupling Efficiency of Fmoc-Pmp(OtBu)₂-OH Steric hindrance from the bulky side chain. Peptide aggregation on the resin.- Use a more potent coupling reagent like HATU or HCTU. - Increase the coupling time or perform a double coupling. - Use a solvent with better solvating properties, such as NMP or a DMF/DMSO mixture. - Synthesize at an elevated temperature to disrupt aggregation.
Incomplete Fmoc Deprotection Aggregation of the growing peptide chain hindering access of the deprotection reagent.- Extend the piperidine treatment time or perform a double deprotection. - Use a more potent deprotection reagent like DBU (use with caution, as it can promote other side reactions). - Incorporate chaotropic salts like LiCl into the deprotection solution to disrupt secondary structures.
Presence of +56 Da or +112 Da adducts in the final peptide Incomplete removal of one or both tert-butyl protecting groups from the phosphonate moiety.- Extend the TFA cleavage time (e.g., from 2-3 hours to 4-6 hours). - Ensure a sufficient volume of cleavage cocktail is used. - Re-cleave the precipitated crude peptide with a fresh cleavage cocktail.
Side products with unexpected mass additions Alkylation of sensitive residues (e.g., Trp, Met, Cys) or the deprotected phosphonic acid by carbocations generated during TFA cleavage.- Optimize the scavenger cocktail. For peptides containing multiple sensitive residues, consider using a more complex cocktail like Reagent K (TFA/phenol/water/thioanisole/EDT). - Ensure thorough mixing during cleavage to allow scavengers to effectively trap reactive species.
Peptide Aggregation Formation of secondary structures (β-sheets) in the growing peptide chain, particularly in hydrophobic sequences.- Replace DMF with NMP as the synthesis solvent. - Incorporate backbone protection strategies, such as pseudoproline dipeptides or Dmb-protected amino acids, in the sequence. - Perform synthesis at elevated temperatures.

Experimental Protocols

Protocol 1: Coupling of Fmoc-Pmp(OtBu)₂-OH

This protocol describes a general procedure for the manual coupling of Fmoc-Pmp(OtBu)₂-OH on a 0.1 mmol scale.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-Pmp(OtBu)₂-OH (3 equivalents)

  • HATU (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Reaction vessel

Procedure:

  • Resin Preparation: Ensure the Fmoc group from the previous amino acid has been completely removed, and the resin is thoroughly washed with DMF.

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-Pmp(OtBu)₂-OH and HATU in DMF. Add DIPEA and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 2-4 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 x 10 mL).

  • Monitoring (Optional): Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, a second coupling may be necessary.

Protocol 2: Final Cleavage and Deprotection

This protocol outlines the final cleavage of the Pmp-containing peptide from the resin and removal of all acid-labile protecting groups.

Materials:

  • Dry peptide-resin

  • Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Deionized Water (95:2.5:2.5, v/v/v)

  • Cold diethyl ether

  • Reaction vessel

  • Centrifuge

Procedure:

  • Resin Preparation: Wash the final peptide-resin thoroughly with dichloromethane (DCM) to remove any residual DMF and dry the resin under vacuum for at least 1 hour.

  • Cleavage: In a well-ventilated fume hood, add the freshly prepared cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).

  • Incubation: Gently agitate the mixture at room temperature for 3-4 hours.

  • Peptide Isolation: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitation: Add the combined filtrate dropwise to a 10-fold volume of cold diethyl ether. A white precipitate of the crude peptide should form.

  • Washing and Drying: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet twice more with cold diethyl ether. Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Visualizations

SPPS_Workflow_Pmp cluster_cycle SPPS Cycle cluster_final Final Steps Resin Resin-Peptide-NH2 Coupling Coupling: Fmoc-Pmp(OtBu)2-OH HATU/DIPEA Resin->Coupling Wash1 DMF Wash Coupling->Wash1 Deprotection Fmoc Deprotection: 20% Piperidine/DMF Wash1->Deprotection Wash2 DMF Wash Deprotection->Wash2 NextAA Couple Next Fmoc-AA-OH Wash2->NextAA NextAA->Coupling Repeat Cycle Cleavage Final Cleavage: TFA/TIS/H2O NextAA->Cleavage Final Cycle Precipitation Precipitation: Cold Ether Cleavage->Precipitation Purification Purification: RP-HPLC Precipitation->Purification FinalPeptide Final Peptide with Pmp Purification->FinalPeptide

Caption: General workflow for SPPS incorporating Fmoc-Pmp(OtBu)₂-OH.

Troubleshooting_Logic cluster_coupling Coupling Issues cluster_cleavage Cleavage & Deprotection Issues cluster_general General Issues Start Problem Encountered During SPPS with Fmoc-Pmp-OH Coupling_Problem Low Coupling Efficiency (Positive Kaiser Test) Start->Coupling_Problem Cleavage_Problem Incomplete Deprotection (+56/+112 Da Adducts) Start->Cleavage_Problem Aggregation Peptide Aggregation Start->Aggregation Coupling_Sol1 Use HATU/HCTU Coupling_Problem->Coupling_Sol1 Coupling_Sol2 Double Couple / Increase Time Coupling_Problem->Coupling_Sol2 Coupling_Sol3 Switch to NMP/Add DMSO Coupling_Problem->Coupling_Sol3 Cleavage_Sol1 Extend TFA Cleavage Time Cleavage_Problem->Cleavage_Sol1 Cleavage_Sol2 Use Optimized Scavenger Cocktail (e.g., Reagent K) Cleavage_Problem->Cleavage_Sol2 Aggregation_Sol1 Use NMP Solvent Aggregation->Aggregation_Sol1 Aggregation_Sol2 Incorporate Pseudoprolines Aggregation->Aggregation_Sol2

Caption: Troubleshooting decision tree for common issues with Fmoc-Pmp-OH.

References

Technical Support Center: Cleavage Cocktails for Phosphonomethylphenylalanine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the cleavage and deprotection of peptides containing the non-standard amino acid phosphonomethylphenylalanine (Pmp).

The selection of an appropriate cleavage cocktail is critical for obtaining a high yield and purity of the target peptide. The choice is primarily dictated by the nature of the protecting groups on the phosphonate moiety of the Pmp residue. This guide will cover the two most common commercially available derivatives: Fmoc-L-Pmp(tBu)₂-OH and Fmoc-L-Pmp(diethyl)-OH.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to consider when choosing a cleavage cocktail for my Pmp-containing peptide?

A1: The most critical factor is the type of protecting group on the phosphonate moiety of the phosphonomethylphenylalanine residue. Di-tert-butyl (tBu) protecting groups are acid-labile and can be cleaved with standard trifluoroacetic acid (TFA)-based cocktails. In contrast, diethyl protecting groups are stable to TFA and require a different cleavage strategy, typically involving trimethylsilyl bromide (TMSBr).

Q2: Can I use a standard TFA-based cleavage cocktail like Reagent K for any Pmp-containing peptide?

A2: A standard TFA-based cocktail such as Reagent K is generally effective for peptides containing Pmp protected with di-tert-butyl (tBu) groups.[1][2] However, it will not cleave diethyl protecting groups from the phosphonate. Using a TFA-based cocktail on a peptide with diethyl-protected Pmp will result in a peptide that is cleaved from the resin but still has the phosphonate group protected.

Q3: What are the signs of incomplete deprotection of the phosphonate group?

A3: Incomplete deprotection is typically identified by mass spectrometry (MS) analysis of the crude peptide. You will observe a mass corresponding to the peptide with the phosphonate protecting groups still attached. For example, for a diethyl-protected phosphonate, the mass will be higher than the desired product by the mass of the two ethyl groups minus two hydrogens.

Q4: Are there any specific side reactions to be aware of during the cleavage of Pmp-containing peptides?

A4: Besides the standard side reactions encountered during peptide cleavage (e.g., alkylation of tryptophan or tyrosine), the primary concern with Pmp-containing peptides is the incomplete removal of the phosphonate protecting groups.[3][4] For peptides containing other sensitive residues like Cys, Met, or Trp, it is crucial to include appropriate scavengers in the cleavage cocktail to prevent their modification.[5]

Troubleshooting Guide

Symptom Potential Cause Recommended Action
Low yield of the desired peptide after cleavage. Incomplete cleavage from the resin.- Extend the cleavage reaction time (e.g., from 2 hours to 4 hours).- Ensure the resin is well-swollen in the cleavage cocktail.
Incomplete deprotection of phosphonate protecting groups (especially diethyl).- For diethyl-protected Pmp, switch to a TMSBr-based cleavage protocol.
Precipitation issues.- Ensure the volume of cold diethyl ether is sufficient (at least 10 times the volume of the TFA solution).- Chill the ether to -20°C or below to maximize precipitation.[6]
Mass spectrometry shows the expected mass + mass of protecting groups. Incorrect cleavage cocktail used for the type of phosphonate protection.- Confirm the protecting group on your Fmoc-Pmp-OH building block.- Use a TFA-based cocktail for di-tert-butyl protection and a TMSBr-based cocktail for diethyl protection.
Insufficient cleavage/deprotection time.- Increase the reaction time and re-analyze the crude product.
Presence of unexpected side products in HPLC/MS. Alkylation or oxidation of sensitive amino acids (Trp, Met, Cys, Tyr).- Ensure your cleavage cocktail contains the appropriate scavengers (e.g., TIS, water, EDT, thioanisole).[1][2]
Re-attachment of the peptide to the resin.- Use a scavenger like triisopropylsilane (TIS) to quench reactive carbocations generated from the resin linker.[7]

Data Presentation: Cleavage Cocktail Comparison

The following table summarizes recommended cleavage cocktails based on the phosphonate protecting group of the Pmp residue.

Phosphonate Protecting GroupRecommended Cleavage CocktailComposition (v/v or w/w)Typical Reaction TimeNotes
Di-tert-butyl (tBu)₂ Standard TFA Cocktail95% TFA / 2.5% Water / 2.5% TIS2-4 hoursA general-purpose cocktail suitable for many sequences.[8]
Reagent K82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDT2-4 hoursRecommended for peptides containing multiple sensitive residues like Cys, Met, and Trp.[2]
Diethyl TMSBr-mediated CleavageTFA / Thioanisole / m-Cresol / EDT / TMSBr15-60 minutesDiethyl groups are stable to TFA alone. TMSBr is required for their removal.[9]

Experimental Protocols

Protocol 1: Cleavage of Peptides with Fmoc-Pmp(tBu)₂-OH from Resin

This protocol is suitable for peptides synthesized using Fmoc-Pmp(tBu)₂-OH and other standard acid-labile side-chain protecting groups.

Materials:

  • Peptide-resin (dried under vacuum)

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether (Et₂O)

  • Dichloromethane (DCM)

  • Reaction vessel with a sintered glass filter

  • Centrifuge and centrifuge tubes

Procedure:

  • Ensure the N-terminal Fmoc group has been removed from the peptide-resin.

  • Wash the resin with DCM (3 x 1 min) to remove residual DMF and to shrink the resin.

  • Dry the resin under vacuum for at least 1 hour.

  • In a well-ventilated fume hood, prepare the cleavage cocktail fresh just before use. For 100 mg of resin, prepare 2 mL of the cocktail.

  • Add the freshly prepared cleavage cocktail to the resin.

  • Gently agitate the mixture at room temperature for 2-4 hours.

  • Filter the cleavage solution into a clean centrifuge tube.

  • Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.

  • Precipitate the peptide by adding the TFA filtrate to cold diethyl ether (10-20 times the volume). A white precipitate should form.

  • Incubate at -20°C for at least 30 minutes to maximize precipitation.

  • Pellet the peptide by centrifugation.

  • Decant the ether and wash the peptide pellet with cold diethyl ether twice more.

  • Dry the crude peptide product under a stream of nitrogen or in a vacuum desiccator.

  • Analyze the purity and identity of the peptide using HPLC and mass spectrometry.

Protocol 2: Cleavage of Peptides with Fmoc-Pmp(diethyl)-OH from Resin

This protocol is for the cleavage and deprotection of peptides containing diethyl-protected Pmp residues. This method utilizes TMSBr for the deprotection of the phosphonate group.

Materials:

  • Peptide-resin (dried under vacuum)

  • Trifluoroacetic acid (TFA)

  • Thioanisole

  • m-Cresol

  • 1,2-Ethanedithiol (EDT)

  • Trimethylsilyl bromide (TMSBr)

  • Cold diethyl ether (Et₂O)

  • Reaction vessel

  • Nitrogen line

Procedure:

  • Ensure the N-terminal Fmoc group has been removed and the resin is washed and dried as described in Protocol 1.

  • In a well-ventilated fume hood, prepare the cleavage cocktail. For 200 mg of peptide resin, mix the following in a flask cooled to 0°C:

    • 7.5 mL TFA

    • 1.17 mL Thioanisole

    • 0.1 mL m-Cresol

    • 0.50 mL EDT

  • To this cooled mixture, add 1.32 mL of TMSBr.

  • Add the peptide resin to the cleavage cocktail and allow the mixture to stand for 15-60 minutes at 0°C under a nitrogen atmosphere.

  • Filter the resin and wash twice with fresh TFA.

  • Combine the filtrates and precipitate the peptide with cold diethyl ether as described in Protocol 1.

  • Isolate and dry the crude peptide.

  • Analyze the product by HPLC and mass spectrometry to confirm complete deprotection.

Visualizations

Cleavage_Workflow start Start: Dried Peptide-Resin check_pmp Pmp Protecting Group? start->check_pmp tfa_cleavage TFA-based Cleavage (e.g., 95% TFA/TIS/H2O) check_pmp->tfa_cleavage Di-tert-butyl tmsbr_cleavage TMSBr-mediated Cleavage (TFA/Scavengers/TMSBr) check_pmp->tmsbr_cleavage Diethyl precipitation Precipitate with Cold Diethyl Ether tfa_cleavage->precipitation tmsbr_cleavage->precipitation analysis Analyze Crude Peptide (HPLC, MS) precipitation->analysis end End: Purified Peptide analysis->end

Caption: Workflow for choosing the appropriate cleavage method for Pmp-containing peptides.

Troubleshooting_Tree start Low Yield or Impure Product check_mass Check Mass Spec: Incorrect Mass? start->check_mass incomplete_deprotection Incomplete Deprotection check_mass->incomplete_deprotection Yes correct_mass Correct Mass, Low Yield check_mass->correct_mass No action1 Verify Pmp protecting group. Use appropriate cleavage cocktail (TFA for tBu, TMSBr for Diethyl). incomplete_deprotection->action1 side_products Side Products Present action2 Review scavenger choice. Ensure TIS, water, EDT are used for sensitive residues. side_products->action2 correct_mass->side_products action3 Increase cleavage time. Optimize precipitation (more cold ether). correct_mass->action3

Caption: Troubleshooting decision tree for cleavage of Pmp-containing peptides.

References

Technical Support Center: Troubleshooting Aspartimide Formation in Peptides with Fmoc-L-4-Phosphonomethylphenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance on troubleshooting aspartimide formation during the solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-L-4-Phosphonomethylphenylalanine. The information is presented in a question-and-answer format to directly address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation and why is it a concern in Fmoc-SPPS?

Aspartimide formation is a common side reaction in Fmoc-based solid-phase peptide synthesis that occurs at aspartic acid (Asp) residues.[1][2][3] The backbone amide nitrogen following the Asp residue attacks the side-chain carbonyl group, forming a five-membered succinimide ring, known as an aspartimide.[1][2] This side reaction is particularly problematic because the aspartimide intermediate is susceptible to both racemization and hydrolysis.[1][2] Hydrolysis of the aspartimide ring can lead to the formation of not only the desired α-aspartyl peptide but also the isomeric β-aspartyl peptide, which is often difficult to separate from the target product.[1][2] Furthermore, piperidine, the base used for Fmoc deprotection, can attack the aspartimide, leading to the formation of piperidide adducts.[1][2]

Q2: Are peptides containing L-4-Phosphonomethylphenylalanine (Pmp) particularly susceptible to aspartimide formation?

While there is no specific literature detailing the direct impact of L-4-Phosphonomethylphenylalanine on the rate of aspartimide formation, the general principles of this side reaction still apply. The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Asn, Asp-Ser, and Asp-Arg being particularly problematic sequences.[3] The presence of the bulky and electronically different phosphonomethylphenylalanine residue adjacent to an Asp residue could influence the local peptide conformation and reactivity, but the primary driver remains the Asp residue itself and the conditions of the Fmoc deprotection steps. The acidic nature of the phosphonic acid group in Pmp is unlikely to directly catalyze aspartimide formation, which is primarily a base-mediated process. However, it is crucial to consider potential intramolecular interactions that might favor the cyclization reaction.

Q3: What are the primary factors that promote aspartimide formation?

Several factors can increase the likelihood and extent of aspartimide formation:

  • Sequence: The amino acid C-terminal to the Asp residue has the most significant impact. Small, unhindered amino acids like Glycine promote the reaction.[1][4]

  • Deprotection Conditions: Prolonged or repeated exposure to the basic conditions of Fmoc deprotection (typically 20% piperidine in DMF) is a major contributor.[1][2]

  • Temperature: Higher temperatures during synthesis and deprotection can accelerate the rate of aspartimide formation.

  • Side-Chain Protecting Group on Asp: The standard tert-butyl (tBu) protecting group may not provide sufficient steric hindrance to prevent the cyclization reaction.[1]

  • Coupling Reagents: While less common, certain coupling reagents and conditions can also promote aspartimide formation.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating aspartimide formation when synthesizing peptides containing this compound.

Problem: HPLC/MS analysis of the crude peptide shows a significant peak with the same mass as the target peptide but a different retention time, and/or peaks corresponding to piperidide adducts.

This is a classic indicator of aspartimide-related byproducts. The peak with the same mass is likely the β-aspartyl isomer.

Solution Workflow:

G start Start: Aspartimide Formation Detected step1 Step 1: Modify Fmoc Deprotection Conditions start->step1 step2 Step 2: Change Asp Side-Chain Protecting Group step1->step2 If problem persists step3 Step 3: Implement Backbone Protection step2->step3 If problem persists step4 Step 4: Optimize Cleavage Conditions step3->step4 If problem persists end End: Minimized Aspartimide Formation step4->end

Troubleshooting Workflow for Aspartimide Formation.

Step 1: Modify Fmoc Deprotection Conditions

The initial and often simplest approach is to alter the Fmoc deprotection conditions to be less harsh.

  • Use a Weaker Base: Replace the standard 20% piperidine in DMF with a milder base.[5] A 5% piperazine solution with 0.1 M HOBt is a common alternative.[6] Morpholine can also be used, but it may be less efficient for complete Fmoc removal in some sequences.[6]

  • Add an Acidic Additive: The addition of a weak acid to the piperidine solution can suppress aspartimide formation.[5][7] Commonly used additives include 0.1 M hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure).[5][6] A 5% formic acid solution in the deprotection cocktail has also been reported to be effective.[6]

  • Reduce Deprotection Time and Temperature: Minimize the exposure of the peptide to basic conditions by using shorter deprotection times (e.g., 2 x 5 minutes instead of 2 x 10 minutes) and performing the synthesis at room temperature.

Step 2: Change the Aspartic Acid Side-Chain Protecting Group

If modifying the deprotection conditions is insufficient, using a bulkier side-chain protecting group on the aspartic acid can sterically hinder the formation of the succinimide ring.[5]

  • Sterically Hindered Protecting Groups: Consider replacing Fmoc-Asp(OtBu)-OH with derivatives that offer more steric bulk.[5][8]

    • Fmoc-Asp(OMpe)-OH (3-methylpent-3-yl)

    • Fmoc-Asp(OBno)-OH (2-phenylisopropyl)[8]

Step 3: Implement Backbone Protection

For particularly challenging sequences, especially those containing the Asp-Gly motif, protecting the backbone amide nitrogen of the residue following the aspartic acid can completely prevent aspartimide formation.[4]

  • Dipeptide Building Blocks: The most common strategy is to use a pre-formed dipeptide where the glycine amide is protected, for example, with a 2,4-dimethoxybenzyl (Dmb) group: Fmoc-Asp(OtBu)-Dmb-Gly-OH . The Dmb group is cleaved during the final TFA cleavage.[2]

Step 4: Optimize Cleavage and Final Deprotection

While aspartimide formation is primarily an issue during the basic Fmoc deprotection steps, it can also be catalyzed by acid during the final cleavage from the resin.

  • Cleavage Cocktail: For peptides containing phosphonomethylphenylalanine, a standard cleavage cocktail is typically Reagent K (TFA/water/phenol/thioanisole/EDT, 82.5:5:5:5:2.5). Ensure that the cleavage time is not excessively long.

  • Temperature: Perform the cleavage at room temperature and avoid heating.

Quantitative Data on Aspartimide Formation

The following table summarizes the percentage of aspartimide-related byproducts formed in a model peptide (VKDGYI) under prolonged piperidine treatment, illustrating the effectiveness of different Asp side-chain protecting groups. While this data is not specific to peptides containing L-4-Phosphonomethylphenylalanine, it provides a valuable comparison of the available strategies.

Asp Protecting Group% Aspartimide-Related Products (20% Piperidine/DMF, 200 min)Reference
OtBu High (can exceed 50% in Asp-Gly sequences)[8]
OMpe Significantly Reduced[8]
OBno Almost Undetectable[8]

Experimental Protocols

Protocol 1: Modified Fmoc Deprotection with HOBt Additive

  • Deprotection Solution: Prepare a solution of 20% piperidine in DMF containing 0.1 M HOBt.

  • Deprotection Step:

    • Add the deprotection solution to the peptide-resin.

    • Agitate for 2 minutes.

    • Drain the solution.

    • Add fresh deprotection solution and agitate for 8 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min).

Protocol 2: Coupling of a Sterically Hindered Aspartic Acid Derivative (Fmoc-Asp(OBno)-OH)

  • Amino Acid Activation:

    • In a separate vessel, dissolve Fmoc-Asp(OBno)-OH (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Allow the mixture to pre-activate for 2-3 minutes.

  • Coupling:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (3 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min).

Visualizing the Mechanism and Prevention Strategies

G cluster_0 Aspartimide Formation Pathway cluster_1 Prevention Strategies peptide Peptide with Asp(OR) deprotonation Fmoc Deprotection (Base) peptide->deprotonation amide_anion Backbone Amide Anion deprotonation->amide_anion strategy1 Modified Deprotection (Weaker Base / Acid Additive) cyclization Intramolecular Attack amide_anion->cyclization strategy3 Backbone Protection (e.g., Dmb-Gly) aspartimide Aspartimide Intermediate cyclization->aspartimide strategy2 Bulky Side-Chain Protection (e.g., OMpe, OBno) products Mixture of α/β-peptides, racemized products, piperidides aspartimide->products

Mechanism of Aspartimide Formation and Key Prevention Points.

References

Technical Support Center: Synthesis of Peptides with C-terminal Fmoc-L-4-Phosphonomethylphenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with diketopiperazine (DKP) formation during solid-phase peptide synthesis (SPPS) of peptides containing a C-terminal Fmoc-L-4-Phosphonomethylphenylalanine.

Understanding the Challenge: Diketopiperazine Formation

Diketopiperazine (DKP) formation is a significant side reaction in SPPS, leading to the cleavage of the C-terminal dipeptide from the resin and truncation of the desired peptide sequence.[1][2] This intramolecular cyclization occurs after the deprotection of the second amino acid's Fmoc group, where the free N-terminal amine attacks the ester linkage of the C-terminal amino acid to the resin.

Several factors can influence the rate of DKP formation, including the peptide sequence, the type of resin used, the solvent, temperature, and the conditions used for Fmoc deprotection.[3][4] Sequences containing proline or glycine at either of the first two positions are particularly susceptible.[5] While specific data on this compound is limited, its bulky nature may influence the propensity for this side reaction.

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) formation and why is it a problem?

A1: Diketopiperazine formation is an intramolecular side reaction that results in the cyclization of the N-terminal dipeptide, cleaving it from the solid support.[1][2] This leads to a significant loss of the desired full-length peptide and complicates the purification process due to the presence of truncated sequences.

Q2: Are peptides with C-terminal this compound particularly susceptible to DKP formation?

A2: While specific studies on this compound are not abundant in the provided search results, bulky C-terminal residues can influence reaction kinetics. The key factors promoting DKP formation are the sequence and the reaction conditions. If the second amino acid coupled to the C-terminal this compound is one known to promote DKP formation (e.g., Proline, Glycine), then a higher risk of this side reaction should be anticipated.

Q3: How can I detect DKP formation?

A3: DKP formation can be detected by analyzing the cleavage cocktail from the Fmoc deprotection step of the second amino acid using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). The presence of a cyclic dipeptide corresponding to the first two amino acids is indicative of DKP formation. Additionally, analysis of the final crude peptide product will show a truncated sequence lacking the C-terminal dipeptide.

Q4: What is "traceless" DKP formation?

A4: "Traceless" DKP formation refers to the cleavage of the dipeptide from the resin, which can go unnoticed during synthesis monitoring that focuses on the resin-bound peptide.[6] The cleaved DKP is washed away, leaving behind a resin with newly exposed reactive sites, which can lead to the synthesis of deletion sequences.

Troubleshooting Guide

Symptom Potential Cause Troubleshooting & Prevention
Low yield of the final peptide with a major impurity peak corresponding to a truncated sequence missing the C-terminal dipeptide. High rate of diketopiperazine (DKP) formation.- Utilize a 2-chlorotrityl chloride (2-CTC) resin: The steric hindrance of the 2-CTC resin significantly suppresses DKP formation. - Modify Fmoc deprotection conditions: Use a milder base cocktail such as 2% DBU and 5% piperazine in NMP instead of 20% piperidine in DMF.[7] - Lower the temperature: Perform the deprotection and coupling steps at a reduced temperature (e.g., 0-5 °C) to decrease the rate of the intramolecular cyclization.[5][8] - Use a dipeptide building block: Synthesize the dipeptide corresponding to the first two amino acids in solution and then couple it to the resin. This bypasses the vulnerable stage for DKP formation on the solid support.
Appearance of deletion sequences in the final product. "Traceless" DKP formation has occurred, exposing reactive sites on the resin for subsequent couplings.- Implement the preventative measures listed above to minimize DKP formation in the first place. - After the coupling of the second amino acid, consider a capping step with acetic anhydride to block any unreacted sites on the resin that may have been exposed due to DKP formation.
Slow or incomplete coupling of the second amino acid. Steric hindrance from the bulky this compound and/or the resin.- Use a more potent coupling reagent: Reagents like HATU or HBTU are effective in overcoming steric hindrance. - Increase the coupling time and/or temperature: Microwave-assisted peptide synthesis can be beneficial for coupling sterically hindered amino acids.[9] However, be cautious as higher temperatures can also promote DKP formation.[4] A careful balance is necessary. - Perform a double coupling: Repeat the coupling step to ensure complete reaction.

Quantitative Data on DKP Formation

Table 1: Comparison of DKP Formation with Different Fmoc-Deprotection Reagents for Fmoc-Xaa-Pro-2-Cl-trityl resin

Deprotection ReagentDKP Formation (%)
20% Piperidine/DMF13.8
5% Piperidine/DMF12.2
20% Piperidine/Toluene11.7
5% Piperazine/DMF< 4
5% Piperazine/NMP< 4
2% DBU, 5% Piperazine/NMPSignificantly Reduced

Data adapted from a study on a DKP-prone sequence. The exact values for a C-terminal this compound may vary.

Experimental Protocols

Protocol 1: Standard SPPS with a High-Risk of DKP Formation

This protocol serves as a baseline and is not recommended for sequences prone to DKP formation.

  • Resin Preparation: Swell 2-chlorotrityl chloride (2-CTC) resin in dichloromethane (DCM).

  • First Amino Acid Loading: Couple this compound to the 2-CTC resin using diisopropylethylamine (DIPEA) in DCM.

  • Capping: Cap any remaining active sites on the resin using a solution of methanol/DIPEA in DCM.

  • Fmoc Deprotection (Standard): Treat the resin with 20% piperidine in dimethylformamide (DMF) (2 x 10 min).

  • Second Amino Acid Coupling: Couple the second Fmoc-protected amino acid using a standard coupling reagent like HBTU/DIPEA in DMF.

  • Fmoc Deprotection (Critical Step): Treat the resin with 20% piperidine in DMF (2 x 10 min). It is at this stage that DKP formation is most likely to occur.

  • Continue Peptide Synthesis: Proceed with the synthesis of the rest of the peptide chain.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).

Protocol 2: Optimized SPPS to Minimize DKP Formation

This protocol incorporates recommended modifications to suppress DKP formation.

  • Resin and First Amino Acid Loading: Follow steps 1-3 from Protocol 1.

  • Fmoc Deprotection (Optimized): Treat the resin with a solution of 2% DBU and 5% piperazine in N-Methyl-2-pyrrolidone (NMP) (2 x 5 min).[7]

  • Washing: Thoroughly wash the resin with NMP to remove all traces of the deprotection solution.

  • Second Amino Acid Coupling (Optimized): Pre-activate the second Fmoc-protected amino acid with HATU/DIPEA in DMF for 5 minutes at 0°C before adding to the resin.[9]

  • Coupling Reaction: Allow the coupling to proceed for 1-2 hours at room temperature. Consider microwave irradiation for a shorter duration if steric hindrance is an issue.[9]

  • Fmoc Deprotection (Optimized): Repeat the deprotection using 2% DBU and 5% piperazine in NMP.

  • Continue Peptide Synthesis: Proceed with the synthesis of the rest of the peptide chain.

  • Cleavage and Deprotection: Cleave the peptide from the resin as described in Protocol 1.

Visualizations

DKP_Formation_Pathway Resin_AA1 Resin-CO-AA1(Pmp)-NH-Fmoc Deprotection1 Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin_AA1->Deprotection1 Resin_AA1_NH2 Resin-CO-AA1(Pmp)-NH2 Deprotection1->Resin_AA1_NH2 Coupling_AA2 Couple Fmoc-AA2 Resin_AA1_NH2->Coupling_AA2 Resin_Dipeptide Resin-CO-AA1(Pmp)-NH-CO-AA2-NH-Fmoc Coupling_AA2->Resin_Dipeptide Deprotection2 Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin_Dipeptide->Deprotection2 Resin_Dipeptide_NH2 Resin-CO-AA1(Pmp)-NH-CO-AA2-NH2 Deprotection2->Resin_Dipeptide_NH2 Intramolecular_Attack Intramolecular Nucleophilic Attack Resin_Dipeptide_NH2->Intramolecular_Attack Major Pathway Truncated_Peptide Truncated Peptide (Chain continues from AA3) Resin_Dipeptide_NH2->Truncated_Peptide Desired Pathway (Coupling of AA3) DKP Diketopiperazine (Cyclic Dipeptide) Intramolecular_Attack->DKP Resin_OH Resin-OH Intramolecular_Attack->Resin_OH

Caption: General pathway of diketopiperazine formation during SPPS.

Troubleshooting_Workflow cluster_solutions Solutions to Mitigate DKP Formation Start Low Yield of Full-Length Peptide? Check_Impurity Major Impurity at Truncated Mass? Start->Check_Impurity DKP_Suspected DKP Formation is Likely Check_Impurity->DKP_Suspected Yes No_DKP Other Side Reaction or Incomplete Coupling Check_Impurity->No_DKP No Change_Resin Use 2-CTC Resin DKP_Suspected->Change_Resin Modify_Deprotection Use 2% DBU / 5% Piperazine in NMP DKP_Suspected->Modify_Deprotection Lower_Temp Reduce Temperature (0-5 °C) DKP_Suspected->Lower_Temp Use_Dipeptide Use Dipeptide Building Block DKP_Suspected->Use_Dipeptide

References

racemization of Fmoc-L-4-Phosphonomethylphenylalanine during activation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Fmoc-L-4-Phosphonomethylphenylalanine (Fmoc-Pmp-OH) in peptide synthesis, with a specific focus on preventing racemization during the activation step.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern when using this compound (Fmoc-Pmp-OH)?

A1: Racemization is the process where a chiral molecule, such as an L-amino acid, converts into an equal mixture of both its L- and D-enantiomers. In peptide synthesis, this is a critical issue as the biological activity of a peptide is highly dependent on its specific three-dimensional structure, which is dictated by the stereochemistry of its constituent amino acids.[1][2][3] The presence of D-amino acid impurities can lead to peptides with reduced or altered biological function, making them difficult to purify.[1]

While direct studies on the racemization of Fmoc-Pmp-OH are limited, its structural similarity to Phenylglycine (Phg), which is known to be susceptible to racemization, suggests a potential risk.[4][5][6] The presence of the phosphonomethyl group, an electron-withdrawing group, can increase the acidity of the α-proton, making it more susceptible to abstraction by a base, which is a key step in one of the racemization pathways.[1]

Q2: What are the primary mechanisms of racemization during the activation of Fmoc-amino acids?

A2: There are two main pathways through which racemization can occur during the activation of Fmoc-amino acids in peptide synthesis:

  • Oxazolone Formation: The activated amino acid can cyclize to form a planar oxazolone intermediate. The α-proton in this intermediate is highly acidic and can be easily removed and re-added, leading to a loss of the original stereochemistry.[2]

  • Direct Enolization: A base present in the reaction mixture can directly abstract the α-proton of the activated amino acid to form an enolate intermediate. Reprotonation of this planar intermediate can occur from either side, resulting in racemization.[4]

Q3: Which factors in the coupling step influence the extent of racemization of Fmoc-Pmp-OH?

A3: Several factors during the activation and coupling steps can significantly impact the degree of racemization:

  • Activating Reagent: The choice of coupling reagent is crucial. While highly efficient, some uronium/aminium-based reagents like HATU and HBTU can promote racemization, especially in the presence of a strong base.[4][7]

  • Base: The type and concentration of the base used are critical. Strong, sterically unhindered bases like diisopropylethylamine (DIPEA) are more likely to cause racemization than weaker, more hindered bases such as 2,4,6-collidine (TMP) or N-methylmorpholine (NMM).[4][8]

  • Pre-activation Time: Prolonged incubation of the Fmoc-amino acid with the activating reagent and base before addition to the resin can increase the risk of racemization.[9]

  • Temperature: Higher reaction temperatures can accelerate the rate of racemization.[7][8]

  • Solvent: The polarity of the solvent can also play a role, with more polar solvents sometimes increasing the rate of epimerization for certain amino acids.[2]

Troubleshooting Guide: Minimizing Racemization of Fmoc-Pmp-OH

This guide provides strategies to mitigate the risk of racemization when incorporating Fmoc-Pmp-OH into your peptide sequence. The recommendations are based on established principles for preventing racemization of other prone amino acids.

Issue Potential Cause Recommended Solution
High levels of D-Pmp diastereomer detected in the final peptide. Use of a strong, non-hindered base (e.g., DIPEA) during coupling.Replace DIPEA with a weaker, sterically hindered base like 2,4,6-collidine (TMP) or N-methylmorpholine (NMM).[4][8]
Prolonged pre-activation of Fmoc-Pmp-OH before coupling.Minimize or eliminate the pre-activation step. Add the activating reagent and base to the amino acid solution immediately before adding it to the resin.[9]
Use of a highly activating coupling reagent without an additive.Employ a carbodiimide-based activation method with a racemization-suppressing additive like ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). The combination of DIC/Oxyma is known to be mild and effective.[7]
Elevated coupling temperature.Perform the coupling reaction at room temperature or consider cooling to 0°C, especially if other methods to suppress racemization are not sufficient.[7][8]
Incomplete coupling of Fmoc-Pmp-OH. Steric hindrance of the Pmp side chain.Use a more potent coupling reagent combination such as COMU with a hindered base like TMP. Studies on Phenylglycine have shown this combination to be effective with minimal racemization.[4] Consider a double coupling.

Quantitative Data on Racemization of Structurally Similar Amino Acids

Table 1: Effect of Coupling Reagent and Base on the Racemization of Fmoc-Phg-OH

ActivatorBase% Correct Diastereomer
HATUDIPEA85%
HBTUDIPEA83%
PyBOPDIPEA82%
COMUDIPEA92%
HATUTMP93%
COMUTMP>99%
DEPBTDMP>99%
Data adapted from a study on the synthesis of model peptides containing Phenylglycine.[4]

Experimental Protocols

Protocol 1: Recommended Coupling Protocol for Fmoc-Pmp-OH to Minimize Racemization

  • Resin Preparation: Swell the resin-bound peptide in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5 times), followed by dichloromethane (DCM) (3 times), and then DMF (3 times).

  • Coupling Mixture Preparation:

    • In a separate vessel, dissolve this compound (3 equivalents) and Oxyma (3 equivalents) in a minimal amount of DMF.

    • Add 2,4,6-collidine (4 equivalents) to the amino acid/Oxyma solution.

  • Activation and Coupling:

    • Add Diisopropylcarbodiimide (DIC) (3 equivalents) to the mixture immediately before adding it to the resin.

    • Add the freshly prepared coupling mixture to the deprotected resin.

    • Agitate the reaction vessel at room temperature for 2 hours.

  • Monitoring and Washing:

    • Monitor the coupling reaction using a qualitative test such as the ninhydrin test.

    • Once the coupling is complete (negative ninhydrin test), wash the resin with DMF (3 times), DCM (3 times), and methanol (3 times).

  • Drying: Dry the resin under vacuum.

Protocol 2: Analysis of Pmp Racemization by Chiral HPLC

  • Peptide Cleavage: Cleave the peptide from the resin and remove all protecting groups using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O).

  • Peptide Purification: Purify the crude peptide using reverse-phase HPLC.

  • Acid Hydrolysis: Hydrolyze a sample of the purified peptide in 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.

  • Derivatization (Optional but Recommended): Derivatize the amino acid hydrolysate with a chiral derivatizing agent (e.g., Marfey's reagent) to facilitate separation of the enantiomers.

  • Chiral HPLC Analysis:

    • Column: Utilize a chiral stationary phase (CSP) suitable for the separation of amino acid enantiomers. Polysaccharide-based or macrocyclic glycopeptide-based columns are often effective.[10][11]

    • Mobile Phase: A typical mobile phase for derivatized amino acids would be a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA). The exact conditions will need to be optimized for the specific column and derivatives.

    • Detection: Use UV detection at an appropriate wavelength for the derivatized amino acids.

    • Quantification: Integrate the peak areas for the L-Pmp and D-Pmp derivatives to determine the extent of racemization.

Visualizations

RacemizationPathways cluster_oxazolone Oxazolone Formation Pathway cluster_enolization Direct Enolization Pathway Activated_Fmoc_AA Activated Fmoc-Amino Acid Oxazolone Oxazolone Intermediate (Planar) Activated_Fmoc_AA->Oxazolone - H₂O D_Amino_Acid D-Amino Acid Oxazolone->D_Amino_Acid + H₂O L_Amino_Acid L-Amino Acid Oxazolone->L_Amino_Acid + H₂O Activated_Fmoc_AA_2 Activated Fmoc-Amino Acid Enolate Enolate Intermediate (Planar) Activated_Fmoc_AA_2->Enolate + Base - H⁺ D_Amino_Acid_2 D-Amino Acid Enolate->D_Amino_Acid_2 + H⁺ L_Amino_Acid_2 L-Amino Acid Enolate->L_Amino_Acid_2 + H⁺ TroubleshootingWorkflow Start Racemization of Fmoc-Pmp-OH Detected CheckBase Is a strong base (e.g., DIPEA) being used? Start->CheckBase ChangeBase Switch to a weaker, hindered base (e.g., Collidine, NMM) CheckBase->ChangeBase Yes CheckPreactivation Is there a prolonged pre-activation step? CheckBase->CheckPreactivation No ChangeBase->CheckPreactivation MinimizePreactivation Minimize or eliminate pre-activation CheckPreactivation->MinimizePreactivation Yes CheckReagent Are you using an activating reagent without an additive? CheckPreactivation->CheckReagent No MinimizePreactivation->CheckReagent AddAdditive Use DIC with an additive like Oxyma CheckReagent->AddAdditive Yes CheckTemp Is the coupling temperature elevated? CheckReagent->CheckTemp No AddAdditive->CheckTemp LowerTemp Perform coupling at room temperature or 0°C CheckTemp->LowerTemp Yes End Re-analyze for racemization CheckTemp->End No LowerTemp->End

References

Technical Support Center: Stability of the Phosphonomethyl Group During Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when working with phosphonomethyl-containing peptides, particularly concerning the stability of the phosphonomethyl group during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns regarding the stability of the phosphonomethyl group during Fmoc-based solid-phase peptide synthesis (SPPS)?

A1: The primary stability concerns for a phosphonomethyl group, -CH₂-P(O)(OR)₂, during standard Fmoc-SPPS revolve around the lability of the phosphonate ester protecting groups (R) and the integrity of the Carbon-Phosphorus (C-P) bond under the cyclical basic and final acidic conditions of the synthesis. While the C-P bond is generally robust, the ester groups are susceptible to cleavage.

  • During Fmoc Deprotection: The phosphonate esters (especially methyl or ethyl esters) may be partially labile to the repeated treatments with piperidine used for Fmoc group removal. This can lead to the formation of a negatively charged phosphonate monoester or the free phosphonic acid on the resin, which can complicate subsequent coupling steps and purification.

  • During Final Cleavage: The final cleavage from the resin, typically with a strong acid cocktail like Trifluoroacetic Acid (TFA), is intended to remove side-chain protecting groups and cleave the peptide from the support. The conditions must be optimized to also cleave the phosphonate esters to yield the final phosphonic acid. Incomplete deprotection is a common issue.

Q2: I am observing incomplete removal of the phosphonate ester groups after TFA cleavage. What can I do?

A2: Incomplete deprotection of phosphonate esters is a frequent challenge. Standard TFA cleavage cocktails may not be sufficient for complete hydrolysis, especially for alkyl esters.

Troubleshooting Strategy:

  • Extend Cleavage Time: Peptides with multiple phosphonate groups or sterically hindered residues may require longer exposure to the cleavage cocktail. Monitor the deprotection over time by analyzing small aliquots.

  • Use a Stronger Acid or Additives: While TFA is standard, for resistant esters, a post-cleavage deprotection step using Bromotrimethylsilane (BTMS), known as the McKenna reaction, is highly effective for converting phosphonate esters to the free phosphonic acid under mild conditions.[1][2]

  • Optimize Scavengers: Ensure your cleavage cocktail contains appropriate scavengers like water (2.5-5%) to facilitate hydrolysis and triisopropylsilane (TIS) to quench carbocations, which could otherwise lead to side reactions.[3][4]

Q3: Can the phosphonomethyl group undergo side reactions like β-elimination, similar to phosphoserine?

A3: The potential for β-elimination is significantly lower for phosphonomethyl amino acids compared to phosphoserine. β-elimination in phosphoserine is initiated by the deprotonation of the α-carbon, facilitated by the electron-withdrawing phosphate group. In a phosphonomethyl-containing amino acid, the phosphonate group is further from the peptide backbone, making the α-proton less acidic and β-elimination less likely under standard piperidine treatment. However, for structures where the phosphonomethyl group is attached to a β-carbon (e.g., a phosphonomethyl-aspartic acid analog), the risk of elimination under basic conditions should be considered.

Q4: Which protecting groups are recommended for the phosphonate moiety in Fmoc-SPPS?

A4: The choice of phosphonate protecting group is critical for a successful synthesis. The ideal group should be stable to repeated piperidine treatment but removable during the final cleavage.

Protecting GroupStability to Piperidine (Fmoc Deprotection)Cleavage ConditionsNotes
Methyl/Ethyl Generally stable, but some partial hydrolysis may occur over many cycles.TFA (can be slow/incomplete); More effectively cleaved with BTMS post-synthesis.[1]Most commonly used due to availability of starting materials.
tert-Butyl StableTFAOffers good orthogonality with the Fmoc group. Cleavage is generally cleaner with TFA compared to methyl/ethyl esters.
Benzyl StableH₂/Pd (Hydrogenolysis); Stronger acid conditions than standard TFA.Useful if other acid-labile groups need to be preserved. Not compatible with peptides containing sulfur.

Q5: What are the best analytical techniques to monitor the stability and integrity of the phosphonomethyl group?

A5: A combination of mass spectrometry and NMR spectroscopy is ideal.

  • Mass Spectrometry (ESI-MS, MALDI-MS): Essential for verifying the correct mass of the final peptide. It can easily detect incomplete deprotection of phosphonate esters (e.g., +14 Da for methyl, +28 Da for ethyl per ester). MS/MS fragmentation can help confirm the sequence and locate the modification.[5][6][7]

  • ³¹P NMR Spectroscopy: This is a powerful, non-destructive technique to directly observe the phosphorus atom. Different phosphonate esters (diester, monoester) and the final phosphonic acid will have distinct chemical shifts, allowing for quantitative assessment of deprotection efficiency and stability throughout the synthesis.[1][8][9]

  • HPLC: Used to purify the final peptide and can often separate peptides with different phosphorylation states (e.g., diester vs. diacid), although co-elution is possible.[10]

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Final Peptide 1. Incomplete coupling onto the deprotected amine of the phosphonomethyl-containing residue. 2. Partial cleavage of the phosphonate ester during synthesis, leading to a charged side-chain that hinders subsequent reactions. 3. Aggregation of the peptide on the resin.1. Use a more potent coupling reagent like HATU or HCTU. Double couple the subsequent amino acid. 2. Switch to a more stable phosphonate protecting group like tert-butyl if partial cleavage is suspected. 3. Use aggregation-disrupting solvents like NMP or a DMF/DMSO mixture.
Multiple Peaks in HPLC, Mass Spec Shows Masses Corresponding to Incomplete Deprotection Incomplete hydrolysis of phosphonate esters during TFA cleavage.1. Increase TFA cleavage time to 4-6 hours. 2. Treat the crude peptide post-cleavage with Bromotrimethylsilane (BTMS) followed by methanol or water to ensure complete deprotection.[1]
Unexpected Side Products (+56 Da, +72 Da, etc.) Alkylation of nucleophilic residues (e.g., Trp, Met) by carbocations generated from protecting groups during TFA cleavage. The phosphonic acid itself is not typically the source of these adducts.Use an optimized cleavage cocktail with a scavenger package like Reagent K (TFA/water/phenol/thioanisole/EDT) or a modern equivalent with TIS.[3][4]
No Product Detected After Synthesis The phosphonomethyl amino acid building block may not have coupled to the resin-bound peptide.1. Confirm the quality and reactivity of the phosphonomethyl amino acid derivative before synthesis. 2. Use a more robust coupling protocol for this specific amino acid (e.g., extended coupling time, higher temperature, stronger activating agent).

Experimental Protocols & Methodologies

Protocol 1: General Fmoc-SPPS of a Phosphonomethyl-Containing Peptide

This protocol assumes the use of an Fmoc-protected amino acid with a phosphonomethyl side chain protected as a diethyl ester.

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide for peptide amides). Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

  • Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (2-3 times).

  • Coupling:

    • Pre-activate the Fmoc-protected amino acid (3 eq) with a coupling agent like HCTU (2.9 eq) and a base like DIPEA (6 eq) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Monitor coupling completion with a Kaiser test.

  • Washing: Wash the resin with DMF (3-5 times).

  • Cycle Repetition: Repeat steps 2-5 for each amino acid in the sequence. For the phosphonomethyl amino acid, use the same coupling protocol but consider extending the coupling time to 3-4 hours.

  • Final Cleavage and Deprotection:

    • After the final Fmoc deprotection, wash the resin with DMF, then DCM, and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 3-4 hours at room temperature.[4]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

Protocol 2: Post-Cleavage Phosphonate Ester Deprotection (McKenna Reaction)

If Protocol 1 results in incomplete deprotection of the phosphonate esters:

  • Dissolve Crude Peptide: Dissolve the crude, partially protected peptide in a dry solvent like DCM or acetonitrile.

  • Add BTMS: Add Bromotrimethylsilane (BTMS) (10-20 eq per phosphonate group) to the solution.

  • Reaction: Stir the reaction at room temperature for 4-24 hours. Monitor by MS or ³¹P NMR on an aliquot.[1]

  • Quench: Carefully quench the reaction by adding methanol or a methanol/water mixture.

  • Isolation: Evaporate the solvent. The final product is the peptide with the free phosphonic acid. Purify by HPLC.

Visualizations

Experimental Workflow for Phosphonomethyl Peptide Synthesis

G cluster_SPPS Fmoc-SPPS Cycle cluster_cleavage Cleavage & Deprotection cluster_analysis Analysis & Purification deprotection Fmoc Deprotection (20% Piperidine/DMF) wash1 Wash (DMF) deprotection->wash1 Repeat for each AA coupling Coupling (Fmoc-AA-P(O)(OEt)2, HCTU/DIPEA) wash1->coupling Repeat for each AA wash2 Wash (DMF) coupling->wash2 Repeat for each AA wash2->deprotection Repeat for each AA final_deprotection Final Fmoc Deprotection wash2->final_deprotection final_wash Wash & Dry Resin cleavage Cleavage Cocktail (TFA/TIS/H2O) precipitation Precipitate in Ether hplc RP-HPLC Purification precipitation->hplc ms Mass Spectrometry (ESI/MALDI) hplc->ms nmr 31P NMR Analysis hplc->nmr end_product Purified Phosphonomethyl Peptide hplc->end_product start Start with Resin start->deprotection

Caption: Workflow for Fmoc-SPPS of phosphonomethyl peptides.

Troubleshooting Logic for Incomplete Phosphonate Deprotection

G start Problem: Incomplete Phosphonate Deprotection (Observed in MS) option1 Option 1: Extend TFA Cleavage Time start->option1 option2 Option 2: Post-Cleavage BTMS Treatment (McKenna Reaction) start->option2 check1 Re-analyze by MS/31P NMR option1->check1 check2 Re-analyze by MS/31P NMR option2->check2 success Success: Complete Deprotection check1->success Complete fail Still Incomplete: Consult Specialist check1->fail Incomplete check2->success Complete check2->fail Incomplete

Caption: Decision tree for troubleshooting incomplete deprotection.

References

Technical Support Center: Purification of Peptides Containing Fmoc-L-4-Phosphonomethylphenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the challenges associated with the purification of synthetic peptides incorporating Fmoc-L-4-Phosphonomethylphenylalanine. The content is structured to address common issues through troubleshooting guides and frequently asked questions, providing practical solutions for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why does its incorporation pose purification challenges?

A1: this compound is an unnatural amino acid derivative used in solid-phase peptide synthesis (SPPS). The presence of the phosphonomethylphenylalanine residue introduces unique purification challenges due to its dual characteristics: the hydrophobicity of the phenyl ring and the hydrophilicity and negative charge of the phosphonic acid group. This amphipathic nature can lead to poor solubility, aggregation, and complex interactions with chromatography media.

Q2: What is the primary method for purifying peptides containing this compound?

A2: The standard and most effective method for purifying these peptides is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2][3] This technique separates the target peptide from impurities based on differences in their hydrophobicity.[1][2][3] However, the unique properties of phosphonomethylphenylalanine-containing peptides often require optimization of standard RP-HPLC protocols.

Q3: What are the common impurities found in crude peptide samples after synthesis and cleavage?

A3: Crude peptide samples can contain a variety of impurities, including:

  • Deletion sequences: Peptides missing one or more amino acids.

  • Truncated sequences: Peptides that were not fully synthesized.

  • Incompletely deprotected peptides: Peptides still carrying protecting groups on their side chains.

  • Side-products from TFA cleavage: Modifications of sensitive amino acids (e.g., Trp, Met, Cys) if improper scavengers are used.[1]

  • Oxidized peptides: Particularly if the sequence contains Met or Cys.[1]

  • Aspartimide formation byproducts: If an Asp residue is present in the sequence.[1]

Q4: How does the phosphonic acid group affect the peptide's behavior during purification?

A4: The negatively charged phosphonic acid group can lead to secondary ionic interactions with the silica matrix of the RP-HPLC column.[1] This can result in broad or tailing peaks. It is crucial to use an appropriate ion-pairing agent, typically 0.1% trifluoroacetic acid (TFA), in the mobile phase to minimize these interactions.[1] The phosphonic acid group can also contribute to the peptide's solubility in aqueous buffers.

Troubleshooting Guide

This section provides solutions to common problems encountered during the purification of peptides containing this compound.

Problem 1: Poor Solubility of the Crude Peptide
Possible Cause Troubleshooting Suggestion
High Hydrophobicity The presence of the phenyl ring in phosphonomethylphenylalanine and other hydrophobic residues can lead to poor solubility in aqueous solutions.[4][5]
Initial Dissolution: Try dissolving the peptide in a small amount of an organic solvent like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile (ACN) before diluting with the aqueous mobile phase.[5]
Use of Denaturants: For highly aggregated peptides, dissolving the crude product in a denaturant such as guanidinium chloride before dilution can be effective.[1]
Intermolecular Hydrogen Bonding Peptides with a high proportion of residues capable of forming hydrogen bonds can form gels.[5]
Adjust pH: Modifying the pH of the solution can disrupt hydrogen bonding and improve solubility.[5]
Sonication/Warming: Gentle warming (<40°C) or sonication can help to dissolve the peptide.[5]
Problem 2: Low Yield of Purified Peptide
Possible Cause Troubleshooting Suggestion
Peptide Precipitation During Cleavage Hydrophobic peptides may precipitate during the cleavage from the resin.[1]
Optimize Cleavage: Ensure efficient stirring and consider using a larger volume of cleavage cocktail.
Loss During Lyophilization Improper lyophilization can lead to product loss.[1]
Proper Freezing: Ensure the collected fractions are completely frozen before starting the lyophilization process.[1]
Irreversible Binding to HPLC Column The hydrophobic nature of the peptide can cause it to bind irreversibly to the C18 column.
Column Choice: Use a less hydrophobic column (e.g., C8, C4, or Phenyl).[6]
Stronger Organic Solvent: Incorporate a stronger organic solvent like n-propanol or isopropanol in the mobile phase.[6]
Problem 3: Broad or Tailing Peaks in the RP-HPLC Chromatogram
Possible Cause Troubleshooting Suggestion
Column Overload Injecting too much crude peptide can saturate the stationary phase.[1]
Reduce Injection Volume: Decrease the amount of peptide injected onto the column.[1]
Secondary Interactions with the Column The negatively charged phosphonic acid group can interact with the silica matrix.
Ion-Pairing Agent: Ensure the mobile phase contains 0.1% TFA to suppress ionic interactions.[1]
Inappropriate Mobile Phase pH The ionization state of the peptide can affect peak shape.
Optimize pH: A low pH (around 2-3) is generally optimal to ensure the carboxyl and phosphonic acid groups are protonated.[1]
Column Degradation The column may be contaminated or degraded over time.[1]
Column Maintenance: Wash the column with a strong organic solvent or replace it if the problem persists.[1]
Problem 4: Peptide Aggregation
Possible Cause Troubleshooting Suggestion
Hydrophobic Interactions Hydrophobic sequences are prone to self-association and aggregation.[7]
Disrupting Agents: Add chaotropic salts (e.g., CuLi, NaClO4) or nonionic detergents to the solvent.[7]
Solvent Modification: Switch to N-methylpyrrole (NMP) or add dimethylsulfoxide (DMSO) to the solvent.[7]
Secondary Structure Formation The peptide chain may form secondary structures like β-sheets, leading to aggregation.
Microwave Irradiation: Utilize microwave irradiation during synthesis to disrupt secondary structures.[7]
Temperature: Couple at a higher temperature to reduce aggregation.[7]

Quantitative Data Summary

The purity and yield of peptides are highly dependent on the specific amino acid sequence, length, and the efficiency of synthesis and purification. The following table provides representative data.

Parameter Typical Range Notes
Crude Peptide Purity (by RP-HPLC) 50-80%Highly sequence-dependent. Peptides containing phosphonomethylphenylalanine may have lower crude purity due to synthesis challenges.[1]
Final Purity after RP-HPLC >95% to >99%The target purity depends on the intended application of the peptide.[1]
Overall Yield after Purification 10-40%Calculated based on the initial loading of the resin.[1]

Experimental Protocols

Protocol 1: Standard Peptide Cleavage from Resin
  • Resin Preparation: Wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Cleavage Reaction: Add the cleavage cocktail to the resin (10 mL per gram of resin) and gently shake at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.[1]

  • Peptide Collection: Centrifuge the ether suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times.[1]

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[1]

Protocol 2: RP-HPLC Purification of Phosphonomethylphenylalanine-Containing Peptides
  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA). If solubility is an issue, refer to the troubleshooting guide.

  • Column: C18 reverse-phase column (e.g., 5 µm particle size, 100 Å pore size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point. The gradient may need to be optimized based on the peptide's hydrophobicity.

  • Detection: Monitor the elution at 220 nm.

  • Fraction Collection: Collect fractions corresponding to the main peak.

  • Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide powder.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_purification Purification cluster_analysis Analysis & Final Product SPPS Solid-Phase Peptide Synthesis (incorporating this compound) Cleavage TFA Cleavage Cocktail SPPS->Cleavage Peptide-Resin Precipitation Cold Ether Precipitation Cleavage->Precipitation Cleaved Peptide Solution Dissolution Crude Peptide Dissolution Precipitation->Dissolution Crude Peptide Pellet RPHPLC Preparative RP-HPLC Dissolution->RPHPLC Peptide Solution FractionCollection Fraction Collection RPHPLC->FractionCollection Eluted Fractions PurityAnalysis Purity Analysis (Analytical HPLC, MS) FractionCollection->PurityAnalysis Collected Fractions Lyophilization Lyophilization PurityAnalysis->Lyophilization Pure Fractions FinalPeptide Pure Peptide Powder Lyophilization->FinalPeptide

Caption: Experimental workflow for synthesis and purification.

troubleshooting_logic cluster_problems Common Problems cluster_solutions_solubility Solubility Solutions cluster_solutions_yield Yield Solutions cluster_solutions_peakshape Peak Shape Solutions cluster_solutions_aggregation Aggregation Solutions Start Purification Issue Identified PoorSolubility Poor Solubility Start->PoorSolubility LowYield Low Yield Start->LowYield BadPeakShape Broad/Tailing Peaks Start->BadPeakShape Aggregation Aggregation Start->Aggregation OrganicSolvent Use Organic Solvent (DMSO, DMF) PoorSolubility->OrganicSolvent AdjustpH Adjust pH PoorSolubility->AdjustpH OptimizeCleavage Optimize Cleavage LowYield->OptimizeCleavage ChangeColumn Change HPLC Column LowYield->ChangeColumn ReduceLoad Reduce Sample Load BadPeakShape->ReduceLoad CheckTFA Ensure 0.1% TFA BadPeakShape->CheckTFA Chaotropes Add Chaotropic Salts Aggregation->Chaotropes HighTemp Increase Temperature Aggregation->HighTemp

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Synthesis of Peptides Containing Fmoc-L-4-Phosphonomethylphenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides in-depth guidance for researchers, scientists, and drug development professionals to enhance the yield and purity of synthetic peptides incorporating Fmoc-L-4-Phosphonomethylphenylalanine. Below are troubleshooting guides, frequently asked questions, and detailed protocols to address common challenges encountered during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" amino acid in SPPS?

This compound presents challenges due to the bulky nature of the Fmoc protecting group combined with the phosphonomethylphenylalanine side chain. This steric hindrance can impede coupling efficiency. Additionally, the phosphonate group can participate in side reactions if not properly managed, particularly during deprotection and cleavage steps.

Q2: What are the key considerations for the phosphonate group during synthesis?

The phosphonate moiety is relatively stable during SPPS. However, protecting the phosphonic acid group, often as a dialkyl ester (e.g., diethyl or di-tert-butyl ester), is a common strategy to prevent potential side reactions and improve solubility in organic solvents used for synthesis. The choice of protecting group is critical as it must be removable under conditions that do not degrade the final peptide.

Q3: What general strategies can improve the overall yield of my phosphonopeptide?

To improve yields, focus on optimizing three main areas:

  • Coupling Efficiency: Employ more potent coupling reagents and optimized reaction conditions to ensure complete incorporation of the modified amino acid.[1]

  • Fmoc Deprotection: Ensure complete removal of the Fmoc group at each step to prevent truncated sequences.[2]

  • Cleavage and Purification: Utilize a cleavage cocktail with appropriate scavengers to minimize side reactions and optimize purification methods to effectively isolate the target peptide.[3]

Troubleshooting Guide

Issue 1: Low Coupling Efficiency of this compound

Symptom: A positive Kaiser test (blue beads) after the coupling step, indicating unreacted free amines, and mass spectrometry (MS) data showing a significant amount of a deletion sequence (target peptide mass minus the mass of phosphonomethylphenylalanine).[2]

Possible Causes and Solutions:

  • Steric Hindrance: The bulky nature of the residue can slow down the coupling reaction.

    • Solution:

      • Double Couple: After the initial coupling reaction, drain the vessel and add a fresh solution of the activated amino acid and coupling reagents.[4]

      • Increase Coupling Time: Extend the reaction time from the standard 1-2 hours to 4 hours or even overnight.[5]

      • Elevated Temperature: Perform the coupling at a moderately elevated temperature (e.g., 40-50°C) to increase the reaction rate. Use this with caution as it may increase the risk of racemization.[4]

  • Suboptimal Activation: The coupling reagents may not be sufficiently reactive to overcome the steric hindrance.

    • Solution:

      • Use Potent Coupling Reagents: Switch from standard carbodiimide-based reagents (like DIC/HOBt) to more potent aminium/uronium or phosphonium-based reagents such as HATU, HCTU, or PyAOP.[1][6] These are known to be more effective for hindered amino acids.

  • Poor Resin Swelling or Peptide Aggregation: The growing peptide chain may fold or aggregate on the solid support, making the N-terminal amine inaccessible.

    • Solution:

      • Change Solvent: Switch from DMF to N-Methyl-2-pyrrolidone (NMP), which is often better at solvating peptide chains and disrupting secondary structures.[7]

      • Incorporate Chaotropic Salts: Adding chaotropic salts like LiCl to the coupling mixture can help disrupt aggregation.

Issue 2: Incomplete Fmoc Deprotection

Symptom: MS analysis reveals truncated sequences, where peptide elongation stopped after the phosphonomethylphenylalanine residue.

Possible Causes and Solutions:

  • Aggregation: The peptide chain may aggregate, preventing the deprotection reagent (piperidine) from accessing the Fmoc group.

    • Solution:

      • Extend Deprotection Time: Increase the duration of the second piperidine treatment to 10-15 minutes.[8]

      • Use a Stronger Base: For particularly difficult sequences, a small amount of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be added to the piperidine solution (e.g., 2% DBU in 20% piperidine/DMF).[9] Use with caution as DBU can promote side reactions.

Issue 3: Side Reactions and Low Yield During Final Cleavage

Symptom: The final crude product shows multiple unexpected peaks in the HPLC and MS analysis, and the yield of the target peptide is low after purification.

Possible Causes and Solutions:

  • Cation Scavenging: The phosphonate group and other sensitive residues can be modified by carbocations generated from protecting groups during acidic cleavage.

    • Solution:

      • Use an Optimized Cleavage Cocktail: Employ a cleavage cocktail containing a variety of scavengers. A standard robust cocktail is Reagent K: TFA/Water/Phenol/Thioanisole/1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5). Triisopropylsilane (TIS) is also a common and effective scavenger.[10]

  • Peptide Precipitation during Workup: The crude peptide may not fully precipitate from the cleavage mixture upon addition of cold ether.

    • Solution:

      • Remove TFA Before Precipitation: After cleavage, reduce the volume of TFA using a stream of nitrogen or rotary evaporation before adding cold diethyl ether. This often improves the precipitation of the crude peptide.

      • Thorough Washing: Wash the precipitated peptide pellet multiple times with cold ether to remove scavengers and residual acid, which can improve purity and subsequent handling.[11]

Quantitative Data Summary

The following table provides a qualitative comparison of different coupling strategies for sterically hindered amino acids like this compound. Actual yields are sequence-dependent.

Coupling ReagentAdditiveBaseRelative SpeedRacemization RiskRecommended Use
DICHOBt-StandardLowRoutine couplings, may be insufficient for this residue.
HBTUHOBtDIPEAFastModerateGood first choice for difficult couplings.
HCTU-DIPEAVery FastModerateHighly efficient, often used in automated synthesizers.
HATUHOAtDIPEA/CollidineVery FastLowExcellent for sterically hindered residues and minimizing racemization.[1]
PyAOPHOAtDIPEAVery FastLowA potent phosphonium-based reagent, also excellent for difficult couplings.

Experimental Protocols

Protocol 1: Optimized Coupling of this compound

This protocol assumes a 0.1 mmol synthesis scale.

  • Resin Preparation: After the deprotection of the N-terminal amine of the preceding amino acid, wash the resin thoroughly with DMF (5 x 1 min).[10]

  • Amino Acid Activation: In a separate vial, dissolve this compound (3 equivalents, 0.3 mmol), HATU (2.9 equivalents, 0.29 mmol), and HOAt (3 equivalents, 0.3 mmol) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents, 0.6 mmol) to the solution and allow it to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 2-4 hours at room temperature.[4]

  • Monitoring: Perform a Kaiser test on a small sample of resin beads.[2]

  • Recouple (if necessary): If the Kaiser test is positive (blue beads), drain the reaction vessel and repeat steps 2 and 3 (a "double couple").[4]

  • Washing: Once the Kaiser test is negative (yellow/colorless beads), drain the coupling solution and wash the resin with DMF (3 times) and Dichloromethane (DCM) (3 times). The resin is now ready for the next deprotection cycle.

Protocol 2: Final Cleavage and Deprotection
  • Resin Preparation: After the final deprotection step, wash the peptide-resin thoroughly with DCM (3 x 1 min) and dry it under a vacuum for at least 1 hour.[12]

  • Cleavage: Prepare a fresh cleavage cocktail (e.g., Reagent K: TFA/Water/Thioanisole/EDT; 90:5:3:2). Add the cocktail to the dried resin (approximately 10 mL per gram of resin).

  • Reaction: Allow the cleavage reaction to proceed for 2-3 hours at room temperature with occasional agitation.[10]

  • Peptide Collection: Filter the resin and collect the TFA filtrate into a fresh centrifuge tube.

  • Precipitation: Add the TFA solution dropwise to a 10-fold volume of ice-cold diethyl ether. A white precipitate of the crude peptide should form.[11]

  • Isolation: Place the tube in a -20°C freezer for 30 minutes to maximize precipitation. Pellet the peptide by centrifugation, carefully decant the ether, and wash the pellet twice more with cold ether.

  • Drying: Dry the peptide pellet under a vacuum to obtain the crude product, which can then be purified by reverse-phase HPLC.[3]

Visualizations

G start Kaiser Test Positive (Incomplete Coupling) double_couple Perform Double Coupling start->double_couple 1st Action reagent Switch to More Potent Coupling Reagent? (e.g., HATU, HCTU) increase_time Increase Coupling Time (4h+) reagent->increase_time Yes reagent->increase_time No double_couple->reagent Still Positive end Kaiser Test Negative (Proceed to Deprotection) double_couple->end Negative increase_temp Increase Temperature (40-50°C) increase_time->increase_temp Still Positive increase_time->end Negative check_solvents Consider NMP as Solvent increase_temp->check_solvents Still Positive increase_temp->end Negative check_solvents->end Coupling Complete

Caption: Troubleshooting workflow for incomplete coupling of this compound.

SPPS_Workflow cluster_cycle Iterative Synthesis Cycle deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) wash1 2. DMF Wash deprotection->wash1 coupling 3. Coupling (Fmoc-AA-OH, HATU, DIPEA) wash1->coupling kaiser Kaiser Test coupling->kaiser wash2 4. DMF/DCM Wash wash2->deprotection Next Amino Acid cleavage Final Cleavage & Deprotection (TFA Cocktail) wash2->cleavage Final Amino Acid kaiser->coupling Positive (Recouple) kaiser->wash2 Negative start Start with Resin start->deprotection purification Purification (RP-HPLC) cleavage->purification final_product Final Peptide purification->final_product

Caption: General workflow for SPPS of peptides containing this compound.

References

Validation & Comparative

A Comparative Guide: Fmoc-L-4-Phosphonomethylphenylalanine vs. Fmoc-phosphonodifluoromethyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based drug discovery and chemical biology, the use of non-hydrolyzable phosphotyrosine (pTyr) mimetics is a cornerstone for the development of enzyme inhibitors and probes for studying signal transduction pathways. Among the most prominent of these analogs are Fmoc-L-4-Phosphonomethylphenylalanine (Fmoc-Pmp-OH) and Fmoc-phosphonodifluoromethyl-L-phenylalanine (Fmoc-F2Pmp-OH). Both serve as valuable tools for incorporation into peptides targeting protein tyrosine phosphatases (PTPs) and SH2 domains. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal building block for their specific applications.

Executive Summary

Fmoc-phosphonodifluoromethyl-L-phenylalanine (Fmoc-F2Pmp-OH) consistently demonstrates superior performance as a phosphotyrosine mimetic compared to this compound (Fmoc-Pmp-OH), primarily due to its significantly enhanced inhibitory potency against protein tyrosine phosphatases. The difluoromethyl group in F2Pmp lowers the pKa2 of the phosphonate and allows for hydrogen bonding interactions that more closely mimic the phosphate ester oxygen of phosphotyrosine. This results in a substantial increase in binding affinity and inhibitory activity, often by orders of magnitude. While both amino acid derivatives are readily incorporated into peptides using standard solid-phase peptide synthesis (SPPS) protocols, the choice between them will ultimately depend on the desired level of potency and the specific biological system under investigation.

Physicochemical Properties

A summary of the key physicochemical properties of both compounds is presented in Table 1. These properties are essential for understanding their handling, solubility, and incorporation into peptide synthesis protocols.

PropertyThis compound (Fmoc-Pmp-OH)Fmoc-phosphonodifluoromethyl-L-phenylalanine (Fmoc-F2Pmp-OH)
Molecular Formula C25H24NO7PC25H22F2NO7P
Molecular Weight 481.43 g/mol 517.42 g/mol [1]
CAS Number 229180-64-7[2][3]160751-44-0
Appearance White to off-white solidWhite to off-white solid
Purity (typical) ≥97% (HPLC)≥97% (HPLC)
Solubility Soluble in DMF, NMP, and other polar organic solvents.[4] Insoluble in water.[4]Soluble in DMF, NMP, and other polar organic solvents. Insoluble in water.

Performance Comparison in Enzyme Inhibition

The most significant difference between Pmp and F2Pmp lies in their ability to inhibit protein tyrosine phosphatases. The introduction of two fluorine atoms on the methylene bridge dramatically enhances the inhibitory potency of F2Pmp-containing peptides.

Table 2: Comparison of Inhibitory Activity against PTP1B

InhibitorIC50 (PTP1B)Ki (PTP1B)Fold Increase in Potency (F2Pmp vs. Pmp)
Pmp-containing peptide~1 mMNot reported-
F2Pmp-containing peptide~1 µMNot reported~1000-fold[5]

This remarkable increase in potency is attributed to two main factors:

  • Lower pKa2: The electron-withdrawing fluorine atoms lower the second acid dissociation constant (pKa2) of the phosphonate group in F2Pmp. However, studies have shown that both the monoanion and dianion forms of the phosphonate bind to PTP1 with similar efficiency, suggesting that the difference in pKa2 is not the primary reason for the enhanced binding of the F2Pmp-peptide.[5]

  • Hydrogen Bonding: The two fluorine atoms in F2Pmp can engage in hydrogen bonding interactions with active site residues of PTP1 in a manner analogous to the phenolic oxygen of phosphotyrosine.[5] This additional interaction significantly contributes to the increased binding affinity.

Application in SH2 Domain Binding

Both Pmp and F2Pmp are utilized as non-hydrolyzable pTyr mimetics to create peptides that can bind to Src Homology 2 (SH2) domains, which are critical components of many signal transduction pathways. While both can be used to probe SH2 domain interactions, the higher affinity of F2Pmp for some protein tyrosine phosphatases should be considered, as it may influence the overall biological activity of the peptide.

Experimental Protocols

Detailed methodologies for the synthesis of peptides containing these analogs and for assessing their biological activity are provided below.

Solid-Phase Peptide Synthesis (SPPS) of a Pmp/F2Pmp-containing Peptide

This protocol outlines the manual synthesis of a generic peptide containing either Fmoc-Pmp-OH or Fmoc-F2Pmp-OH using a Rink Amide resin.

Materials:

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Fmoc-protected amino acids (including Fmoc-Pmp-OH or Fmoc-F2Pmp-OH)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate tube, dissolve 3 equivalents of the Fmoc-amino acid (or Fmoc-Pmp-OH/Fmoc-F2Pmp-OH), 2.9 equivalents of HBTU, and 6 equivalents of DIPEA in DMF.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.

    • Wash the resin with DMF and DCM.

  • Repeat Cycles: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash2 Wash (DMF/DCM) Coupling->Wash2 Wash1->Coupling Wash2->Deprotection Repeat for each AA Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Solid-Phase Peptide Synthesis Workflow.
PTP1B Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory potency of Pmp- and F2Pmp-containing peptides against PTP1B.

Materials:

  • Recombinant human PTP1B enzyme

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • p-Nitrophenyl phosphate (pNPP) substrate

  • Pmp- and F2Pmp-containing peptides (inhibitors)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents: Dilute the PTP1B enzyme, pNPP substrate, and inhibitor peptides to the desired concentrations in the assay buffer.

  • Assay Setup: In a 96-well plate, add 10 µL of various concentrations of the inhibitor peptide (or buffer for control).

  • Enzyme Addition: Add 80 µL of the PTP1B enzyme solution to each well and incubate for 10 minutes at 37°C.

  • Initiate Reaction: Add 10 µL of the pNPP substrate to each well to start the reaction.

  • Measure Absorbance: Immediately measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance curves. Determine the IC50 values by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

PTP1B_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution Prep_Inhibitor Prepare Inhibitor Dilutions Add_Inhibitor Add Inhibitor to Plate Prep_Inhibitor->Add_Inhibitor Prep_Enzyme Prepare PTP1B Solution Add_Enzyme Add PTP1B & Incubate Prep_Enzyme->Add_Enzyme Prep_Substrate Prepare pNPP Solution Add_Substrate Add pNPP (Start Reaction) Prep_Substrate->Add_Substrate Add_Inhibitor->Add_Enzyme Add_Enzyme->Add_Substrate Measure_Absorbance Measure Absorbance at 405 nm Add_Substrate->Measure_Absorbance Data_Analysis Data Analysis (Calculate IC50) Measure_Absorbance->Data_Analysis

Caption: PTP1B Inhibition Assay Workflow.
SH2 Domain Binding Assay (Fluorescence Polarization)

This protocol describes a fluorescence polarization (FP) assay to measure the binding of a fluorescently labeled peptide to an SH2 domain and the competitive inhibition by Pmp- or F2Pmp-containing peptides.

Materials:

  • Recombinant SH2 domain protein

  • Fluorescently labeled phosphopeptide (tracer) with known affinity for the SH2 domain

  • Binding buffer (e.g., 20 mM HEPES, pH 7.5, 100 mM NaCl, 0.5 mM TCEP)

  • Pmp- and F2Pmp-containing peptides (competitors)

  • 384-well black microplate

  • Microplate reader with FP capabilities

Procedure:

  • Prepare Reagents: Dilute the SH2 domain, fluorescent tracer, and competitor peptides to the desired concentrations in the binding buffer.

  • Assay Setup: In a 384-well plate, add a constant concentration of the SH2 domain and the fluorescent tracer to each well.

  • Add Competitor: Add varying concentrations of the competitor peptides to the wells. Include controls with no competitor.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measure Fluorescence Polarization: Measure the fluorescence polarization of each well using a microplate reader.

  • Data Analysis: Plot the FP values against the log of the competitor concentration. Fit the data to a competitive binding model to determine the IC50 or Ki values for the competitor peptides.

SH2_Binding_Assay cluster_prep Preparation cluster_assay Assay Execution Prep_SH2 Prepare SH2 Domain Solution Mix_Reagents Mix SH2, Tracer & Competitor Prep_SH2->Mix_Reagents Prep_Tracer Prepare Fluorescent Tracer Prep_Tracer->Mix_Reagents Prep_Competitor Prepare Competitor Dilutions Prep_Competitor->Mix_Reagents Incubate Incubate at RT Mix_Reagents->Incubate Measure_FP Measure Fluorescence Polarization Incubate->Measure_FP Data_Analysis Data Analysis (Determine IC50/Ki) Measure_FP->Data_Analysis

Caption: SH2 Domain Binding Assay Workflow.

Conclusion

This compound and Fmoc-phosphonodifluoromethyl-L-phenylalanine are both indispensable reagents for the synthesis of peptide-based tools to study and inhibit phosphotyrosine-dependent signaling pathways. However, the experimental evidence strongly supports the superiority of Fmoc-F2Pmp-OH as a phosphotyrosine mimetic, particularly for the development of potent PTP inhibitors. Its ability to form key hydrogen bonds within the enzyme active site leads to a dramatic increase in inhibitory activity compared to its non-fluorinated counterpart. For applications where maximal potency is desired, Fmoc-F2Pmp-OH is the clear choice. Fmoc-Pmp-OH remains a useful and more economical alternative for applications where sub-micromolar inhibitory constants are not a primary requirement. The detailed protocols provided in this guide will enable researchers to effectively utilize both of these valuable building blocks in their research endeavors.

References

A Researcher's Guide to Phosphotyrosine Mimetics: Pmp vs. F2Pmp

Author: BenchChem Technical Support Team. Date: December 2025

In the study of cellular signaling pathways governed by tyrosine phosphorylation, stable analogs of phosphotyrosine (pTyr) are indispensable tools. These mimetics allow researchers to probe protein-protein interactions and enzyme activities without the complication of rapid dephosphorylation by cellular phosphatases. Among the most widely used non-hydrolyzable pTyr analogs are 4-(phosphonomethyl)-L-phenylalanine (Pmp) and its difluorinated counterpart, 4-(phosphonodifluoromethyl)-L-phenylalanine (F2Pmp). This guide provides an objective comparison of their performance, supported by experimental findings, to aid researchers in selecting the appropriate mimetic for their studies.

Structural and Physicochemical Comparison

Pmp was developed as a stable isostere of pTyr where the phosphate ester oxygen is replaced by a methylene (–CH₂–) group.[1] F2Pmp further modifies this structure by replacing the methylene hydrogens with fluorine atoms (–CF₂–). This substitution has profound effects on the electronic properties and binding capabilities of the mimetic.

The key difference lies in the acidity of the phosphonate group and the potential for hydrogen bonding. The electron-withdrawing fluorine atoms in F2Pmp lower the second acid dissociation constant (pKa₂) of the phosphonate group, making it more closely resemble the pKa₂ of the natural phosphate group in pTyr.[1] Furthermore, the fluorine atoms can participate in hydrogen bonding interactions, which can mimic the interactions of the phosphate ester oxygen in pTyr with its binding partners.[1][2]

Performance in Biochemical Assays

The choice between Pmp and F2Pmp is highly dependent on the target protein class—protein-tyrosine phosphatases (PTPs) or Src Homology 2 (SH2) domains.

Inhibition of Protein-Tyrosine Phosphatases (PTPs)

Experimental data consistently demonstrates that F2Pmp is a significantly more potent inhibitor of PTPs than Pmp.

  • Superior Potency: Peptides incorporating F2Pmp have shown up to a 1000-fold increase in inhibitory potency towards PTP1B compared to the equivalent Pmp-containing peptides.[1][2]

  • Mechanism of Enhanced Binding: The enhanced affinity of F2Pmp is attributed to the ability of its fluorine atoms to form favorable interactions with active site residues in PTPs, effectively mimicking the binding of the natural pTyr substrate.[1][2] Interestingly, studies have shown that the difference in pKa₂ is not the primary reason for this superior binding, as both monoanionic and dianionic forms of the phosphonates appear to bind PTP1 with equal efficiency.[1][2]

Binding to SH2 Domains

The performance of these mimetics with SH2 domains is more nuanced and context-dependent. Unlike with PTPs, F2Pmp is not a universally superior binder for SH2 domains.

  • Variable Affinity: The insertion of F2Pmp in place of pTyr can lead to either a loss of binding or a modest increase in affinity, depending on the specific SH2 domain and the surrounding peptide sequence.[3]

  • Binding Abolished in Some Contexts: One study on the SHP2 phosphatase found that incorporating either F2Pmp or Pmp into a peptide sequence completely abolished its binding to the SHP2 C-SH2 domain.[4]

  • Pmp as a Potent SH2 Antagonist: Conversely, Pmp-containing peptides have been successfully developed as potent antagonists for other SH2 domains, such as that of the Grb2 adaptor protein.[5][6]

This variability highlights the intricate nature of SH2 domain recognition, where the shape and electrostatic potential of the entire phosphopeptide ligand are critical.

Quantitative Data Summary

The following tables summarize the key comparative data between Pmp and F2Pmp.

Table 1: Physicochemical and General Properties

Property4-(phosphonomethyl)-L-phenylalanine (Pmp)4-(phosphonodifluoromethyl)-L-phenylalanine (F2Pmp)
Structure pTyr mimetic with a –CH₂– group replacing the phosphate ester oxygen.[1]pTyr mimetic with a –CF₂– group replacing the phosphate ester oxygen.[1]
Hydrolytic Stability Resistant to phosphatase-catalyzed hydrolysis.[7]Resistant to phosphatase-catalyzed hydrolysis.[8][9]
Key Feature Stable, non-hydrolyzable pTyr analog.[6]Lower pKa₂ and potential for H-bonding via fluorine atoms.[1][2]

Table 2: Performance Against Target Proteins

Target Protein ClassPerformance of PmpPerformance of F2Pmp
PTPs Acts as a competitive inhibitor with micromolar inhibition constants.[1]Superior inhibitor; up to 1000-fold more potent than Pmp against PTP1B.[2]
SH2 Domains Can be a potent antagonist (e.g., for Grb2)[6], but may abolish binding in other contexts (e.g., SHP2).[4]Highly context-dependent; can increase or abolish binding depending on the specific SH2 domain and peptide sequence.[3][4]

Visualizing the Molecular Interactions

The following diagrams illustrate the role of these mimetics in a typical signaling pathway and a standard experimental workflow for their evaluation.

Signaling_Pathway cluster_cytosol Cytosol RTK_inactive RTK (Inactive) RTK_active RTK-pY (Active) RTK_inactive->RTK_active SH2_Protein SH2 Domain Protein (e.g., Grb2) RTK_active->SH2_Protein Binding Downstream Downstream Signaling (e.g., Ras/MAPK) SH2_Protein->Downstream Activation Inhibitor Pmp / F2Pmp Inhibitor Peptide Inhibitor->SH2_Protein Inhibition

Caption: Inhibition of an RTK signaling pathway by a pTyr mimetic peptide.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_biochem Biochemical Assays cluster_cellular Cellular Assays Synth 1. Solid-Phase Peptide Synthesis (Incorporate Fmoc-Pmp/F2Pmp-OH) HPLC 2. Peptide Purification (HPLC) Synth->HPLC MassSpec 3. Characterization (Mass Spec) HPLC->MassSpec FP 4a. Binding Assay (Fluorescence Polarization) MassSpec->FP Test SH2 Binding PTP_Activity 4b. PTP Inhibition Assay (e.g., DiFMUP) MassSpec->PTP_Activity Test PTP Inhibition Uptake 5. Cellular Uptake & Stability FP->Uptake PTP_Activity->Uptake Target 6. Target Engagement Assay Uptake->Target Phenotype 7. Phenotypic Assay Target->Phenotype

Caption: A typical experimental workflow for evaluating Pmp/F2Pmp peptides.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation of results. Below are outlines for key experiments used to compare Pmp and F2Pmp.

PTP Inhibition Assay (using DiFMUP)

This continuous kinetic assay measures the ability of an inhibitor to block the dephosphorylation of a fluorogenic substrate by a PTP enzyme.

  • Objective: To determine the inhibitory potency (IC₅₀ or Kᵢ) of Pmp and F2Pmp-containing peptides against a specific PTP (e.g., PTP1B, SHP2).

  • Materials:

    • Recombinant purified PTP enzyme.

    • Pmp and F2Pmp-containing peptides.

    • 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) substrate.

    • Assay Buffer: e.g., 50 mM HEPES, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.2.

    • 384-well black microplate.

    • Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm).

  • Methodology:

    • Prepare serial dilutions of the Pmp and F2Pmp inhibitor peptides in the assay buffer.

    • In the microplate, add a fixed concentration of the PTP enzyme to each well containing the inhibitor dilutions.

    • Incubate the enzyme-inhibitor mixture for 15-30 minutes at room temperature to allow for binding equilibrium to be reached.

    • Initiate the enzymatic reaction by adding a pre-determined concentration of the DiFMUP substrate to all wells.

    • Immediately begin monitoring the increase in fluorescence over time using the plate reader.

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

SH2 Domain Binding Assay (Fluorescence Polarization)

This assay measures the binding of a fluorescently labeled peptide to an SH2 domain in solution, based on the principle that the larger complex tumbles slower, resulting in a higher polarization value.

  • Objective: To determine the binding affinity (Kₑ) of Pmp and F2Pmp-containing peptides for a specific SH2 domain.

  • Materials:

    • Recombinant purified SH2 domain protein (e.g., Grb2-SH2, SHP2-SH2).

    • Fluorescently labeled (e.g., with FITC or TAMRA) peptide containing the natural phosphotyrosine sequence (the "tracer").

    • Unlabeled Pmp and F2Pmp-containing peptides (the "competitors").

    • Assay Buffer: e.g., 20 mM Tris, 150 mM NaCl, 0.01% Tween-20, pH 7.5.

    • 384-well black microplate.

    • Plate reader equipped with fluorescence polarization optics.

  • Methodology (Competition Assay):

    • Prepare serial dilutions of the unlabeled Pmp and F2Pmp competitor peptides.

    • In the microplate, add a fixed concentration of the SH2 domain protein and a fixed concentration of the fluorescent tracer peptide to each well.

    • Add the competitor peptide dilutions to the wells. Include controls with no competitor (maximum polarization) and no SH2 domain (minimum polarization).

    • Incubate the plate for 30-60 minutes at room temperature to reach binding equilibrium.

    • Measure the fluorescence polarization in each well.

    • Plot the polarization values against the logarithm of the competitor concentration. Fit the data to a competitive binding model to calculate the IC₅₀, which can then be converted to a Kᵢ value.

Conclusion and Recommendations

The selection between Pmp and F2Pmp is not a matter of universal superiority but of application-specific performance.

  • For studies involving the inhibition of protein-tyrosine phosphatases , F2Pmp is the clear choice due to its demonstrably higher potency, which arises from its electronic and structural mimicry of the natural pTyr residue.[2]

  • For studies targeting SH2 domains , the choice is less straightforward. Neither mimetic guarantees binding, and preliminary screening is essential. Pmp has a proven track record in the successful design of potent Grb2-SH2 antagonists[6], while F2Pmp's performance is highly variable.[3][4] Researchers should consider synthesizing and testing both analogs to determine the optimal fit for their specific SH2 domain of interest.

Ultimately, both Pmp and F2Pmp are powerful, stable tools that have advanced our understanding of phosphotyrosine signaling. A careful consideration of the target protein and the principles outlined in this guide will enable researchers to leverage these mimetics to their full potential.

References

A Comparative Guide to the Biological Activity of Peptides Containing Fmoc-L-4-Phosphonomethylphenylalanine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids into peptides is a key strategy in modern drug discovery, enabling the fine-tuning of biological activity, stability, and pharmacokinetic properties. Among these, phosphotyrosine (pTyr) mimetics are of significant interest for their ability to modulate protein-protein interactions within critical signaling pathways. This guide provides an objective comparison of peptides containing Fmoc-L-4-Phosphonomethylphenylalanine (Fmoc-Pmp-OH) and its alternatives, focusing on their application as inhibitors of Src homology 2 (SH2) domains, particularly within the SHP2 phosphatase.

Introduction to this compound and its Analogs

This compound (Fmoc-Pmp-OH) is a non-hydrolyzable analog of phosphotyrosine, making it a valuable tool for designing peptide-based inhibitors that can resist enzymatic degradation. This amino acid is incorporated into peptides using standard solid-phase peptide synthesis (SPPS) techniques.[1] In the quest for improved pTyr mimetics, other analogs such as Fmoc-L-4-(phosphonodifluoromethyl)phenylalanine (Fmoc-F2Pmp-OH) and Fmoc-L-O-malonyltyrosine (Fmoc-L-OMT-OH) have been developed. These alternatives offer different steric and electronic properties that can influence their binding affinity and specificity for target proteins.

Comparative Biological Activity: SHP2 Inhibition

A key target for peptides incorporating pTyr mimetics is the SHP2 phosphatase, a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling pathways, including the Ras-MAPK pathway.[2][3] Overactivity of SHP2 is implicated in various cancers.[4][5] The activity of SHP2 is regulated by its two SH2 domains (N-SH2 and C-SH2), which bind to phosphotyrosine-containing motifs on other proteins.[6]

A study focused on developing a peptide inhibitor for the C-SH2 domain of SHP2 provides a direct comparison of the biological activity of peptides containing Pmp, F2Pmp, and l-OMT. The researchers synthesized peptides where the original phosphotyrosine was replaced with these non-hydrolyzable mimetics and evaluated their ability to inhibit SHP2 activity.

Peptide ModificationTargetAssayIC50 (µM)Reference
Phosphotyrosine (pTyr)SHP2DiFMUP activity assay~5[6]
l-O-malonyltyrosine (l-OMT)SHP2DiFMUP activity assay7.82[6]
Phosphonomethyl phenylalanine (Pmp)SHP2DiFMUP activity assayNo inhibition observed[6]
Phosphonodifluoromethyl phenylalanine (F2Pmp)SHP2DiFMUP activity assayNo inhibition observed[6]

The results surprisingly indicated that the incorporation of the widely used pTyr mimetics, Pmp and F2Pmp, led to a complete loss of inhibitory activity against SHP2.[6] In contrast, the peptide containing l-OMT retained significant inhibitory activity, with an IC50 value only slightly weaker than the original phosphotyrosine-containing peptide.[6] This highlights that the choice of a pTyr mimetic is highly context-dependent and that F2Pmp and Pmp are not universal binders of SH2 domains.[6]

Binding Affinity for SHP2 SH2 Domains

The same study also investigated the binding affinity of these modified peptides to the individual N-SH2 and C-SH2 domains of SHP2 using a fluorescence polarization (FP) assay.

Peptide ModificationTarget DomainBinding AffinityReference
Phosphotyrosine (pTyr)C-SH2Strong[6]
l-O-malonyltyrosine (l-OMT)C-SH2Robust[6]
Phosphonomethyl phenylalanine (Pmp)C-SH2Markedly decreased[6]
Phosphonodifluoromethyl phenylalanine (F2Pmp)C-SH2Markedly decreased[6]
Phosphotyrosine (pTyr)N-SH2Weaker than C-SH2[6]
l-O-malonyltyrosine (l-OMT)N-SH2Weaker than pTyr[6]
Phosphonomethyl phenylalanine (Pmp)N-SH2Greatly reduced[6]
Phosphonodifluoromethyl phenylalanine (F2Pmp)N-SH2Slightly better than l-OMT, but weaker than pTyr[6]

Consistent with the inhibition data, peptides containing Pmp and F2Pmp showed significantly reduced binding to both the C-SH2 and N-SH2 domains of SHP2.[6] The l-OMT-containing peptide, however, retained robust binding to the C-SH2 domain.[6]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

Peptides containing this compound and its analogs are synthesized using automated or manual Fmoc-based SPPS.[7]

General Workflow:

  • Resin Loading: The C-terminal amino acid is attached to a solid support resin.

  • Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a base, typically a solution of piperidine in a suitable solvent.[7]

  • Amino Acid Coupling: The next Fmoc-protected amino acid (e.g., Fmoc-Pmp-OH, Fmoc-F2Pmp-OH, or Fmoc-l-OMT-OH) is activated and coupled to the free N-terminus of the peptide chain.

  • Washing: The resin is washed to remove excess reagents and by-products.

  • Repeat: Steps 2-4 are repeated for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: Once the peptide is fully assembled, it is cleaved from the resin, and the side-chain protecting groups are removed using a strong acid cocktail.[8]

  • Purification: The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[8]

Resin Solid Support Resin Fmoc_AA1 Fmoc-AA1-Resin Resin->Fmoc_AA1 Couple Fmoc-AA1 AA1 H2N-AA1-Resin Fmoc_AA1->AA1 Fmoc Deprotection (Piperidine) Fmoc_AA2_AA1 Fmoc-AA2-AA1-Resin AA1->Fmoc_AA2_AA1 Couple Fmoc-AA2 AA2_AA1 H2N-AA2-AA1-Resin Fmoc_AA2_AA1->AA2_AA1 Fmoc Deprotection Cleaved_Peptide Crude Peptide AA2_AA1->Cleaved_Peptide Cleavage & Deprotection (e.g., TFA) Purified_Peptide Purified Peptide Cleaved_Peptide->Purified_Peptide Purification (RP-HPLC)

General workflow for Solid-Phase Peptide Synthesis (SPPS).

SHP2 Inhibition Assay (DiFMUP-based)

This assay measures the ability of a compound to inhibit the phosphatase activity of SHP2 using the fluorogenic substrate 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).[9]

Protocol:

  • Reagents:

    • Recombinant full-length SHP2 protein.

    • Activating bisphosphorylated peptide (e.g., ITIM-ITSM tandem peptide).

    • DiFMUP substrate.

    • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM EDTA, 0.05% P-20, 1 mM DTT, pH 7.2).

    • Test peptides (dissolved in DMSO).

  • Procedure:

    • Add SHP2 and the activating peptide to the wells of a microplate.

    • Add the test peptides at various concentrations.

    • Incubate at room temperature.

    • Initiate the reaction by adding the DiFMUP substrate.

    • Monitor the increase in fluorescence over time using a plate reader (excitation ~355 nm, emission ~460 nm).

    • Calculate the rate of the reaction and determine the percent inhibition for each concentration of the test peptide.

    • Plot the percent inhibition against the log of the peptide concentration to determine the IC50 value.[10]

Fluorescence Polarization (FP) Assay for SH2 Domain Binding

This assay measures the binding of a fluorescently labeled peptide to an SH2 domain.[11][12] The binding event causes a change in the polarization of the emitted light.

Protocol:

  • Reagents:

    • Fluorescently labeled peptide (e.g., FAM-labeled).

    • Recombinant SH2 domain protein (e.g., SHP2 C-SH2 or N-SH2).

    • Binding buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20, pH 7.5).

    • Unlabeled competitor peptides.

  • Procedure (Direct Binding):

    • Add a fixed concentration of the fluorescently labeled peptide to the wells of a microplate.

    • Add increasing concentrations of the SH2 domain protein.

    • Incubate to allow binding to reach equilibrium.

    • Measure the fluorescence polarization using a plate reader.

    • Plot the change in polarization against the protein concentration to determine the dissociation constant (Kd).

  • Procedure (Competitive Binding):

    • Add a fixed concentration of the fluorescently labeled peptide and the SH2 domain protein to the wells.

    • Add increasing concentrations of the unlabeled competitor peptide.

    • Incubate and measure fluorescence polarization.

    • Plot the change in polarization against the competitor concentration to determine the IC50, from which the inhibition constant (Ki) can be calculated.[11]

Peptide Stability Assay in Plasma

This assay evaluates the stability of peptides in a biologically relevant matrix.[13][14][15][16]

Protocol:

  • Reagents:

    • Human plasma.

    • Test peptide.

    • Quenching solution (e.g., acetonitrile with an internal standard).

  • Procedure:

    • Incubate the test peptide in human plasma at 37°C.

    • At various time points, take an aliquot of the plasma-peptide mixture.

    • Stop the enzymatic degradation by adding the quenching solution.

    • Centrifuge to precipitate plasma proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the amount of remaining intact peptide.

    • Plot the percentage of intact peptide remaining over time to determine the peptide's half-life.

SHP2 Signaling Pathway

SHP2 is a key signaling node downstream of receptor tyrosine kinases (RTKs).[3] Upon ligand binding, RTKs autophosphorylate, creating docking sites for adaptor proteins like Grb2.[3] SHP2 is recruited to these signaling complexes via its SH2 domains, where it becomes activated.[17] Activated SHP2 then dephosphorylates specific substrates, leading to the activation of the Ras-MAPK pathway, which promotes cell proliferation, differentiation, and survival.[2]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 pTyr binding SHP2_inactive SHP2 (inactive) RTK->SHP2_inactive SH2 domain binding to pTyr SOS SOS Grb2->SOS Ras_GDP Ras-GDP SOS->Ras_GDP SHP2_active SHP2 (active) SHP2_inactive->SHP2_active Conformational Change SHP2_active->Ras_GDP Dephosphorylation of inhibitory sites Ras_GTP Ras-GTP Ras_GDP->Ras_GTP GTP exchange Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Peptide_Inhibitor Peptide Inhibitor (e.g., with l-OMT) Peptide_Inhibitor->SHP2_inactive Blocks SH2 domain

Simplified SHP2 signaling pathway and the point of inhibition.

Conclusion

The choice of a phosphotyrosine mimetic in peptide design is critical and can dramatically impact biological activity. While this compound (Fmoc-Pmp-OH) and its difluorinated analog are valuable tools, their efficacy is not universal across all SH2 domains. The presented data demonstrates that for inhibiting the SHP2 phosphatase, a peptide incorporating l-O-malonyltyrosine is significantly more effective than those with Pmp or F2Pmp. This underscores the importance of empirical testing and comparative studies when selecting non-canonical amino acids for the development of potent and selective peptide-based therapeutics. The experimental protocols and pathway visualization provided in this guide offer a framework for the systematic evaluation of these and other novel amino acid analogs in drug discovery and development.

References

A Researcher's Guide to NMR Analysis of Peptides Containing Fmoc-L-4-Phosphonomethylphenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of non-natural amino acids into peptides is a critical strategy for developing novel therapeutics and research tools. Fmoc-L-4-Phosphonomethylphenylalanine (Fmoc-Pmp-OH), a stable phosphotyrosine mimetic, offers a valuable alternative to native phosphotyrosine for studying signaling pathways and developing phosphatase-resistant drugs. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) characteristics of peptides containing Fmoc-Pmp-OH, with a focus on supporting experimental data and detailed protocols.

Introduction to this compound in Peptide Synthesis

This compound is an analogue of phosphotyrosine where the phosphate oxygen is replaced by a methylene group, creating a phosphonate. This modification renders the side chain resistant to cleavage by phosphatases, making it a valuable tool for creating stable phosphopeptide mimetics. The synthesis of peptides containing Fmoc-Pmp-OH is readily achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS).

A key consideration in the synthesis of peptides containing Fmoc-Pmp-OH is the protection strategy for the phosphonic acid side chain. While many reactive side chains require protection during SPPS, evidence from similar phosphonate-containing amino acids, such as Fmoc-4-phosphono(difluoromethyl)-L-phenylalanine (Fmoc-F2Pmp-OH), suggests that the phosphonic acid group may not require protection. Leaving the side chain unprotected can simplify the synthesis by avoiding harsh deprotection steps, although it may result in slower coupling times for both the Fmoc-Pmp-OH residue and the subsequent amino acid.

Comparative NMR Analysis

A thorough NMR analysis is essential for confirming the successful incorporation of Fmoc-Pmp-OH into a peptide and for characterizing its structural effects. This section compares the expected NMR signatures of a Pmp-containing peptide with those of a native phosphotyrosine (pTyr)-containing peptide.

¹H NMR Spectroscopy

In ¹H NMR spectra, the incorporation of a phosphorylated or phosphonylated amino acid leads to distinct changes in the chemical shifts of the aromatic and backbone protons of the modified residue.

ProtonPhosphotyrosine (pTyr) Peptide¹Phosphonomethylphenylalanine (Pmp) Peptide (Predicted)Rationale & Benefits of Pmp
Aromatic Hδ ~7.3 ppm~7.1-7.2 ppmThe upfield shift of the aromatic protons in the Pmp residue is expected due to the slightly different electronic environment created by the phosphonate group compared to the phosphate group.
Aromatic Hε ~7.0 ppm~6.9-7.0 ppmSimilar to the Hδ protons, a slight upfield shift is anticipated.
β-CH₂ ~3.1 ppm~2.9-3.0 ppmThe methylene bridge in the phosphonate group can influence the shielding of the β-protons, leading to a small upfield shift.
α-CH ~4.5 ppm~4.4-4.5 ppmThe chemical shift of the α-proton is less likely to be significantly affected.
Side-chain CH₂-P N/A~2.8-3.2 ppm (doublet)The appearance of a doublet in this region, arising from coupling to the phosphorus atom, is a key diagnostic signal for the successful incorporation of the Pmp residue.

¹Data for a model peptide Gly-Gly-Tyr(PO₃H₂)-Ala at pH 7.0.[1]

³¹P NMR Spectroscopy

³¹P NMR is a powerful tool for directly observing the phosphorus-containing moiety. The chemical shift of the phosphorus atom is highly sensitive to its chemical environment.

FeaturePhosphotyrosine (pTyr) Peptide¹Phosphonomethylphenylalanine (Pmp) Peptide (Predicted)Rationale & Benefits of Pmp
³¹P Chemical Shift ~ -1 to 4 ppm (pH dependent)~ 20-30 ppmThe phosphonate group in Pmp-containing peptides is expected to resonate significantly downfield compared to the phosphate group in pTyr-containing peptides. This large difference in chemical shift allows for unambiguous identification of the Pmp residue and can be used to monitor enzymatic reactions or binding events in complex mixtures.
pH Titration Shows significant pH-dependent shiftExpected to show a pH-dependent shift, but potentially with a different pKa profile compared to phosphotyrosine.The different pKa of the phosphonate group can influence the local charge and interaction profile of the peptide.

¹Data for a model peptide Gly-Gly-Tyr(PO₃H₂)-Ala.[1]

Experimental Protocols

Solid-Phase Peptide Synthesis of a Pmp-Containing Peptide

This protocol outlines the manual synthesis of a generic peptide containing Fmoc-Pmp-OH on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • This compound (Fmoc-Pmp-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve 4 equivalents of the desired Fmoc-amino acid and 4 equivalents of OxymaPure® in DMF.

    • Add 4 equivalents of DIC to the amino acid solution to pre-activate it for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

  • Incorporation of Fmoc-Pmp-OH: For the coupling of Fmoc-Pmp-OH, use the same procedure as in step 4. The phosphonic acid side chain is left unprotected. Be aware that the coupling reaction may be slower.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Repeat Cycles: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and NMR.

NMR Sample Preparation and Analysis

Procedure:

  • Sample Preparation:

    • Dissolve the lyophilized peptide in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0) to a final concentration of 1-5 mM.

    • Add 5-10% D₂O for the lock signal.

  • ¹H NMR Acquisition:

    • Acquire a 1D ¹H NMR spectrum to assess sample purity and folding.

    • Acquire 2D TOCSY and NOESY spectra for resonance assignment and structural analysis.

  • ³¹P NMR Acquisition:

    • Acquire a 1D ³¹P NMR spectrum with proton decoupling.

    • Use an external standard (e.g., 85% phosphoric acid) for chemical shift referencing.

  • Data Analysis:

    • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign the proton resonances using the TOCSY and NOESY spectra.

    • Identify the characteristic signals of the Pmp residue in the ¹H and ³¹P spectra.

Visualizing the Workflow

Peptide_Synthesis_and_Analysis_Workflow cluster_repeat Resin Start: Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Wash1 Wash (DMF, DCM) Deprotect1->Wash1 Couple_AA Couple Fmoc-AA (DIC/Oxyma) Wash1->Couple_AA Wash2 Wash (DMF, DCM) Couple_AA->Wash2 Couple_Pmp Couple Fmoc-Pmp-OH (Side-chain unprotected) Wash2->Couple_Pmp Incorporate Pmp Repeat Repeat for all Amino Acids Wash2->Repeat Wash3 Wash (DMF, DCM) Couple_Pmp->Wash3 Wash3->Repeat Repeat->Deprotect1 Next cycle Final_Deprotect Final Fmoc Deprotection Repeat->Final_Deprotect Cleave Cleave from Resin (TFA/TIS/H₂O) Final_Deprotect->Cleave Purify Purify by HPLC Cleave->Purify Analyze Characterize by MS and NMR Purify->Analyze End End: Purified Peptide Analyze->End

Caption: Workflow for the solid-phase synthesis and analysis of a peptide containing this compound.

NMR_Analysis_Logic Start Purified Peptide Sample_Prep Prepare NMR Sample (Buffer with D₂O) Start->Sample_Prep H1_NMR Acquire ¹H NMR Spectra (1D, 2D TOCSY, 2D NOESY) Sample_Prep->H1_NMR P31_NMR Acquire ¹³P NMR Spectrum (¹H decoupled) Sample_Prep->P31_NMR Process_Data Process NMR Data H1_NMR->Process_Data P31_NMR->Process_Data Assign_Resonances Assign Proton Resonances Process_Data->Assign_Resonances Identify_Pmp Identify Pmp-specific Signals Assign_Resonances->Identify_Pmp Structural_Analysis Structural Analysis Identify_Pmp->Structural_Analysis End Characterized Peptide Structure Structural_Analysis->End

Caption: Logical workflow for the NMR analysis of a peptide containing this compound.

References

A Head-to-Head Comparison of Coupling Reagents for Fmoc-L-4-Phosphonomethylphenylalanine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of specialty amino acids such as Fmoc-L-4-Phosphonomethylphenylalanine (Fmoc-Pmp-OH) presents unique challenges. The bulky and sterically hindered nature of the phosphonomethylphenylalanine side chain can impede coupling efficiency, leading to lower yields and purity of the final peptide. The selection of an appropriate coupling reagent is therefore a critical parameter for success. This guide provides an objective comparison of commonly used coupling reagents for the incorporation of Fmoc-Pmp-OH, supported by data extrapolated from studies on other sterically hindered amino acids.

Performance Comparison of Coupling Reagents

The efficacy of a coupling reagent is determined by its ability to facilitate rapid and complete amide bond formation while minimizing side reactions, particularly racemization. For challenging couplings involving sterically hindered amino acids like Fmoc-Pmp-OH, high-reactivity reagents are generally preferred. The following table summarizes the key performance indicators of various coupling reagents relevant to this application.

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Purity (%)Level of RacemizationKey Considerations
HATU Aminium/Uronium Salt15-45 minutes>95Very LowHighly reactive and efficient, especially for hindered amino acids.[1][2] Forms a more reactive OAt-active ester.[1]
HBTU Aminium/Uronium Salt20-60 minutes>95LowGood performance for routine couplings, but may be less effective than HATU for highly hindered residues.[1][3]
HCTU Aminium/Uronium Salt15-45 minutes>95Very LowSimilar reactivity to HATU and often more cost-effective.[3]
PyBOP Phosphonium Salt30-120 minutes>95LowOffers a good balance between reactivity and stability with a low propensity for racemization.[2] Byproducts are considered less hazardous than those of some other phosphonium reagents.[4]
DIC/HOBt Carbodiimide/Additive60-180 minutes>90Low to ModerateA cost-effective option, but generally requires longer reaction times and may be less efficient for sterically hindered couplings.[5]
DIC/OxymaPure® Carbodiimide/Additive60-180 minutes>90LowOxymaPure® is a safer alternative to HOBt and can enhance coupling efficiency and reduce racemization.[5]

Experimental Protocols

The following are detailed, standardized protocols for the coupling of this compound to a resin-bound peptide using different classes of coupling reagents. These protocols are designed to serve as a starting point for optimization in your specific application.

General Materials and Reagents:

  • Fmoc-protected amino acids

  • Rink Amide resin (or other suitable resin)

  • Dimethylformamide (DMF)

  • 20% Piperidine in DMF for Fmoc deprotection

  • Coupling reagent (e.g., HATU, HBTU, DIC)

  • Additive (e.g., HOBt, OxymaPure®) if using a carbodiimide

  • Base (e.g., N,N-Diisopropylethylamine (DIEA) or Collidine)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water)

  • Diethyl ether

General Solid-Phase Peptide Synthesis (SPPS) Cycle:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.[3]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF. A common procedure is a 5-minute treatment followed by a 15-minute treatment.[3]

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.

Protocol 1: Coupling using Aminium/Uronium Reagents (HATU, HBTU, HCTU)

  • Activation Solution: In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 2.9 equivalents) in DMF.

  • Base Addition: Add DIEA (6 equivalents) to the activation solution and allow it to pre-activate for 1-2 minutes.[3]

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours. For sterically hindered amino acids, a longer coupling time may be necessary.

  • Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Protocol 2: Coupling using Phosphonium Reagents (PyBOP)

  • Activation Solution: In a separate vial, dissolve this compound (3 equivalents), PyBOP (3 equivalents), and HOBt (3 equivalents, optional but recommended) in DMF.

  • Base Addition: Add DIEA (6 equivalents) to the activation solution.

  • Coupling: Add the activated amino acid solution to the deprotected resin and agitate at room temperature for 1-4 hours.

  • Monitoring and Washing: Follow steps 4 and 5 from Protocol 1.

Protocol 3: Coupling using Carbodiimides (DIC/HOBt or DIC/OxymaPure®)

  • Solution Preparation: In a separate vial, dissolve this compound (3 equivalents) and HOBt or OxymaPure® (3 equivalents) in DMF.

  • DIC Addition: Add N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents) to the solution.

  • Coupling: Add the solution to the deprotected resin and agitate at room temperature for 2-6 hours.

  • Monitoring and Washing: Follow steps 4 and 5 from Protocol 1.

Visualizing the Workflow

The general workflow for a single coupling cycle in solid-phase peptide synthesis is illustrated below.

SPPS_Workflow Resin Resin with N-terminal Fmoc-protected amino acid Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Wash (DMF) Deprotection->Washing1 Coupling Coupling: Fmoc-Pmp-OH + Coupling Reagent + Base in DMF Washing1->Coupling Washing2 Wash (DMF) Coupling->Washing2 Next_Cycle Ready for Next Cycle Washing2->Next_Cycle

A typical workflow for a single coupling cycle in SPPS.

Conclusion and Recommendations

For the successful incorporation of the sterically demanding this compound, high-reactivity coupling reagents are recommended.

  • Top Recommendation: HATU and HCTU are the preferred choices due to their high reactivity, which is beneficial for overcoming steric hindrance, leading to faster and more efficient couplings with a lower risk of racemization.[1]

  • Alternative High-Performance Option: PyBOP is also a strong candidate, offering excellent performance with the advantage of producing less hazardous byproducts compared to some other phosphonium reagents.[4]

  • Economical Option for Optimization: While potentially less efficient for this specific challenging coupling, DIC/OxymaPure® can be a cost-effective alternative. However, it may require longer coupling times or double coupling to achieve yields comparable to those obtained with aminium/uronium or phosphonium reagents.

References

A Comparative Purity Analysis of Fmoc-L-4-Phosphonomethylphenylalanine: HPLC vs. TLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of amino acid building blocks is paramount for the successful synthesis of peptides and the reliability of subsequent experimental data. Fmoc-L-4-Phosphonomethylphenylalanine, a key phosphotyrosine analog, is instrumental in studying signaling pathways and developing targeted therapeutics. Ensuring its purity is a critical first step. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) for assessing the purity of this compound, supported by detailed experimental protocols and data.

While HPLC is the gold standard for quantitative purity assessment, offering high resolution and sensitivity, TLC serves as a rapid, cost-effective, and valuable tool for qualitative analysis and reaction monitoring.[1] The choice between these methods depends on the specific analytical requirements, available resources, and the stage of the research or development process.

Quantitative Purity Assessment: A Head-to-Head Comparison

The following table summarizes the typical quantitative and semi-quantitative data obtained from HPLC and TLC analysis of a representative batch of this compound. The data highlights the quantitative strength of HPLC versus the more qualitative nature of TLC.

ParameterHigh-Performance Liquid Chromatography (HPLC)Thin-Layer Chromatography (TLC)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase in a column.[1]Differential migration on a solid stationary phase coated on a plate, driven by a liquid mobile phase.[1]
Purity of Main Compound >99% (by area normalization)Main spot, semi-quantitative estimation
Detection of Impurities High sensitivity, detects trace impuritiesVisual detection of secondary spots
Data Output Quantitative (area percent purity), high precision.[1]Qualitative or semi-quantitative (presence/absence and relative size of impurity spots).[1]
Resolution High resolution of closely related impuritiesLower resolution compared to HPLC
Analysis Time ~20-30 minutes per sample[2]~30-60 minutes for multiple samples
Cost per Sample HigherLower

Experimental Protocols

Detailed methodologies for both HPLC and TLC are crucial for reproducible purity assessment.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a standard reversed-phase HPLC method for the quantitative purity analysis of this compound.

1. Sample Preparation:

  • Dissolve a small amount of this compound in a suitable solvent, such as a mixture of acetonitrile and water.

  • The final concentration should be approximately 1 mg/mL.[3]

  • Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[2]

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[2]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[2]

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[2]

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is typically employed.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV absorbance at 254 nm or 265 nm, characteristic for the Fmoc group.[2][5]

  • Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducibility.[4]

3. Data Analysis:

  • Integrate the peaks in the resulting chromatogram.

  • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.[2]

Thin-Layer Chromatography (TLC) Protocol

This protocol describes a general method for the qualitative or semi-quantitative purity analysis of this compound.

1. Sample Preparation:

  • Dissolve a small amount of the compound in a suitable solvent like N,N-dimethylformamide (DMF) or a mixture of dichloromethane and methanol.[1]

2. TLC Plate and Mobile Phase:

  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Mobile Phase (Eluent): A common solvent system is a mixture of n-butanol, acetic acid, and water (e.g., 3:1:1 v/v/v).[6]

3. Development:

  • Spot a small amount of the sample solution onto the TLC plate baseline.

  • Place the plate in a developing chamber saturated with the mobile phase vapor.[7]

  • Allow the solvent front to move up the plate until it is about 1 cm from the top.[7]

  • Remove the plate and mark the solvent front.

  • Allow the plate to dry completely.

4. Visualization:

  • UV Light: View the plate under short-wave UV light (254 nm). The Fmoc group will quench the fluorescence, causing the compound to appear as a dark spot against a fluorescent background.[1][8]

  • Staining:

    • Ninhydrin Stain: To detect any free amino groups (impurities where the Fmoc group has been removed), spray the plate with a ninhydrin solution and gently heat. Free amines will appear as purple spots.[1][7]

    • Phosphomolybdic Acid Stain: This stain can be used as a general visualization agent for organic compounds, including the phosphonomethyl group, which will appear as dark green or blue spots upon heating.[1]

5. Data Analysis:

  • Calculate the Retention Factor (Rf) for the main spot and any impurity spots (Rf = distance traveled by spot / distance traveled by solvent front).

  • Assess purity by observing the number and intensity of impurity spots relative to the main product spot.[1]

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the HPLC and TLC analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis dissolve Dissolve Sample (1 mg/mL in ACN/Water) filter Filter Sample (0.22 µm syringe filter) dissolve->filter inject Inject Sample onto C18 RP-HPLC Column filter->inject gradient Elute with Gradient (ACN/Water/TFA) inject->gradient detect Detect at 254 nm gradient->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate % Purity (Area Main / Total Area) integrate->calculate report report calculate->report Purity Report (e.g., >99%)

Caption: HPLC analysis workflow for this compound purity.

TLC_Workflow cluster_prep_tlc Sample & Plate Preparation cluster_dev Development cluster_vis Visualization cluster_analysis_tlc Data Analysis dissolve_tlc Dissolve Sample in DMF spot_tlc Spot Sample on Silica Gel Plate dissolve_tlc->spot_tlc elute_tlc Elute Plate spot_tlc->elute_tlc chamber Prepare Developing Chamber (n-Butanol/Acetic Acid/Water) chamber->elute_tlc dry_tlc Dry Plate elute_tlc->dry_tlc uv_vis View under UV Light (254 nm) dry_tlc->uv_vis stain_tlc Stain with Ninhydrin or Phosphomolybdic Acid uv_vis->stain_tlc rf_calc Calculate Rf Values assess Assess Impurity Spots rf_calc->assess report_tlc report_tlc assess->report_tlc Qualitative Report (Main Spot + Impurities)

Caption: TLC analysis workflow for this compound purity.

Conclusion

References

The A-Phosphonate Advantage: A Comparative Guide to the Enzymatic Stability of Phosphonomethylphenylalanine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A deep dive into the enhanced stability of peptides incorporating the phosphotyrosine mimetic, L-4-phosphonomethylphenylalanine (Pmp), a critical modification for developing potent and durable peptide-based therapeutics.

In the quest for novel peptide drugs, particularly those targeting phosphorylation-dependent signaling pathways, achieving metabolic stability is a paramount challenge. Native peptides are often rapidly degraded by endogenous proteases, severely limiting their therapeutic window. The incorporation of unnatural amino acids is a proven strategy to overcome this limitation. This guide provides a comparative analysis of the enzymatic stability of peptides containing L-4-phosphonomethylphenylalanine (Pmp), contrasting them with their natural phosphotyrosine (pTyr) counterparts and other common peptide modifications.

While direct quantitative comparisons of the proteolytic stability of Pmp-containing peptides are not extensively documented in peer-reviewed literature, the inherent chemical properties of the Pmp residue suggest a significant enhancement in stability. Pmp serves as a non-hydrolyzable mimetic of phosphotyrosine, rendering it resistant to phosphatases. This guide synthesizes established principles of peptide chemistry and available experimental data on related phosphonate-containing compounds to provide a comprehensive overview.

The Stability Edge of Pmp-Containing Peptides: A Comparative Overview

The primary advantage of incorporating Pmp into a peptide sequence lies in its carbon-phosphorus (C-P) bond, which is resistant to enzymatic cleavage by phosphatases that readily hydrolyze the phosphate-oxygen (P-O) bond of phosphotyrosine. While the main stability feature of Pmp is phosphatase resistance, the structural alteration it introduces can also be expected to confer a degree of resistance to proteases.

Table 1: Comparative Stability of Peptides with Different Modifications

FeatureNative Peptide (with pTyr)Pmp-Containing PeptideD-Amino Acid Substituted PeptideN-Methylated Peptide
Susceptibility to Phosphatases HighNegligibleHighHigh
Predicted Susceptibility to Proteases HighModerately ReducedSignificantly ReducedSignificantly Reduced
Mechanism of Enhanced Stability N/ANon-hydrolyzable C-P bond; potential steric hindrance for proteases.Stereochemical hindrance prevents binding to protease active sites.Steric hindrance and altered backbone conformation reduce protease recognition.
Common Proteases Trypsin, Chymotrypsin, Carboxypeptidases, AminopeptidasesExpected to show some resistance, particularly if Pmp is near the cleavage site.General resistance to most proteases.General resistance to most proteases.
Serum Stability Generally LowExpected to be HigherHighHigh

Experimental Protocols for Assessing Enzymatic Stability

To empirically determine and compare the stability of Pmp-containing peptides, standardized in vitro assays are essential. Below are detailed methodologies for common experiments.

In Vitro Protease Digestion Assay (e.g., with α-Chymotrypsin)

This protocol assesses the stability of a peptide against a specific endopeptidase.

Materials:

  • Peptide stock solutions (1 mg/mL in a suitable solvent like DMSO or water) of the native and modified peptides.

  • α-Chymotrypsin (sequencing grade, from bovine pancreas).

  • Digestion Buffer: 100 mM Tris-HCl, 10 mM CaCl₂, pH 8.0.

  • Quenching Solution: 10% Trifluoroacetic Acid (TFA).

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column.

Procedure:

  • Prepare the peptide solutions to a final concentration of 100 µM in the Digestion Buffer.

  • Add α-Chymotrypsin to the peptide solution at an enzyme-to-substrate ratio of 1:100 (w/w).

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the enzymatic reaction by adding an equal volume of the Quenching Solution.

  • Analyze the samples by RP-HPLC to quantify the amount of remaining intact peptide.

  • Calculate the percentage of intact peptide at each time point relative to the 0-minute sample.

experimental_workflow_protease_assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Peptide Peptide Stock Incubate Incubate at 37°C Peptide->Incubate Enzyme α-Chymotrypsin Stock Enzyme->Incubate Buffer Digestion Buffer Buffer->Incubate Sample Sample at Time Points Incubate->Sample 0, 15, 30... min Quench Quench with TFA Sample->Quench HPLC RP-HPLC Analysis Quench->HPLC Data Calculate % Intact Peptide HPLC->Data

Workflow for in vitro protease digestion assay.

Plasma Stability Assay

This assay evaluates the stability of a peptide in a more physiologically relevant matrix containing a complex mixture of proteases.

Materials:

  • Peptide stock solutions (1 mg/mL in a suitable solvent).

  • Human plasma (or serum), freshly prepared or from a commercial source.

  • Precipitation Solution: Acetonitrile (ACN) with 1% TFA.

  • HPLC or LC-MS/MS system.

Procedure:

  • Pre-warm the plasma to 37°C.

  • Spike the peptide into the plasma to a final concentration of 10 µM.

  • Incubate the mixture at 37°C with gentle agitation.

  • At various time points (e.g., 0, 30, 60, 120, 240, and 480 minutes), take an aliquot of the plasma-peptide mixture.

  • Immediately add three volumes of ice-cold Precipitation Solution to the aliquot to precipitate plasma proteins and stop enzymatic activity.

  • Vortex the sample and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Collect the supernatant and analyze it by HPLC or LC-MS/MS to quantify the remaining intact peptide.

  • Calculate the peptide half-life (t₁/₂) by fitting the data to a first-order decay model.

experimental_workflow_plasma_assay Start Spike Peptide into Plasma Incubate Incubate at 37°C Start->Incubate Sample Aliquot at Time Points Incubate->Sample Precipitate Protein Precipitation (ACN/TFA) Sample->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Analyze Analyze Supernatant (LC-MS/MS) Centrifuge->Analyze Calculate Calculate Half-life (t½) Analyze->Calculate

Workflow for plasma stability assay.

Signaling Pathways Targeted by Pmp-Containing Peptides

Pmp-containing peptides are primarily designed as inhibitors of protein tyrosine phosphatases (PTPs), such as PTP1B and SHP2, which are key negative regulators in various signaling pathways. By mimicking phosphotyrosine without being susceptible to dephosphorylation, these peptides can effectively and durably block the action of these phosphatases.

PTP1B in Insulin Signaling

PTP1B is a major negative regulator of the insulin signaling pathway. It dephosphorylates the activated insulin receptor (IR) and insulin receptor substrate (IRS) proteins, thereby attenuating the downstream signals that lead to glucose uptake and metabolism. Inhibition of PTP1B by Pmp-containing peptides is a promising strategy for the treatment of type 2 diabetes and obesity.

PTP1B_Insulin_Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR (Active) IR->pIR Autophosphorylation IRS IRS pIR->IRS Phosphorylates PTP1B PTP1B pIR->PTP1B pIRS p-IRS (Active) IRS->pIRS PI3K_Akt PI3K/Akt Pathway pIRS->PI3K_Akt Activates pIRS->PTP1B Dephosphorylates Glucose_Uptake Glucose Uptake PI3K_Akt->Glucose_Uptake Promotes Pmp_Peptide Pmp-Peptide Inhibitor Pmp_Peptide->PTP1B Inhibits

Inhibition of PTP1B by Pmp-peptides in insulin signaling.

Conclusion

The incorporation of L-4-phosphonomethylphenylalanine into peptides offers a dual advantage: potent and specific inhibition of protein tyrosine phosphatases and enhanced enzymatic stability. This chemical modification effectively circumvents degradation by phosphatases and is predicted to improve resistance to proteases, leading to a longer in vivo half-life. The experimental protocols provided herein offer a framework for the systematic evaluation of the stability of novel Pmp-containing peptide therapeutics. As research in this area progresses, Pmp-modified peptides hold significant promise for the development of next-generation drugs targeting a range of diseases, from metabolic disorders to cancer.

Comparative Guide to the Structural Analysis of Peptides with Fmoc-L-4-Phosphonomethylphenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Fmoc-L-4-Phosphonomethylphenylalanine (Pmp), a non-hydrolyzable phosphotyrosine (pTyr) mimetic, with other common pTyr analogs. It is intended for researchers, scientists, and drug development professionals engaged in peptide chemistry and the study of signal transduction pathways. The inclusion of detailed experimental protocols and comparative data aims to facilitate the strategic selection and application of these building blocks in peptide synthesis and structural analysis.

Introduction to this compound (Pmp)

This compound is a crucial amino acid derivative for solid-phase peptide synthesis (SPPS), particularly in drug development.[1] It serves as a stable mimic of the naturally occurring post-translational modification, phosphotyrosine. Tyrosine phosphorylation is a key regulatory mechanism in many cellular processes, and its dysregulation is implicated in diseases like cancer.[2] However, peptides containing natural phosphotyrosine are susceptible to rapid dephosphorylation by protein tyrosine phosphatases (PTPs). Pmp's phosphonate group is resistant to this enzymatic cleavage, making it an invaluable tool for developing peptide-based inhibitors of PTPs or modulators of protein-protein interactions involving SH2 domains.[3][4]

Performance Comparison with Alternative pTyr Mimetics

The choice of a pTyr mimetic significantly impacts the biological activity and physicochemical properties of a peptide. Pmp is often compared with other analogs, such as the more potent phosphonodifluoromethyl phenylalanine (F2Pmp) and non-phosphorus mimetics. F2Pmp, for instance, exhibits a vastly increased inhibitory potency against phosphatases like PTP1B.[3] This enhancement is attributed to the electronic effects of the fluorine atoms, which lower the phosphonate pKa2 and may introduce favorable hydrogen bonding interactions within the enzyme's active site.[3]

Quantitative Comparison of pTyr Mimetics

The following table summarizes the inhibitory potency of various pTyr mimetics incorporated into peptides targeting different enzymes and protein domains.

MimeticTargetPeptide SequenceAssayIC50 / Ki ValueReference
Pmp PTP1BAc-D-A-D-E-X-L-NH₂PTP1B DephosphorylationIC50 = 100 µM[4]
F2Pmp PTP1BNot SpecifiedPTP1B Inhibition~1000-fold more potent than Pmp[3]
OMT PTP1BAc-D-A-D-E-X-L-NH₂PTP1B DephosphorylationIC50 = 100 µM[4]
FOMT PTP1BAc-D-A-D-E-X-L-NH₂PTP1B DephosphorylationIC50 = 10 µM[4]
OMT p85 SH2 DomainAc-D-X-V-P-M-L-NH₂Competition BindingIC50 = 14 µM[4]
FOMT p85 SH2 DomainAc-D-X-V-P-M-L-NH₂Competition BindingIC50 = 18 µM[4]
pcF STAT5 SH2 Domain5-CF-G-X-L-S-L-P-P-W-NH₂Binding Affinity20-fold reduced affinity vs. pTyr[5]

Abbreviations: Pmp (L-4-Phosphonomethylphenylalanine), F2Pmp (Phosphonodifluoromethyl phenylalanine), OMT (L-O-(2-malonyl)tyrosine), FOMT (4'-O-[2-(2-fluoromalonyl)]-L-tyrosine), pcF (4-phosphonocarbonyl phenylalanine).

Experimental Protocols

Protocol 1: Incorporation of this compound via SPPS

This protocol details the manual incorporation of Fmoc-Pmp into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS).[6][7]

Materials:

  • Rink Amide resin (or other suitable solid support)

  • Fmoc-protected amino acids, including this compound

  • Coupling reagents: HATU (or HBTU/HCTU)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail: Reagent K (TFA/phenol/water/thioanisole/1,2-ethanedithiol; 82.5:5:5:5:2.5)[8]

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF within a reaction vessel for 30-60 minutes with gentle agitation.[8]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by adding 20% piperidine in DMF. Agitate for 5 minutes, drain, add a fresh solution, and agitate for another 15 minutes.[9]

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine.[8]

  • Amino Acid Coupling (for Fmoc-Pmp):

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and a coupling agent like HATU (2.9 equivalents) in DMF.[8]

    • Add DIPEA (6 equivalents) to the solution to activate the amino acid.[9]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature. Coupling times may need to be extended.

    • Monitor reaction completion with a Kaiser test; a negative test (yellow beads) indicates complete coupling.[8]

  • Washing: Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the sequence.[8]

  • Final Deprotection & Cleavage: After the final coupling, perform a final Fmoc deprotection. Wash the resin with DCM and dry it under vacuum. Add the cleavage cocktail and agitate for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[9]

  • Purification: Centrifuge to pellet the peptide and wash it with cold ether. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[10]

  • Analysis: Confirm the mass and purity of the final peptide using mass spectrometry and analytical HPLC.[10]

G cluster_prep Preparation cluster_cycle Synthesis Cycle (Repeat per Amino Acid) cluster_final Final Steps Resin 1. Resin Swelling (DMF) Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 3. Washing (DMF, DCM) Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-Pmp, HATU, DIPEA) Wash1->Coupling Wash2 5. Washing (DMF, DCM) Coupling->Wash2 Wash2->Deprotection Next Amino Acid Cleavage 6. Cleavage from Resin (TFA Cocktail) Wash2->Cleavage Final Amino Acid Precipitation 7. Precipitation (Cold Ether) Cleavage->Precipitation Purification 8. Purification (RP-HPLC) Precipitation->Purification Analysis 9. Analysis (MS, HPLC) Purification->Analysis

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating Fmoc-Pmp.

Protocol 2: General Workflow for Structural Analysis

Once synthesized and purified, peptides containing Pmp can be subjected to various analytical techniques to determine their structure.

  • Mass Spectrometry (MS): This is the first step to confirm the successful synthesis and incorporation of the Pmp residue.

    • Method: Techniques like MALDI-TOF or ESI-TOF are used for peptide mass fingerprinting (PMF).[11] The peptide is ionized, and its mass-to-charge (m/z) ratio is measured with high accuracy.[12]

    • Outcome: The measured molecular weight should match the theoretical calculated mass of the peptide containing the Pmp residue, confirming its identity.[11] Tandem MS (MS/MS) can further be used to sequence the peptide and pinpoint the exact location of the modification.[13]

  • NMR Spectroscopy: Nuclear Magnetic Resonance provides high-resolution structural information of the peptide in solution, which is close to its natural environment.[14][15]

    • Method: A series of 2D or 3D NMR experiments (e.g., COSY, TOCSY, NOESY) are performed.[16] For peptides, isotopic labeling is often unnecessary for 2D homonuclear experiments.[17]

    • Outcome: NMR data allows for the assignment of proton resonances and the determination of through-space proximities (via NOEs), which are used to calculate the peptide's 3D structure and conformation.[16][17] ³¹P NMR can also be used to specifically probe the environment of the phosphonate group.[18]

  • X-ray Crystallography: This technique provides a static, high-resolution atomic model of the peptide in its solid, crystalline state.[19]

    • Method: The purified peptide must first be crystallized. This can be a major bottleneck.[19] The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic structure is modeled.[19][20]

    • Outcome: An atomic-resolution 3D structure that can reveal detailed intermolecular interactions, such as how the Pmp residue engages with a target protein's binding pocket.[21]

G cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_xray X-ray Crystallography Input Purified Peptide (containing Pmp) MS MALDI-TOF / ESI-MS Input->MS NMR 2D/3D NMR (NOESY, TOCSY) Input->NMR XRay Crystallization & Diffraction Input->XRay MS_Out Identity & Purity Confirmation (Correct Mass) MS->MS_Out NMR_Out Solution Structure (3D Conformation, Dynamics) NMR->NMR_Out XRay_Out Solid-State Structure (Atomic Resolution) XRay->XRay_Out

Caption: High-level workflow for the structural analysis of a synthesized peptide.

Application in Signaling Pathways

Peptides incorporating Pmp are designed to interact with components of cellular signaling pathways, often by acting as competitive inhibitors. For example, in pathways regulated by kinases and phosphatases, a Pmp-containing peptide can bind to the active site of a protein tyrosine phosphatase (PTP), preventing it from dephosphorylating its natural substrate. This inhibition can stabilize a signaling cascade, making these peptides valuable tools for studying pathway function and as potential therapeutic agents.

G Kinase Protein Tyrosine Kinase pSubstrate Phosphorylated Substrate (Active) Kinase->pSubstrate Phosphorylates Substrate Substrate Protein (Inactive) PTP Protein Tyrosine Phosphatase (PTP) pSubstrate->PTP Dephosphorylates Response Downstream Cellular Response pSubstrate->Response PmpPeptide Inhibitory Peptide with Pmp PmpPeptide->PTP Inhibits

Caption: Role of a Pmp-peptide as a PTP inhibitor in a signaling pathway.

References

Safety Operating Guide

Personal protective equipment for handling Fmoc-L-4-Phosphonomethylphenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Fmoc-L-4-Phosphonomethylphenylalanine. The following procedural guidance is designed to ensure a safe laboratory environment and proper management of chemical waste.

While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS), it is crucial to note that the hazards of this material have not been thoroughly investigated.[1] Therefore, it is imperative to handle this chemical with caution and use appropriate personal protective equipment (PPE) at all times.[1]

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate level of PPE required for the specific procedures being performed.[2] The following table summarizes recommended PPE for handling this compound in various laboratory scenarios.

Activity Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and transferring solid Safety glasses with side-shields or chemical safety goggles.[3][4]Chemical-resistant gloves (e.g., nitrile).[3]Laboratory coat.Recommended to handle in a fume hood to avoid dust inhalation. If a fume hood is not available, a NIOSH-approved respirator for particulates may be necessary.[5][6]
Dissolving solid in solvent Chemical safety goggles. A face shield may be required for splash hazards.[7]Chemical-resistant gloves (e.g., nitrile).[3]Laboratory coat. A chemical-resistant apron may be necessary for larger volumes.Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[5]
General laboratory operations Safety glasses with side-shields.Chemical-resistant gloves (e.g., nitrile).[3]Laboratory coat.[3]Not generally required if handled in a well-ventilated area.
Spill cleanup Chemical safety goggles and a face shield.[3]Heavy chemical-resistant gloves.[3]Laboratory coat and a chemical-resistant apron.[3]A NIOSH-approved respirator may be required depending on the size of the spill and the presence of dust.[3]
Waste disposal Chemical safety goggles.[5]Chemical-resistant gloves.[5]Laboratory coat.[5]Not generally required if handling sealed waste containers.

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the safe handling of solid this compound for routine laboratory use.

1. Preparation:

  • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[5]

  • Verify that all necessary PPE is available and in good condition.

  • Have a chemical spill kit readily accessible.

2. Weighing the Compound:

  • Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to minimize inhalation of any fine powders.

  • Use a clean spatula to carefully transfer the desired amount of the solid from the main container to a tared weigh boat or appropriate vessel.

  • Avoid generating dust during transfer.

  • Promptly and securely close the main container after dispensing.

3. Dissolving the Compound:

  • Add the weighed solid to the desired solvent in a suitable flask or beaker within a fume hood.

  • Stir the mixture until the solid is fully dissolved. Keep the container covered to the extent possible to prevent the release of vapors.

4. Post-Handling:

  • Thoroughly clean the spatula and any other reusable equipment that came into contact with the chemical.

  • Dispose of any contaminated disposable items, such as weigh boats and gloves, as chemical waste.

  • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

All waste materials contaminated with this compound should be treated as chemical waste and disposed of through a licensed chemical waste disposal service.[5] Do not dispose of this compound or its solutions down the drain or in the regular trash.[5]

1. Waste Segregation and Collection:

  • Solid Waste: Collect unused compound and any contaminated solid materials (e.g., gloves, weigh paper, pipette tips) in a designated, clearly labeled, and sealed container for solid chemical waste.[5]

  • Liquid Waste: Collect solutions containing this compound in a separate, designated, and sealed container for liquid chemical waste.[5] The container should be compatible with the solvent used.

2. Container Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound" and any solvents present.

3. Storage and Disposal:

  • Store sealed waste containers in a designated and secure waste accumulation area.

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.[5]

Experimental Workflow and Safety

The following diagram illustrates the standard workflow for handling this compound, incorporating key safety and disposal steps.

cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Post-Handling & Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace weigh Weigh Solid Compound prep_workspace->weigh dissolve Dissolve in Solvent weigh->dissolve clean_equip Clean Reusable Equipment dissolve->clean_equip dispose_waste Segregate and Dispose of Waste clean_equip->dispose_waste wash_hands Wash Hands Thoroughly dispose_waste->wash_hands

Caption: Workflow for Safe Handling of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.